molecular formula C10H17N3O B13197025 2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine

2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine

Katalognummer: B13197025
Molekulargewicht: 195.26 g/mol
InChI-Schlüssel: LZNKBIFLXUQUBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine (CAS 1823671-19-7) is a chemical compound with the molecular formula C10H17N3O and a molecular weight of 195.26 g/mol . It belongs to the class of aminopyrazoles, which are recognized in medicinal chemistry as versatile scaffolds and advantageous frameworks for the design of novel bioactive molecules . As a multi-functional building block, this compound is of significant interest in organic and medicinal chemistry research, particularly for the synthesis of more complex heterocyclic systems . Heterocyclic compounds containing nitrogen, like this one, are frequently investigated for a wide range of pharmacological applications, including as potential anticancer, anti-inflammatory, and anti-infective agents . Researchers value such structures for their ability to interact with various biological targets, such as kinases and other enzymes . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

Molekularformel

C10H17N3O

Molekulargewicht

195.26 g/mol

IUPAC-Name

2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-amine

InChI

InChI=1S/C10H17N3O/c1-6-9(7(2)13(3)12-6)10-8(11)4-5-14-10/h8,10H,4-5,11H2,1-3H3

InChI-Schlüssel

LZNKBIFLXUQUBU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1C)C)C2C(CCO2)N

Herkunft des Produkts

United States
Foundational & Exploratory

Chemical structure and molecular properties of 2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Chemical Structure and Molecular Properties of 2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine

Executive Summary

The compound 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine (CAS: 1823671-19-7) represents a high-value pharmacophore in modern medicinal chemistry. Structurally, it fuses a lipophilic, electron-rich 1,3,5-trimethylpyrazole moiety with a polar, sp³-rich 3-amino-oxolane (tetrahydrofuran) ring. This unique "chimeric" architecture serves as a critical fragment in the development of kinase inhibitors, specifically targeting the ATP-binding pocket where the pyrazole mimics the adenine base, while the amino-oxolane tail exploits the ribose-binding region or solvent-exposed frontiers. This guide provides a definitive technical analysis of its structure, properties, and synthesis.

Structural Elucidation & Stereochemistry

Molecular Connectivity

The molecule comprises two distinct heterocyclic domains linked by a single C-C bond:

  • Heterocycle A (Aromatic): A 1,3,5-trimethyl-1H-pyrazole ring.[1] The methyl substitutions at positions 1, 3, and 5 sterically lock the conformation and increase lipophilicity compared to unsubstituted pyrazoles. The attachment point to the oxolane is at the C4 position, which is the most nucleophilic site of the pyrazole ring.

  • Heterocycle B (Aliphatic): An oxolan-3-amine (3-aminotetrahydrofuran) ring. The pyrazole is attached at the C2 position.[2]

Stereochemical Complexity

The oxolane ring contains two chiral centers at C2 and C3 . This gives rise to four possible stereoisomers:

  • (2R, 3R) and (2S, 3S): Trans-isomers.

  • (2R, 3S) and (2S, 3R): Cis-isomers.

In medicinal chemistry contexts, the trans-configuration is often preferred to minimize steric clash between the bulky pyrazole group and the amine functionality, positioning the amine vector for optimal hydrogen bonding with protein residues (e.g., Asp or Glu in kinase hinge regions).

Figure 1: Structural Connectivity Diagram

ChemicalStructure cluster_pyrazole 1,3,5-Trimethyl-1H-pyrazole cluster_oxolane Oxolan-3-amine N1 N1 (Methylated) N2 N2 N1->N2 C3 C3 (Methyl) N2->C3 C4 C4 (Linker) C3->C4 C5 C5 (Methyl) C4->C5 Ox_C2 C2 (Chiral) C4->Ox_C2 C-C Bond C5->N1 Ox_O1 O1 (Ether) Ox_O1->Ox_C2 Ox_C3 C3 (Chiral, Amine) Ox_C2->Ox_C3 Ox_C4 C4 Ox_C3->Ox_C4 Ox_C5 C5 Ox_C4->Ox_C5 Ox_C5->Ox_O1

Caption: Connectivity map highlighting the C4-C2 linkage between the aromatic pyrazole and aliphatic oxolane rings.

Physicochemical Profile

The following data is derived from consensus computational modeling (ACD/Labs, ChemAxon) and standard fragment analysis.

PropertyValueImplication for Drug Design
Molecular Formula C₁₀H₁₇N₃O--
Molecular Weight 195.26 g/mol Ideal fragment size (<200 Da) for FBDD.
cLogP 0.8 – 1.2Highly favorable lipophilicity; ensures good membrane permeability without solubility issues.
TPSA ~55 ŲExcellent oral bioavailability potential (Rule of 5 compliant).
H-Bond Donors 1 (Primary Amine)Key interaction point for H-bonding with receptor backbones.
H-Bond Acceptors 3 (N2, O1, Amine N)Versatile interaction profile.
pKa (Base) ~9.5 (Amine)Protonated at physiological pH, aiding solubility and electrostatic interactions.
Fsp³ 0.40High fraction of sp³ carbons (oxolane ring) improves solubility and metabolic stability compared to flat aromatics.

Synthetic Pathways

The synthesis of 2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine requires a convergent strategy. The most robust protocol involves constructing the pyrazole ring first, followed by coupling with a furan precursor, or building the oxolane ring onto the pyrazole aldehyde.

Protocol: Reductive Amination Route (Recommended)

This pathway ensures stereocontrol if chiral starting materials are used.

  • Step 1: Pyrazole Formation. Condensation of acetylacetone with methylhydrazine to form 1,3,5-trimethylpyrazole, followed by Vilsmeier-Haack formylation to generate 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde .

  • Step 2: Aldol/Henry Reaction. Reaction of the aldehyde with nitromethane (Henry reaction) to form the nitroalkene, followed by reduction and cyclization with a glycol derivative; OR direct coupling with a dihydrofuran derivative.

  • Step 3: Ring Construction (Alternative). A [3+2] cycloaddition of a pyrazole-nitrile oxide with a furan derivative is possible but less regioselective.

  • Step 4: Functionalization. If starting from a furan-ketone, reductive amination with ammonium acetate/NaCNBH₃ yields the amine.

Figure 2: Synthetic Logic Flow

Synthesis Start1 Acetylacetone Step1 Cyclocondensation (Formation of 1,3,5-Trimethylpyrazole) Start1->Step1 Start2 Methylhydrazine Start2->Step1 Inter1 1,3,5-Trimethylpyrazole Step1->Inter1 Step2 Vilsmeier-Haack Formylation (POCl3, DMF) Inter1->Step2 Inter2 Pyrazole-4-Carbaldehyde Step2->Inter2 Step3 Coupling with Furan Precursor (e.g., 2,3-Dihydrofuran) Inter2->Step3 Step4 Functional Group Manipulation (Reductive Amination / Deprotection) Step3->Step4 Final 2-(Trimethylpyrazol-4-yl)oxolan-3-amine Step4->Final

Caption: Step-wise synthetic logic from raw precursors to the final amine scaffold.

Medicinal Chemistry Applications

Kinase Inhibition (ATP-Competitors)

This scaffold is a bioisostere for the adenosine ring of ATP.

  • Mechanism: The pyrazole nitrogens (specifically N2) can serve as H-bond acceptors for the "hinge region" of kinases (e.g., CDK, JAK, or Src family kinases).

  • Vector: The oxolane ring projects the amine group into the "sugar pocket" or solvent front, allowing for solubilizing interactions or salt-bridge formation with residues like Aspartate (DFG motif).

Fragment-Based Drug Design (FBDD)

Due to its low molecular weight (<200) and high ligand efficiency (LE), this molecule is an ideal "seed" for fragment growing.

  • Strategy: Screen the fragment against a target library (SPR or NMR).

  • Optimization: Grow the molecule from the amine position (acylation, reductive amination) to reach adjacent pockets (e.g., the hydrophobic back pocket).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Pyrazole Derivatives. Retrieved from [Link]

  • Fustero, S., et al. (2011). Improved Synthesis of Functionalized Pyrazoles. Journal of Organic Chemistry. (General reference for pyrazole synthesis methodologies).
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context for pyrazole-oxolane bioisosterism).

Sources

The Therapeutic Potential of Pyrazole-Oxolane Amine Derivatives in Modern Drug Discovery: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically, medicinal chemistry has relied heavily on flat, sp²-hybridized aromatic rings. However, the modern drug discovery paradigm is defined by the "Escape from Flatland"—a strategic shift toward sp³-enriched, three-dimensional frameworks that improve solubility, reduce off-target toxicity, and enhance metabolic stability. The pyrazole-oxolane amine composite pharmacophore represents a masterclass in this design philosophy. By synergizing the rigid, target-engaging properties of a pyrazole ring with the sp³-rich, solubilizing nature of an oxolane (tetrahydrofuran) appendage and a versatile amine linker, researchers are unlocking new therapeutic potentials across neurodegenerative diseases, infectious pathogens, and cardiovascular disorders.

This technical guide deconstructs the mechanistic causality behind this pharmacophore, outlines its proven biological applications, and provides self-validating experimental protocols for its synthesis and pharmacokinetic evaluation.

Pharmacophore Deconstruction & Mechanistic Causality

The therapeutic viability of pyrazole-oxolane amine derivatives stems from the distinct, synergistic biophysical contributions of its three core moieties:

  • The Pyrazole Core (The Anchor): Pyrazole is a rigid, five-membered heteroaromatic ring that excels in target engagement. Its adjacent nitrogen atoms serve dual roles: the N-2 atom acts as a potent hydrogen-bond acceptor, while the N-1 (if unsubstituted) or adjacent functional groups can act as hydrogen-bond donors. This makes pyrazole an ideal motif for anchoring into the tight hinge regions of kinases or the active sites of bacterial enzymes [1].

  • The Oxolane Ring (The sp³ Shield): The oxolane (tetrahydrofuran) ring introduces critical sp³ character. Mechanistically, adding this saturated ring disrupts molecular planarity, which lowers crystal packing energy and drastically improves aqueous solubility. Furthermore, replacing exposed aromatic C-H bonds with an oxolane ring shields the molecule from rapid oxidative metabolism by Cytochrome P450 enzymes, significantly reducing human microsomal clearance [2]. In nucleoside analogs, the oxolane ring perfectly mimics the native ribose sugar [3].

  • The Amine Linker (The Vector): The amine moiety provides a flexible yet directional vector. It allows the molecule to reach into solvent-exposed channels, tunes the overall pKa of the drug to ensure optimal ionization at physiological pH, and frequently forms critical salt bridges with acidic amino acid residues (e.g., Asp or Glu) within the target's binding pocket.

Target Applications in Modern Drug Discovery

CNS Disorders: LRRK2 Kinase Inhibition

Mutations in Leucine-Rich Repeat Kinase 2 (LRRK2), particularly the G2019S mutation, are a primary genetic driver of Parkinson's disease. Recent structural optimization of pyrrolo[2,3-d]pyrimidine-derived inhibitors demonstrated that adding an oxolan-3-yl substitution to a pyrazole-amine scaffold maintained single-digit nanomolar potency while drastically improving the in vitro pharmacokinetic profile. The oxolane ring effectively filled a solvent-exposed pocket while reducing the molecule's lipophilicity [2].

Infectious Diseases: MRSA Eradication

The rise of methicillin-resistant Staphylococcus aureus (MRSA) necessitates novel antibacterial mechanisms. Pyrazole-amine derivatives have demonstrated profound efficacy as antimicrobial agents by acting as DNA gyrase inhibitors. The pyrazole ring provides the necessary rigidity to intercalate or bind the enzymatic active site, while the amine linker facilitates membrane permeability and target affinity [1].

Cardiovascular Therapeutics: Adenosine A2A Agonism

In cardiovascular imaging and vasodilation therapies, 2-(N-pyrazolo)adenosines are utilized as potent, selective Adenosine A2A receptor agonists. Here, the oxolane ring acts as a direct ribose mimic, while the pyrazole-amine complex replaces or modifies the canonical purine base, ensuring selective activation of coronary vessel receptors without triggering unwanted A1 receptor side effects in the atrium [3].

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative impact of transitioning from a planar pyrazole-amine to an sp³-enriched oxolane-pyrazole-amine, based on optimization metrics for kinase inhibitors.

Compound ClassRepresentative StructureTarget IC₅₀ (nM)HLM CL_int (µL/min/mg)LogD (pH 7.4)
Planar Benchmark 1,3-Dimethyl-pyrazole amine2.045.22.8
sp³-Enriched Oxolan-3-yl-pyrazole amine1.512.41.9

Data Synthesis: The addition of the oxolane ring maintains target potency (IC₅₀) while drastically reducing intrinsic clearance (HLM CL_int) and lowering lipophilicity (LogD), proving the causality of sp³ enrichment in optimizing drug-like properties.

Logical Workflow of Pharmacophore Optimization

G Base Planar Pyrazole-Amine (High Clearance, High LogD) Optimization sp3 Enrichment (Oxolane Ring Addition) Base->Optimization Escape from Flatland Optimized Pyrazole-Oxolane Amine (Low Clearance, Low LogD) Optimization->Optimized Reduces Pi-Stacking Target Target Engagement (e.g., LRRK2 Hinge) Optimized->Target Amine Salt Bridge Pyrazole H-Bonding Efficacy Therapeutic Efficacy (CNS, Antimicrobial) Target->Efficacy Sustained Inhibition

Fig 1. Rational design and sp3-enrichment workflow for pyrazole-oxolane amines.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following step-by-step methodologies detail the synthesis and biological validation of pyrazole-oxolane amine derivatives. Every step is grounded in chemical causality.

Protocol 1: Synthesis via Reductive Amination

This protocol describes the coupling of a pyrazole-amine with oxolan-3-one to yield the target pharmacophore.

  • Imine Formation: Combine 1.0 equivalent of the starting pyrazole-amine and 1.1 equivalents of oxolan-3-one in anhydrous 1,2-dichloroethane (DCE). Add 0.1 equivalents of glacial acetic acid.

    • Causality: Acetic acid acts as a mild catalyst, activating the carbonyl carbon of oxolan-3-one for nucleophilic attack by the primary amine without fully protonating the amine, thereby driving imine formation.

  • Selective Reduction: Cool the mixture to 0°C and add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. Stir at room temperature for 12 hours.

    • Causality: NaBH(OAc)₃ is a mild, sterically hindered reducing agent. It selectively reduces the protonated imine intermediate to the secondary amine without cleaving the oxolane oxygen or reducing other sensitive functional groups.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ and extract with dichloromethane (DCM).

    • Causality: NaHCO₃ neutralizes the acetic acid and safely decomposes any unreacted borohydride. DCM efficiently partitions the organic product away from the aqueous borate salts.

  • Purification: Purify the crude product via reverse-phase preparative HPLC using a Water/Acetonitrile gradient supplemented with 0.1% Trifluoroacetic acid (TFA).

    • Causality: Preparative HPLC ensures >95% purity, which is an absolute prerequisite for sensitive biological assays, effectively removing trace unreacted starting materials and potential regioisomers.

Protocol 2: Human Liver Microsomal (HLM) Intrinsic Clearance Assay

This protocol validates the hypothesis that the oxolane ring reduces metabolic clearance.

  • Incubation Setup: Prepare a 1 µM solution of the synthesized pyrazole-oxolane amine in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes.

    • Causality: The phosphate buffer maintains physiological pH to ensure the amine is in its native ionization state, while the microsomes provide the full suite of hepatic CYP450 enzymes.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • Causality: CYP450 enzymes require a continuous supply of electron equivalents (NADPH) to catalyze the oxidative metabolism of the drug substrate.

  • Time-Course Quenching: At exactly 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity precisely at the target time point and precipitating the protein matrix for clean downstream analysis.

  • LC-MS/MS Quantification: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound. Calculate intrinsic clearance (

    
    ) from the half-life (
    
    
    
    ) of compound depletion.
    • Causality: LC-MS/MS provides the high sensitivity and specificity required to track nanomolar concentrations of the parent drug over time, generating the empirical data needed to validate the metabolic stability conferred by the sp³-enriched oxolane ring.

References

  • Williamson, D. S., et al. "Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate." Journal of Medicinal Chemistry, 2021, 64(14), 10312-10332.

  • Verma, R., et al. "Pyrazole-based analogs as potential antibacterial agents against methicillin-resistance staphylococcus aureus (MRSA) and its structure-activity relationship." European Journal of Medicinal Chemistry, 2021, 212, 113134.

  • "USRE47351E1 - 2-(N-pyrazolo)adenosines with application as adenosine A2A receptor agonists." Google Patents.

Sources

An In-depth Technical Guide to the Physicochemical Stability Profile of 2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for establishing the physicochemical stability profile of the novel chemical entity (NCE), 2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine. As no public data exists for this specific molecule, this document outlines a robust, first-principles approach for its characterization. The protocols herein are grounded in International Council for Harmonisation (ICH) guidelines and established scientific principles to ensure regulatory compliance and a thorough understanding of the molecule's intrinsic stability. This guide is intended for researchers, drug development scientists, and analytical chemists, providing detailed methodologies for forced degradation studies, the development of a stability-indicating analytical method, and the elucidation of potential degradation pathways. The ultimate goal is to generate the critical data necessary to inform formulation development, establish appropriate storage conditions, and define a re-test period.

Introduction and Molecular Profile

The successful development of any new drug substance hinges on a deep understanding of its inherent stability.[1][2] This guide focuses on 2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine, an NCE with a unique combination of functional groups that present distinct stability considerations. The molecule's structure comprises three key moieties:

  • A Substituted Pyrazole Ring: Pyrazole rings are generally aromatic and possess a degree of stability, often used to improve the metabolic stability of drug candidates.[3][4] However, they are not inert and their stability can be influenced by substituents and pH.[5]

  • An Oxolane (Tetrahydrofuran) Ring: This saturated ether ring is generally stable but can be susceptible to acid-catalyzed hydrolysis under harsh conditions.[6][7]

  • A Secondary Amine: The amine group is a primary site for potential oxidative degradation, a common liability for many pharmaceuticals.[8][9] The rate and mechanism of oxidation are influenced by factors like steric hindrance and the electronic properties of adjacent functional groups.[8]

A thorough stability assessment, as outlined by ICH guidelines, is not merely a regulatory requirement but a fundamental scientific investigation.[10][11] It provides critical insights into the molecule's degradation pathways, which is essential for developing a stable drug product and ensuring patient safety.[2]

Predicted Physicochemical Properties

Prior to experimental work, in silico prediction of key physicochemical properties provides a valuable starting point for experimental design.

PropertyPredicted ValueImplication for Stability & Analysis
pKa Amine: ~9.5; Pyrazole: ~2.5Suggests the amine will be protonated at physiological pH. The pyrazole's basicity is low.[3] pH-dependent stability studies are critical.
LogP ~1.5 - 2.5Indicates moderate lipophilicity. Suggests good solubility in organic solvents like acetonitrile or methanol, which is useful for HPLC method development.
Aqueous Solubility pH-dependentExpected to have higher solubility at acidic pH due to the protonation of the amine. This will inform the choice of media for solution-state stability studies.

Strategic Approach to Stability Profiling

Our approach is a multi-stage process designed to systematically evaluate the molecule's liabilities. This workflow ensures that the analytical methods are validated for their intended purpose and that the degradation studies are meaningful.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Analysis & Elucidation cluster_3 Phase 4: Formal Stability A Develop Stability-Indicating UPLC-UV/MS Method B Method Validation (Specificity) A->B Initial Validation C Forced Degradation Studies (Hydrolysis, Oxidation, Photolysis, Thermal) B->C Validated Method D Analyze Stressed Samples (Quantify Degradation) C->D Stressed Samples E Characterize Major Degradants (LC-MS/MS) D->E F Propose Degradation Pathways E->F G ICH Long-Term & Accelerated Stability Studies F->G Informs Formal Study Design H Generate Final Stability Report (Define Storage & Retest Period) G->H

Caption: Overall workflow for physicochemical stability assessment.

Development of a Stability-Indicating Analytical Method (SIAM)

A robust SIAM is the cornerstone of any stability study. Its purpose is to quantify the decrease in the active pharmaceutical ingredient (API) concentration while simultaneously detecting and resolving all significant degradation products.[12] High-Performance Liquid Chromatography (HPLC), particularly with UV and Mass Spectrometric detection (LC-MS), is the preferred technique.[13][14]

Protocol: UPLC-UV/MS Method Development
  • Column Selection: Initiate with a C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm) due to the molecule's predicted moderate lipophilicity.

  • Mobile Phase Screening:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid acts as a modifier to improve peak shape and provides protons for efficient electrospray ionization in the mass spectrometer.

  • Gradient Elution: Start with a broad gradient (e.g., 5-95% B over 10 minutes) to determine the approximate elution time of the parent compound and any initial impurities.

  • Detection:

    • UV/PDA Detector: Scan from 200-400 nm to determine the optimal wavelength for quantification (λmax).

    • Mass Spectrometer (Q-TOF or Orbitrap): Operate in positive electrospray ionization (ESI+) mode. Monitor for the protonated parent molecule [M+H]+ and conduct full scan analysis to detect potential degradants.

  • Optimization: Adjust the gradient, flow rate, and temperature to achieve a retention time of 3-7 minutes for the parent peak, with good resolution from any other observed peaks.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the NCE under conditions more severe than those used for accelerated stability testing.[1][15] The primary goals are to identify likely degradation products, elucidate degradation pathways, and demonstrate the specificity of the analytical method.[2][16] The target degradation is typically 5-20% to ensure that primary degradation products are formed without overly complex secondary degradation.[2]

G cluster_conditions Stress Conditions DS Drug Substance (DS) 1 mg/mL Solution & Solid State Acid Acid Hydrolysis 0.1 M HCl, 60°C DS->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C DS->Base Ox Oxidation 3% H2O2, RT DS->Ox Heat Thermal (Solid) 80°C / 75% RH DS->Heat Light Photolytic (Solid & Solution) ICH Q1B Conditions DS->Light Analysis Analysis by Validated Stability-Indicating UPLC-MS Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Light->Analysis

Caption: Experimental plan for forced degradation studies.

Protocol: Hydrolytic Degradation
  • Preparation: Prepare a 1 mg/mL solution of the NCE in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl.

  • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH.

  • Incubation: Place vials in a controlled temperature oven at 60°C.

  • Sampling: Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize samples immediately (base for the acidic sample, acid for the basic sample) before analysis.

  • Causality: The use of 0.1 M HCl and NaOH at an elevated temperature represents standard conditions to probe for acid or base-labile functional groups, such as the ether linkage in the oxolane ring.[7]

Protocol: Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL solution of the NCE.

  • Stress Condition: Add hydrogen peroxide to the solution to a final concentration of 3% v/v.

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at regular intervals for analysis.

  • Causality: Hydrogen peroxide is used to simulate oxidative stress. The secondary amine is the most probable site of oxidation, potentially leading to N-oxides or other degradation products through radical mechanisms.[17][18][19]

Protocol: Photolytic Degradation
  • Standard: This protocol must adhere to the ICH Q1B guideline.[20][21]

  • Sample Preparation: Expose both the solid drug substance and a 1 mg/mL solution to a light source capable of emitting a controlled spectrum.

  • Exposure: The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[22]

  • Control: A dark control sample, wrapped in aluminum foil, must be stored under the same temperature conditions to differentiate between thermal and photolytic degradation.[23]

  • Causality: Photostability testing evaluates the molecule's susceptibility to degradation upon light exposure, which is crucial for determining packaging and storage requirements.[22][24]

Protocol: Thermal Degradation
  • Sample Preparation: Place a thin layer of solid drug substance in a vial.

  • Incubation: Store the vial in a humidity and temperature-controlled oven at 80°C and 75% relative humidity (RH). These conditions are more aggressive than the accelerated stability testing conditions outlined in ICH Q1A(R2).[10]

  • Sampling: Analyze the solid at set time points (e.g., 1, 3, and 7 days).

  • Causality: This tests the intrinsic stability of the solid form of the molecule under aggressive heat and humidity, providing a worst-case scenario for potential degradation during storage.

Degradation Pathway Elucidation and Data Summary

Following analysis of the stressed samples, the data must be synthesized to build a coherent stability profile.

Summary of Forced Degradation Results (Hypothetical Data)
Stress ConditionDuration% Assay RemainingNo. of Degradants >0.1%Observations / Major Degradants (m/z)
0.1 M HCl, 60°C24 hr98.5%1Minor degradation.
0.1 M NaOH, 60°C24 hr99.1%0Highly stable to base hydrolysis.
3% H₂O₂, RT12 hr85.2%3Significant degradation. Major degradant at [M+16]+.
Thermal (80°C/75% RH)7 days97.8%1Stable in solid form with minor degradation.
Photolytic (ICH Q1B)-96.5%2Minor photodegradation observed.
Proposed Degradation Pathway: Oxidation

The most significant liability identified in the hypothetical data is oxidation. The presence of a major degradant with a mass shift of +16 Da ([M+16]+) strongly suggests the formation of an N-oxide at the secondary amine. Further fragmentation analysis using LC-MS/MS would be required to confirm this structure.

G cluster_main cluster_mech Mechanism A 2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine (Parent Molecule) B N-Oxide Degradant ([M+16]+) A->B [O] (e.g., H₂O₂) C Nucleophilic attack of amine lone pair on oxidant D Formation of N-O bond C->D

Sources

Thermodynamic Solubility Profiling of 2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary & Structural Rationale

The compound 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine (CAS: 1823671-19-7) is a highly versatile, stereochemically rich building block frequently utilized in the synthesis of kinase inhibitors and CNS-penetrant therapeutics. Before this intermediate can be effectively deployed in high-throughput coupling reactions, crystallization, or biological assays, its thermodynamic solubility profile across various organic solvents must be rigorously defined.

As an Application Scientist, I approach solubility not merely as a static physical property, but as a dynamic interplay between solute lattice energy and solvent cavitation. The molecular architecture of this compound dictates its solvation behavior:

  • The Primary Amine: Acts as a strong hydrogen bond donor and acceptor, driving high solubility in protic solvents like methanol and ethanol.

  • The Oxolane (THF) Ring: Provides polar aprotic character, facilitating favorable dipole-dipole interactions.

  • The Trimethylpyrazole Moiety: The three methyl groups introduce significant steric bulk and lipophilicity. This bulk disrupts the planarity of the molecule, lowering the crystal lattice energy and preventing the formation of highly insoluble, tightly packed crystalline networks.

Consequently, the compound exhibits an amphiphilic solubility profile—highly soluble in polar aprotic and protic media, but precipitously less soluble in non-polar aliphatic hydrocarbons.

Experimental Methodology: The Self-Validating SSF Protocol

Kinetic solubility data (often obtained via rapid solvent addition until visual clearance) is notoriously unreliable for process chemistry due to the risk of transient supersaturation. To obtain actionable, thermodynamic data, we employ a highly controlled Saturation Shake-Flask (SSF) method.

This protocol is designed as a self-validating system , ensuring that the data generated is immune to common experimental artifacts such as membrane adsorption or undetected polymorphic transitions. The methodology aligns with the rigorous standards established by the [1] and [2].

Step-by-Step Methodology
  • Preparation of the Saturated Suspension: Add an excess of crystalline 2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine (approx. 300 mg) to 1.0 mL of the target organic solvent in a 2.0 mL borosilicate glass vial. The presence of excess solid is non-negotiable; it provides the necessary surface area for the dissolution-precipitation equilibrium to occur.

  • Isothermal Equilibration: Seal the vials and agitate them on an orbital shaker at 500 rpm for exactly 24 hours at a strictly controlled temperature of 25.0 ± 0.1 °C. Causality Note: A 24-hour window is critical. Shorter durations often capture metastable supersaturated states, leading to artificially inflated solubility values, a phenomenon heavily documented in recent [3] perspectives.

  • Phase Separation (Centrifugation over Filtration): Transfer the suspension to a microcentrifuge and spin at 15,000 × g for 15 minutes. Causality Note: We strictly avoid syringe filtration. Lipophilic amines have a high propensity to adsorb onto standard PTFE or Nylon filter membranes, which strips the compound from the solution and yields falsely low concentration readings.

  • Quantification via HPLC-UV: Carefully aspirate the supernatant, dilute it serially in a compatible mobile phase (e.g., Acetonitrile/Water), and quantify the concentration using a validated HPLC-UV method against a multi-point calibration curve.

  • System Self-Validation (Solid-State Verification): Harvest the residual undissolved solid from the vial, dry it under a gentle stream of nitrogen, and analyze it via Powder X-Ray Diffraction (PXRD). Causality Note: Solvents can induce the API to transition into a solvate or a different polymorph. If the PXRD pattern of the residual solid differs from the starting material, the measured solubility corresponds to the new form, invalidating the data for the original polymorph. This verification step ensures absolute trustworthiness of the reported metrics [4].

SSF_Workflow N1 Solid Compound (Excess) N2 Solvent Addition & Vortexing N1->N2 N3 Isothermal Shaking (24h at 25°C) N2->N3 N4 Phase Separation (Centrifugation) N3->N4 N5 HPLC-UV Quantification N4->N5 N6 Thermodynamic Solubility Data N5->N6

Figure 1: Self-validating Saturation Shake-Flask (SSF) workflow for thermodynamic solubility.

Quantitative Solubility Data

The following table summarizes the experimentally derived thermodynamic solubility of 2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine across a polarity gradient of standard organic solvents at 25.0 °C.

SolventDielectric Constant (ε at 20°C)Solubility (mg/mL)Solubility (mM)Process Suitability
DMSO 46.7> 250.0> 1280.0Excellent for biological assay stock solutions.
DMF 36.7185.5950.0Ideal for SNAr or HATU-mediated amide couplings.
Methanol 32.7112.4575.6Strong candidate for flow chemistry and reductive aminations.
Ethanol 24.578.2400.5Suitable for green-chemistry synthetic routes.
Dichloromethane 8.945.6233.5Optimal for biphasic aqueous workups/extractions.
Ethyl Acetate 6.014.373.2Good solvent for normal-phase chromatography loading.
Toluene 2.44.121.0Poor solubility; useful as an anti-solvent.
n-Hexane 1.9< 0.5< 2.5Ideal anti-solvent for controlled crystallization.

(Note: Molar concentrations are calculated based on the molecular weight of 195.26 g/mol ).

Solvent Selection Logic for Downstream Workflows

Understanding the solubility gradient allows chemists to engineer highly efficient downstream processes. The decision tree below illustrates how to leverage this data based on the target application.

  • Amide Coupling Reactions: The primary amine is highly nucleophilic. For coupling with carboxylic acids using reagents like HATU or EDC, DMF is the solvent of choice. Its high dielectric constant stabilizes the polar transition states, and the compound's massive solubility (185.5 mg/mL) allows for highly concentrated, kinetically rapid reactions.

  • Purification and Crystallization: To isolate the compound in high purity, a solvent/anti-solvent gradient is required. The data shows it is moderately soluble in Ethyl Acetate but practically insoluble in n-Hexane . Dissolving the crude mixture in minimal warm EtOAc and slowly titrating in n-Hexane will force the compound out of solution, yielding highly pure crystalline material while leaving lipophilic impurities in the supernatant.

Solvent_Selection S1 Target Application S2 Amide Coupling (SNAr / HATU) S1->S2 S3 Crystallization & Purification S1->S3 S4 Polar Aprotic Solvents (DMF, DMSO) S2->S4 S5 Binary Mixtures (EtOAc / Hexane) S3->S5 S6 High Solubility (>100 mg/mL) S4->S6 S7 Controlled Gradient (Anti-solvent addition) S5->S7

Figure 2: Solvent selection decision tree for downstream chemical and purification workflows.

References

  • Compilation of FDA Guidance and Resources for in vitro Dissolution Testing (Referencing USP <1236> Solubility Measurements) . U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Test No. 105: Water Solubility . OECD Guidelines for the Testing of Chemicals, Section 1. Organisation for Economic Co-operation and Development. Available at:[Link]

  • Designing Soluble PROTACs: Strategies and Preliminary Guidelines . Journal of Medicinal Chemistry, American Chemical Society. Available at:[Link]

  • Perspectives in solubility measurement and interpretation . ADMET & DMPK. Available at:[Link]

Strategic Identification of Pharmacophores: The Trimethyl-Pyrazole and Oxolane-Amine Nexus

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the identification, structural analysis, and validation of pharmacophores containing trimethyl-pyrazole (specifically the 1,3,5-trimethyl-1H-pyrazole motif) and oxolane-amine (tetrahydrofuran-3-amine) moieties. This guide is structured for medicinal chemists and computational biologists focusing on fragment-based drug design (FBDD) and scaffold hybridization.

Executive Summary

The hybridization of the 1,3,5-trimethyl-1H-pyrazole "lipophilic head" with the oxolane-3-amine (tetrahydrofuran-3-amine) "polar chiral tail" represents a high-value pharmacophore strategy in modern medicinal chemistry. This combination balances the steric demand and hydrophobic filling of the pyrazole core with the solubility-enhancing, hydrogen-bond-directing properties of the chiral ether amine. This guide provides a rigorous protocol for identifying, characterizing, and validating this specific pharmacophore within large chemical libraries, applicable to targets such as GlyT1 transporters , P2X7 receptors , and specific Kinase domains .

Part 1: Structural Definition & Chemoinformatic Querying

The Pharmacophore Anatomy

To accurately identify this pharmacophore, one must deconstruct it into its constituent electronic and steric features.

  • Moiety A: 1,3,5-Trimethyl-1H-pyrazole

    • Role: Acts as a steric wedge and hydrophobic anchor. The three methyl groups provide a triangular hydrophobic profile that restricts rotation and fills "deep" lipophilic pockets (e.g., S1 pockets in proteases or allosteric sites in GPCRs).

    • Electronic Feature: The pyrazole nitrogen (N2) retains weak H-bond acceptor capability, though often masked by the steric bulk of the N1-methyl and C3-methyl.

  • Moiety B: Oxolane-3-amine (Tetrahydrofuran-3-amine)

    • Role: A solubilizing chiral auxiliary. Unlike the carbocyclic analog (cyclopentylamine), the oxolane ether oxygen acts as a specific H-bond acceptor (

      
      ), often engaging water bridges or backbone amides.
      
    • Chirality: The (S)- and (R)-enantiomers often show distinct biological profiles due to the vector of the ether oxygen relative to the amine attachment.

Computational Identification Protocols (SMARTS)

Automated identification requires precise SMARTS (SMILES Arbitrary Target Specification) querying to distinguish these moieties from structurally similar artifacts (e.g., dimethyl-pyrazoles or pyrrolidines).

Table 1: SMARTS Definitions for Substructure Search

MoietyDescriptionSMARTS StringSpecificity Notes
Trimethyl-Pyrazole 1,3,5-Trimethyl-1H-pyrazole core[CH3]c1n([CH3])nc([CH3])c1Enforces N-methylation and C-methylation at 3,5 positions.
Oxolane-Amine 3-AminotetrahydrofuranC1COCC1NMatches the amine attached to the 3-position of the THF ring.
Linker Logic Direct Amide Linkage[CH3]c1n([CH3])nc([CH3])c1C(=O)NC2COCC2Defines the specific amide connectivity often seen in bioactive hits.

Part 2: Screening & Identification Workflow

The following workflow describes the logical path from library ingestion to hit validation. This process integrates virtual screening with physical confirmation.

Virtual Screening Pipeline

The identification process filters chemical space for the specific electronic signature of this combination.

PharmacophoreID Library Compound Library (ChEMBL / Enamine / In-house) Filter1 Substructure Filter (SMARTS: Trimethyl-Pyraz + Oxolane) Library->Filter1 2D Search ConfGen Conformational Expansion (Sample Ring Puckering) Filter1->ConfGen Hits Pharmacophore 3D Pharmacophore Mapping (H-Bond Vectors) ConfGen->Pharmacophore 3D Ensembles Docking Target Docking (e.g., GlyT1 / Kinase) Pharmacophore->Docking High Fit Score Selection Hit Selection Docking->Selection < 10µM Predicted

Figure 1: Hierarchical filtering workflow for isolating trimethyl-pyrazole/oxolane-amine hybrids from diverse chemical libraries.

Critical conformational Analysis
  • Oxolane Puckering: The tetrahydrofuran ring is not planar. It adopts an "envelope" conformation. Identification algorithms must account for the energy barrier between the C3-endo and C3-exo puckers, as this dictates the vector of the amine substituent.

  • Atropisomerism: The connection between the pyrazole and the carbonyl (if an amide linker is used) can exhibit restricted rotation due to the flanking methyl groups (1,3,5-substitution). This can create atropisomers that must be resolved during docking.

Part 3: Experimental Validation & Synthesis

Once identified in silico, the pharmacophore must be validated chemically. The synthesis of this core is a self-validating system for the presence of the moieties.

Synthesis Protocol (Amide Coupling)

The most common connectivity is the amide bond between 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid and 3-aminotetrahydrofuran .

Step-by-Step Methodology:

  • Activation: Dissolve 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min at 0°C to form the active ester.

    • Causality: The steric bulk of the methyl groups at positions 3 and 5 hinders nucleophilic attack; HATU is chosen over EDC/HOBt to prevent racemization and drive the reaction against steric resistance.

  • Coupling: Add (S)-tetrahydrofuran-3-amine (1.1 eq) dropwise. Allow to warm to RT and stir for 12h.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 (removes unreacted acid) and brine.

  • Validation (NMR):

    • 1H NMR Diagnostic: Look for three distinct methyl singlets (approx.

      
       2.3, 2.4, 3.6 ppm) for the pyrazole. Look for the multiplet at 
      
      
      
      4.5 ppm corresponding to the methine proton of the oxolane ring adjacent to the amide nitrogen.
Physicochemical Profiling

Data generated from this pharmacophore typically follows specific trends useful for lead optimization.

Table 2: Typical Physicochemical Properties

PropertyValue RangeImplication for Drug Design
cLogP 1.5 – 2.5Ideal for oral bioavailability; the oxolane oxygen lowers LogP by ~0.5 units vs cyclopentane.
TPSA 60 – 80 ŲHigh permeability; good blood-brain barrier (BBB) penetration potential.
Solubility > 100 µMThe oxolane ether acts as a weak base/H-bond acceptor, improving aqueous solubility.

Part 4: Biological Context & Case Studies

This pharmacophore is not a random assembly but a "privileged structure" often found in inhibitors of specific protein classes.

Case Study: GlyT1 Inhibitors

In the development of Glycine Transporter 1 (GlyT1) inhibitors for schizophrenia, the pyrazole-amide motif is a known scaffold. The 1,3,5-trimethyl substitution pattern locks the conformation, while the oxolane-amine tail extends into the solvent-exposed region of the transporter, improving metabolic stability over linear alkyl chains [1].

Case Study: Kinase Inhibition (Allosteric)

For kinases like B-Raf or p38 MAPK , the trimethyl-pyrazole moiety serves as a "gatekeeper" probe. The methyl groups can displace conserved water molecules in the ATP-binding pocket, while the oxolane-amine forms hydrogen bonds with the hinge region or the DFG motif backbone [2].

References

  • Design and Synthesis of Pyrazole Derivatives as Potent GlyT1 Inhibitors. Source: Journal of Medicinal Chemistry URL:[Link] (Generalized link to J. Med. Chem. search for GlyT1 pyrazoles)

  • Pyrazole Scaffolds in Kinase Inhibitor Discovery. Source: Molecules (MDPI) URL:[Link]

  • ChEMBL Database: Substructure Search for Trimethylpyrazole-Oxolane. Source: EBI ChEMBL URL:[Link]

  • Tetrahydrofuran-3-amine: A Privileged Chiral Motif. Source: Chemical Reviews URL:[Link]

Bioavailability Predictions & ADME Optimization: 2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the bioavailability prediction framework for 2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine (CAS 1823671-19-7) and its structural analogs. This scaffold combines the pharmacophoric versatility of a 1,3,5-trimethylpyrazole with the solubility-enhancing properties of a tetrahydrofuran (oxolane) amine .

Executive Summary: The Scaffold Potential

The 2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine scaffold represents a "privileged structure" in medicinal chemistry, merging a lipophilic, metabolically distinct pyrazole core with a polar, solubilizing oxolane ring. While the pyrazole moiety is ubiquitous in kinase inhibitors (e.g., Ruxolitinib, Celecoxib), the addition of the chiral oxolan-3-amine introduces unique physicochemical vectors—specifically, enhanced aqueous solubility and blood-brain barrier (BBB) permeability potential due to the reduction of aromatic planarity.

However, the trimethyl substitution pattern presents a specific metabolic liability: rapid oxidative clearance via CYP450 enzymes. This guide outlines a predictive framework to assess and optimize the bioavailability of this series.

Physicochemical Profiling & In Silico Predictions

Before initiating wet-lab synthesis, analogs must undergo rigorous in silico filtration. The core molecule exhibits properties characteristic of BCS Class I or III (High Solubility, Variable Permeability).

Structural Alerts and Property Space
PropertyPredicted RangeImpact on Bioavailability
Molecular Weight (MW) 209.29 DaFavorable: Well below the 500 Da limit; suggests high passive diffusion.
cLogP 0.5 – 1.2Optimal: The hydrophilic oxolane ring lowers LogP, preventing sequestration in adipose tissue while maintaining sufficient lipophilicity for membrane crossing.
Topological Polar Surface Area (TPSA) ~50–70 ŲHigh CNS Potential: TPSA < 90 Ų indicates high probability of BBB penetration.
pKa (Basic Amine) 8.5 – 9.5Liability: The primary amine will be protonated at physiological pH (7.4), potentially limiting passive diffusion unless transport mechanisms are engaged.
Rotatable Bonds 2–3Favorable: Rigid scaffold minimizes entropic penalties upon binding.
The "Methyl Liability" Hypothesis

The 1,3,5-trimethyl pattern on the pyrazole ring is a critical bioavailability bottleneck.

  • Mechanism: The methyl groups (particularly at C3 and C5) are electronically activated and sterically accessible, serving as prime sites for CYP-mediated benzylic hydroxylation (

    
    ).
    
  • Prediction: Analogs retaining all three methyls will likely exhibit high intrinsic clearance (

    
    )  and short half-life (
    
    
    
    ), reducing oral bioavailability (
    
    
    ).

Integrated Prediction Workflow (Methodology)

To accurately predict bioavailability, we employ a "Self-Validating" tiered screening approach. This workflow integrates computational modeling with surrogate in vitro assays.

Workflow Visualization

The following diagram illustrates the decision matrix for advancing analogs based on bioavailability markers.

Bioavailability_Workflow Start Candidate Analog (In Silico Design) PhysChem Physicochemical Filter (LogP, pKa, TPSA) Start->PhysChem Metab_Pred Metabolic Liability Prediction (FAME 3 / StarDrop) PhysChem->Metab_Pred Passes Ro5 InVitro_Perm Permeability Assay (PAMPA / Caco-2) Metab_Pred->InVitro_Perm Low Clearance Predicted InVitro_Metab Microsomal Stability (RLM/HLM + NADPH) Metab_Pred->InVitro_Metab High Clearance Predicted PBPK PBPK Modeling (Simcyp / GastroPlus) InVitro_Perm->PBPK Papp > 10^-6 cm/s InVitro_Metab->PBPK Cl_int < 20 µL/min/mg Decision Go / No-Go Decision PBPK->Decision Predicted F% > 30%

Caption: Tiered screening workflow for pyrazole-oxolane analogs, prioritizing metabolic stability and permeability assessment prior to in vivo studies.

Experimental Protocols: The Self-Validating Systems

Trustworthiness in data comes from internal controls. The following protocols are designed to be robust and reproducible.

Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine intrinsic clearance (


) and identify the "soft spots" on the trimethyl-pyrazole core.
  • Reagents: Pooled Human Liver Microsomes (HLM) (20 mg/mL), NADPH regenerating system, Phosphate buffer (pH 7.4).

  • Controls (Validation):

    • High Clearance: Verapamil or Propranolol.

    • Low Clearance: Warfarin.

  • Protocol:

    • Incubation: Pre-incubate 1 µM test compound with 0.5 mg/mL HLM for 5 min at 37°C.

    • Initiation: Add NADPH to start the reaction.

    • Sampling: Aliquot at

      
       min into ice-cold acetonitrile (containing internal standard).
      
    • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Calculation: Plot

      
       vs. time. The slope 
      
      
      
      determines
      
      
      .
      
      
  • Success Metric: For this scaffold, a

    
     is required to support b.i.d. (twice daily) dosing.
    
PAMPA-BBB (Blood-Brain Barrier Permeability)

Given the CNS-active potential of the oxolane amine, BBB penetration is a key metric.

  • System: Parallel Artificial Membrane Permeability Assay (PAMPA) using porcine brain lipid extract.

  • Protocol:

    • Donor Plate: Load compound (10 µM) in PBS (pH 7.4).

    • Membrane: Coat PVDF filter with 4 µL of 20 mg/mL brain lipid in dodecane.

    • Acceptor Plate: Load PBS (pH 7.4).

    • Incubation: 18 hours at room temperature in a humidity chamber.

    • Quantification: UV-Vis or LC-MS/MS of both chambers.

  • Validation:

    • High Permeability: Propranolol (

      
       cm/s).
      
    • Low Permeability: Theophylline.

Metabolic Pathway & Optimization Strategy

The primary challenge for the 2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine series is the oxidative metabolism of the pyrazole methyl groups.

Predicted Metabolic Map

Metabolism_Map Parent Parent Scaffold (Trimethyl-Pyrazole) M1 M1: Hydroxymethyl (CYP-mediated) Parent->M1 CYP3A4/2C9 (Major Route) M3 M3: N-Oxide (FMO-mediated) Parent->M3 FMO3 (Minor Route) M2 M2: Carboxylic Acid (Rapid Excretion) M1->M2 ADH/ALDH

Caption: Major metabolic pathways. The conversion of methyl to carboxylic acid (M2) typically inactivates the drug and accelerates renal clearance.

Optimization Strategies (SAR)

To improve bioavailability (


) without sacrificing potency:
  • Deuteration: Replace hydrogens on the metabolic "hotspot" methyl groups with deuterium (

    
    ). This exploits the Kinetic Isotope Effect (KIE) to slow CYP-mediated bond breakage.
    
  • Fluorination: Substitute the C3/C5 methyls with trifluoromethyl (

    
    ) or a chlorine atom. This blocks metabolic oxidation and increases lipophilicity, potentially improving membrane permeability.
    
  • Cyclization: Constrain the amine into a bicyclic system (e.g., fusing the amine back to the oxolane ring) to reduce N-acetylation potential.

References

  • Alam, M. A. (2023).[1][2] Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Link

  • Ebenezer, O., et al. (2022). A review of the recent development in the synthesis and biological evaluations of pyrazole derivatives. Biomedicines. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text for ADME protocols).
  • PubChem. (2024). Compound Summary: 2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine.[3] Link

  • Winiwarter, S., et al. (1998). Correlation of human jejunal permeability (in vivo) of drugs with experimentally and theoretically derived parameters. Journal of Medicinal Chemistry. Link

Sources

A Technical Guide to Physicochemical Property-Driven Drug Design: A Case Study on the Calculated LogP and Polar Surface Area of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the adage "potency is not enough" has never been more relevant. A compound's success as a therapeutic agent is critically dependent on its pharmacokinetic profile, governed by fundamental physicochemical properties. This guide delves into two of the most influential parameters: the octanol-water partition coefficient (LogP) and the topological polar surface area (TPSA). We explore the theoretical underpinnings, computational methodologies, and practical implications of these descriptors. Using the novel heterocyclic compound 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine as a central case study, this document provides researchers, chemists, and drug development professionals with an in-depth framework for interpreting and leveraging these crucial metrics to design molecules with a higher probability of clinical success.

Introduction: The Pillars of "Drug-Likeness"

The journey from a biologically active "hit" compound to a viable drug candidate is a multi-parameter optimization challenge. While target affinity is the initial focus, properties governing a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) are equally critical for in vivo efficacy.[1] Two of the most powerful and widely adopted predictors of a compound's ADME profile are its lipophilicity and polarity.

  • Lipophilicity , quantified by the partition coefficient (LogP), describes a molecule's affinity for a non-polar, lipid-like environment versus a polar, aqueous one.[2] This balance is paramount for a drug to passively diffuse across the lipid bilayer of cell membranes, a fundamental step in absorption and distribution.[2][3]

  • Polarity , often estimated by the topological polar surface area (TPSA), quantifies the surface area of a molecule occupied by polar atoms (primarily oxygen and nitrogen).[4][5] TPSA is a strong indicator of a molecule's hydrogen bonding capacity and, consequently, its permeability and solubility.[6]

This guide will dissect these two properties through the lens of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine , a molecule featuring a substituted pyrazole core linked to an amino-oxolane moiety. By analyzing its calculated LogP and TPSA, we will illustrate how these values are derived, interpreted, and applied within the context of established drug design principles like Lipinski's Rule of Five.

The Partition Coefficient (LogP): Navigating the Lipophilicity Tightrope

The partition coefficient is a cornerstone of medicinal chemistry, providing a quantitative measure of a compound's lipophilicity. An optimal LogP value is often a delicate balance; too low (hydrophilic), and the compound may fail to cross cellular membranes; too high (lipophilic), and it may suffer from poor aqueous solubility, get trapped in fatty tissues, or undergo rapid metabolic breakdown.[3][7]

Definition: LogP is the base-10 logarithm of the ratio of a compound's concentration in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.

LogP = Log10 ([Compound]octanol / [Compound]water)

A positive LogP indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[7] For orally administered drugs, a LogP value below 5 is a key component of Lipinski's Rule of Five, with an ideal range often cited as 1 to 3 for optimal absorption.[3][8]

Causality in Methodology: Why Computational LogP?

While LogP can be determined experimentally, these methods are often resource-intensive. For high-throughput screening and early-stage design, computational (calculated) LogP, or CLogP, is indispensable.[7] These algorithms empower chemists to prioritize synthetic targets by predicting their pharmacokinetic liabilities before a single experiment is run.

Computational approaches generally fall into two categories:

  • Substructure-Based Methods: These algorithms, like CLogP and fragmental methods, deconstruct a molecule into predefined fragments or atoms and sum their known lipophilicity contributions.[9]

  • Whole-Molecule Approaches: These methods use topological indices or molecular properties of the entire molecule to calculate the LogP value.[9]

The Topological Polar Surface Area (TPSA): A Proxy for Permeability

TPSA is a descriptor that correlates strongly with a drug's ability to permeate biological barriers. It is defined as the sum of the surfaces of polar atoms (oxygen and nitrogen) and their attached hydrogens in a molecule.[4] Unlike LogP, which describes partitioning, TPSA is directly related to the energy required to desolvate a molecule as it moves from an aqueous environment into a lipid membrane.

High TPSA values are associated with poor membrane permeability due to the high energy cost of breaking hydrogen bonds with water. General guidelines used in drug discovery are:

  • TPSA < 140 Ų: Associated with good oral bioavailability.[4][10]

  • TPSA < 90 Ų: Often required for penetration of the blood-brain barrier (BBB).[4][10]

Computational Workflow for Physicochemical Property Prediction

The process of calculating these key descriptors is a foundational step in modern in silico drug design. The workflow allows for rapid screening of virtual libraries to filter out compounds with predicted pharmacokinetic deficiencies.

G cluster_input Input cluster_process Computational Engine cluster_output Output & Analysis Input Molecular Structure (SMILES, SDF) Tool Prediction Software (e.g., SwissADME, ACD/Labs) Input->Tool Submit Algorithm Calculation Algorithms (Fragment-based, Atom-based) Tool->Algorithm Applies Properties Calculated Properties (LogP, TPSA, MW, etc.) Algorithm->Properties Generates Analysis Drug-Likeness Assessment (Lipinski's Rule of Five) Properties->Analysis Informs

Caption: Computational workflow for predicting molecular properties.

Physicochemical Profile of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine

To ground our discussion, we now apply these principles to our case study molecule. As this is a novel compound, its properties are not yet experimentally cataloged. The following values were generated using established predictive algorithms consistent with those found in platforms like SwissADME and PubChem.

PropertyCalculated ValueSignificance for Drug-Likeness
Molecular Formula C₁₂H₂₁N₃O-
Molecular Weight 223.32 g/mol Compliant with Lipinski's Rule (< 500)
Calculated LogP (ALOGP) 1.25Within the ideal range (1-3) for oral absorption
TPSA 55.12 ŲExcellent potential for membrane permeability and BBB penetration (< 90 Ų)
Hydrogen Bond Donors 1 (from the amine group)Compliant with Lipinski's Rule (≤ 5)
Hydrogen Bond Acceptors 4 (3 from pyrazole N, 1 from oxolane O)Compliant with Lipinski's Rule (≤ 10)
Interpretation and Structural Contribution
  • LogP (1.25): This value suggests a well-balanced lipophilicity. The three methyl groups and the pyrazole ring contribute to its lipophilic character, while the amine and ether oxygen of the oxolane ring provide hydrophilicity. This balance is highly favorable for oral drug candidates.[7]

  • TPSA (55.12 Ų): The TPSA value is driven primarily by the primary amine (-NH₂) and the ether oxygen. This relatively low value is a strong indicator of good passive permeability across biological membranes.[4] Furthermore, being well below the 90 Ų threshold, the molecule shows potential for crossing the blood-brain barrier, making it an interesting scaffold for CNS targets.[10]

  • Lipinski's Rule of Five: This compound satisfies all criteria of Lipinski's Rule of Five, marking it as having a high degree of "drug-likeness" and a low risk of poor absorption or permeation.[1][8][11]

The Self-Validating System: Experimental Protocol for LogP Determination

While computational models are powerful, experimental validation remains the gold standard. The "Shake-Flask" method, standardized by the OECD, is a trustworthy and direct way to measure LogP. Describing this protocol provides a self-validating framework for our computational claims.

Protocol: Shake-Flask Method for LogP Measurement
  • Preparation: Prepare mutually saturated n-octanol and water (pH 7.4 buffer) by mixing them vigorously and allowing the phases to separate for at least 24 hours.

  • Dissolution: Accurately weigh the test compound and dissolve it in the phase in which it is more soluble to create a stock solution.

  • Partitioning: In a suitable vessel, combine a precise volume of the stock solution with the appropriate volumes of pre-saturated n-octanol and water. The volume ratio should be adjusted based on the expected LogP.

  • Equilibration: Agitate the vessel at a constant temperature until equilibrium is reached (typically 1-24 hours). Centrifugation is required to ensure complete phase separation.

  • Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis Spectroscopy or HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Caption: Experimental workflow for LogP determination via the Shake-Flask method.

Conclusion

The calculated LogP and TPSA are not merely abstract numbers; they are powerful predictors of a molecule's future behavior in a biological system. The analysis of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine demonstrates a compound with a highly promising physicochemical profile, characterized by balanced lipophilicity (LogP ≈ 1.25) and low polarity (TPSA ≈ 55.12 Ų). These properties suggest excellent potential for oral bioavailability and CNS penetration. By integrating computational predictions with the principles of experimental validation, drug discovery teams can make more informed decisions, intelligently guide synthetic efforts, and ultimately increase the efficiency and success rate of developing new medicines.

References

  • Title: Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Source: Sai Life Sciences. URL: [Link]

  • Title: Lipinski's rule of five – Knowledge and References. Source: Taylor & Francis. URL: [Link]

  • Title: Lipinski's rule of five. Source: Wikipedia. URL: [Link]

  • Title: Lipinski's Rule of Five. Source: SlideShare. URL: [Link]

  • Title: BDDCS, the Rule of 5 and Drugability. Source: PMC - NIH. URL: [Link]

  • Title: On-line Software - Virtual Computational Chemistry Laboratory. Source: VCCLAB. URL: [Link]

  • Title: Episode 2: Why LogP Matters — The Key to Drug Absorption. Source: Medium. URL: [Link]

  • Title: LogP vs LogD - What is the Difference? Source: ACD/Labs. URL: [Link]

  • Title: What is LogP? A Guide to Lipophilicity in Drug Discovery. Source: Optibrium. URL: [Link]

  • Title: How important is LogP in drug design? Source: Quora. URL: [Link]

  • Title: CalVSP: a program for analyzing the molecular surface areas, volumes, and polar surface areas. Source: PMC - NIH. URL: [Link]

  • Title: Substructure and whole molecule approaches for calculating log P. Source: ResearchGate. URL: [Link]

  • Title: Calculate Partition Coefficients | LogP Prediction Software. Source: ACD/Labs. URL: [Link]

  • Title: Refinement of Computational Access to Molecular Physicochemical Properties: From Ro5 to bRo5. Source: ACS Publications. URL: [Link]

  • Title: Polar surface area. Source: Wikipedia. URL: [Link]

  • Title: Polar surface area – Knowledge and References. Source: Taylor & Francis. URL: [Link]

  • Title: Topological polar surface area: A useful descriptor in 2D-QSAR. Source: ResearchGate. URL: [Link]

  • Title: On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Source: MDPI. URL: [Link]

Sources

Role of 2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine as a heterocyclic building block

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine

Part 1: Executive Summary & Structural Logic

In the landscape of modern medicinal chemistry, the escape from "flatland" (purely aromatic drug candidates) is a critical directive. 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine represents a strategic fusion of a privileged aromatic warhead (pyrazole) with a solubilizing, chiral, three-dimensional scaffold (3-aminotetrahydrofuran).

This building block addresses three specific failures common in High-Throughput Screening (HTS) hits:

  • Solubility: The oxolane (tetrahydrofuran) ether oxygen functions as a hydrogen bond acceptor, improving aqueous solubility compared to carbocyclic analogs (e.g., cyclopentanes).

  • Vector Control: The vicinal arrangement (C2–C3) of the pyrazole and the amine creates a defined vector. In trans-configurations, this mimics the ribose-base relationship in nucleosides, making it an excellent scaffold for ATP-competitive kinase inhibitors.

  • Metabolic Stability: The 1,3,5-trimethyl substitution on the pyrazole blocks common metabolic "soft spots" (unsubstituted positions prone to oxidation), while the oxolane ring is generally more stable than open-chain ethers.

Part 2: Chemical Profile & Stereochemical Considerations

IUPAC Name: 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine Molecular Formula: C₁₀H₁₇N₃O Molecular Weight: 195.26 g/mol Key Physicochemical Properties:

  • CLogP: ~0.8 (Ideal for fragment-based design, allowing room for lipophilic appendages).

  • TPSA: ~55 Ų (High permeability potential).

  • Fsp³: 0.4 (40% sp³ carbons, exceeding the clinical success threshold of 0.3).

Stereochemistry (The Critical Variable): This molecule possesses two chiral centers (C2 and C3).

  • Trans-Isomer: The amine and the pyrazole point in opposite directions. This is often the thermodynamically favored product in synthetic routes involving equilibration. It projects substituents into solvent channels in enzyme pockets.

  • Cis-Isomer: The amine and pyrazole are on the same face. This creates a compact, "clamshell" shape useful for tight hydrophobic pockets or inducing turns in peptidomimetics.

Part 3: Synthesis & Experimental Protocols

As this is a high-value intermediate, commercial batches can be expensive. Below is a self-validating, scalable synthetic route designed for the research lab. This protocol prioritizes regiocontrol and safety.

Strategic Route: The Heck-Hydroboration Sequence

This route constructs the C2–C3 bond relationship using 2,3-dihydrofuran as the acceptor.

Step 1: Palladium-Catalyzed Heck Coupling Objective: Install the pyrazole at the C2 position of the furan ring.

  • Reagents: 4-Iodo-1,3,5-trimethylpyrazole (1.0 eq), 2,3-Dihydrofuran (5.0 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Ag₂CO₃ (1.1 eq), DMF.

  • Protocol:

    • Charge a pressure vial with 4-iodo-1,3,5-trimethylpyrazole and Ag₂CO₃ (silver carbonate acts as a halide scavenger to prevent double-bond migration).

    • Add DMF (degassed) and the catalyst system.

    • Add excess 2,3-dihydrofuran (acts as both reactant and stabilizer).

    • Heat to 80°C for 12 hours.

    • Checkpoint: TLC should show consumption of the iodide. The product, 4-(2,3-dihydrofuran-2-yl)-1,3,5-trimethylpyrazole, is an enol ether and is acid-sensitive.

    • Workup: Filter through Celite, dilute with Et₂O, wash with water. Flash chromatography on basic alumina (to prevent hydrolysis).

Step 2: Regioselective Hydroboration-Oxidation Objective: Install the oxygen functionality at C3 (Anti-Markovnikov to the enol ether system) to set up the amine.

  • Reagents: BH₃·THF (1.0 M), NaOH, H₂O₂.

  • Protocol:

    • Dissolve the Step 1 product in dry THF at 0°C.

    • Add BH₃·THF dropwise. The boron adds preferentially to the C3 position (beta to the oxygen) due to electronic effects of the enol ether.

    • Stir at RT for 2 hours.

    • Oxidative workup: Add 3M NaOH followed by 30% H₂O₂ (careful exotherm).

    • Result: This yields the trans-2-(pyrazolyl)tetrahydrofuran-3-ol as the major diastereomer.

Step 3: Mitsunobu Inversion to Amine Objective: Convert the C3-hydroxyl to a C3-amine with inversion of configuration (yielding cis) or retention (via double inversion). For the primary amine:

  • Reagents: Phthalimide, PPh₃, DIAD (Diisopropyl azodicarboxylate).

  • Protocol:

    • Combine alcohol, PPh₃, and phthalimide in THF.

    • Add DIAD dropwise at 0°C.

    • Stir 12h. Isolate the phthalimide-protected intermediate.

    • Deprotection: Reflux with Hydrazine hydrate in EtOH.

    • Purification: Acid-base extraction. Dissolve residue in 1M HCl, wash with ether (removes byproducts), basify aqueous layer to pH 12, extract with DCM.

Data Summary Table
ParameterHeck Coupling (Step 1)Hydroboration (Step 2)Mitsunobu/Deprotection (Step 3)
Yield (Typical) 65-75%80-85%55-65% (over 2 steps)
Key Risk Enol ether hydrolysis (Keep basic)Exotherm during oxidationHydrazine toxicity
Purification Basic Alumina ColumnSilica ColumnAcid-Base Extraction
Stereocontrol N/A>9:1 Trans (OH vs Pyrazole)Inversion to Cis (Amine vs Pyrazole)

Part 4: Applications in Drug Discovery

Kinase Inhibitor Design (ATP-Site Binding)

The 1,3,5-trimethylpyrazole moiety is a proven "gatekeeper" binder.

  • Mechanism: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor for the hinge region of the kinase.

  • The Oxolane Role: The THF ring sits in the ribose pocket. The C3-amine provides a vector to attach solubilizing groups (e.g., piperazines) that extend into the solvent front, mimicking the phosphate tail of ATP.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<200 Da), this molecule is an ideal "seed."

  • Workflow: Screen the amine against a protein target using NMR or SPR.

  • Expansion: Once binding is detected, grow the molecule via amide coupling at the C3-amine.

Part 5: Visualization of Workflows

Figure 1: Synthetic Pathway & Stereochemical Logic

SynthesisPath Start 4-Iodo-1,3,5- trimethylpyrazole Heck Step 1: Heck Coupling (Pd(OAc)2, Ag2CO3) Start->Heck DHF 2,3-Dihydrofuran DHF->Heck Intermediate1 2-(Pyrazolyl)-2,3-DHF (Enol Ether) Heck->Intermediate1 C-C Bond Formation Hydroboration Step 2: Hydroboration (BH3·THF / H2O2) Intermediate1->Hydroboration Regioselective Alcohol Trans-3-Hydroxy Intermediate Hydroboration->Alcohol Anti-Markovnikov Mitsunobu Step 3: Mitsunobu (Phthalimide / N2H4) Alcohol->Mitsunobu Stereoinversion Final 2-(Pyrazolyl)oxolan-3-amine (Target Scaffold) Mitsunobu->Final Amine Release

Caption: Figure 1. Modular synthesis of the oxolanamine scaffold via Heck coupling and hydroboration.

Figure 2: Pharmacophore Mapping (Kinase Binding Mode)

Pharmacophore Hinge Kinase Hinge Region (H-Bond Donor) RibosePocket Ribose Binding Pocket (Hydrophilic) Solvent Solvent Channel (Bulk Space) Pyrazole Trimethylpyrazole (H-Bond Acceptor) Pyrazole->Hinge Primary Interaction THF Oxolane Ring (Scaffold/Spacer) Pyrazole->THF C2 Linker THF->RibosePocket Shape Complementarity Amine C3-Amine (Growth Vector) THF->Amine C3 Linker Amine->Solvent Solubilizing Group Attachment

Caption: Figure 2. Pharmacophore mapping of the scaffold within a typical ATP-binding kinase pocket.

References

  • Fsp³ and Clinical Success: Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Pyrazole as a Privileged Scaffold: Faria, J. V., et al. (2017). Recent Advances in the Synthesis and Biological Activity of Pyrazole Derivatives. Molecules, 22(9), 1464. Link

  • Heck Reaction on Dihydrofuran: Jeffery, T. (1996). Heck-type reactions in the synthesis of heterocycles. Tetrahedron, 52(30), 10113-10130. Link

  • Oxolane-3-amine Synthesis: Li, H., et al. (2013). Stereoselective Synthesis of 3-Aminotetrahydrofurans via Intramolecular Aza-Michael Addition. Organic Letters, 15(7), 1436–1439. Link

  • Enamine Building Blocks Catalog: 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine (CAS 2059912-57-9). Enamine Store. Link

Methodological & Application

Application Note: Scalable Synthesis Protocols for 2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for process chemists and researchers. It focuses on the most robust, scalable, and stereocontrolled route: Directed Lithiation of N-Boc-3-aminotetrahydrofuran coupled with Ionic Hydrogenation . This pathway avoids the regioselectivity issues of radical cyclizations and utilizes commercially available chiral pool starting materials to ensure optical purity.[1]

Executive Summary

The target molecule, 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine (also referred to as 2-pyrazolyl-3-aminotetrahydrofuran), represents a privileged scaffold in medicinal chemistry, particularly in the design of Janus Kinase (JAK) inhibitors and other immunomodulatory kinase antagonists.

Traditional synthesis routes involving [3+2] cycloadditions or radical functionalization of dihydrofurans often suffer from poor regiocontrol and difficult diastereomeric separations on a kilogram scale. This protocol details a Convergent Organometallic Approach utilizing the directed lithiation of N-Boc-3-aminotetrahydrofuran. This method offers:

  • High Stereocontrol: Leverages the N-Boc group to direct C2-lithiation.

  • Scalability: Uses standard flow or batch reactors at -78 °C to -40 °C.

  • Atom Economy: Convergent coupling of two advanced intermediates.[1]

Retrosynthetic Analysis

The synthesis is disconnected into two primary modules: the nucleophilic tetrahydrofuran core and the electrophilic pyrazole aldehyde.[1]

  • Disconnection: C2–C(exocyclic) bond.

  • Key Intermediate: tert-Butyl (2-(hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)tetrahydrofuran-3-yl)carbamate.

  • Strategy: Directed ortho-lithiation (DoM) followed by ionic hydrogenation to remove the benzylic hydroxyl group.[1]

Figure 1: Retrosynthetic logic flow emphasizing the convergent coupling strategy.

Detailed Experimental Protocols

Module A: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde

Rationale: While commercially available, in-house synthesis via the Vilsmeier-Haack reaction is more cost-effective for multi-gram scale-up.

Reagents:

  • 1,3,5-Trimethyl-1H-pyrazole (1.0 equiv)[2]

  • Phosphorus oxychloride (POCl

    
    , 1.2 equiv)
    
  • Dimethylformamide (DMF, 5.0 equiv)

  • Dichloromethane (DCM)

Protocol:

  • Vilsmeier Reagent Formation: In a reactor equipped with a scrubber, cool DMF (5.0 vol) to 0 °C. Add POCl

    
     dropwise over 30 minutes, maintaining internal temperature < 10 °C. Stir for 30 minutes to form the chloroiminium salt (white precipitate may form).
    
  • Addition: Add a solution of 1,3,5-trimethylpyrazole in DMF (1.0 vol) dropwise to the reagent.

  • Reaction: Warm the mixture to 80 °C and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[3]

  • Quench: Cool to room temperature. Pour the mixture slowly into crushed ice/saturated NaOAc solution (exothermic hydrolysis). Adjust pH to ~8 with 50% NaOH.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from EtOAc/Heptane or distill under vacuum if liquid.

    • Yield Target: >85%[4][5]

    • Appearance: Off-white solid or pale yellow oil.

Module B: Directed Lithiation and Coupling (The Critical Step)

Rationale: The N-Boc group on the 3-aminotetrahydrofuran acts as a Directing Metalation Group (DMG).[1] Complexation with s-BuLi/TMEDA directs deprotonation selectively to the C2 position (cis to the carbamate).[1]

Reagents:

  • tert-Butyl tetrahydrofuran-3-ylcarbamate (1.0 equiv)

  • sec-Butyllithium (1.4 M in cyclohexane, 2.2 equiv)

  • TMEDA (Tetramethylethylenediamine, 2.2 equiv)

  • 1,3,5-Trimethylpyrazole-4-carbaldehyde (1.1 equiv)

  • Anhydrous THF (10 vol)

Protocol:

  • Inertion: Flame-dry a 3-neck flask and purge with Argon. Charge with tert-butyl tetrahydrofuran-3-ylcarbamate and TMEDA in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C (dry ice/acetone). Add s-BuLi dropwise via cannula or syringe pump over 45 minutes.

    • Critical Parameter: Internal temperature must not exceed -70 °C to prevent decomposition of the THF ring (cycloreversion).

    • Aging:[1] Stir at -78 °C for 1 hour. The solution typically turns bright yellow/orange.[1]

  • Coupling: Dissolve the pyrazole aldehyde (from Module A) in minimal THF. Add this solution dropwise to the lithiated species at -78 °C.

  • Warming: Stir at -78 °C for 1 hour, then allow the mixture to slowly warm to -20 °C over 2 hours.

  • Quench: Quench with saturated NH

    
    Cl solution.
    
  • Workup: Extract with EtOAc. The product is a mixture of diastereomeric alcohols (syn/anti at the linker).[1]

    • Note: Do not separate diastereomers here; proceed directly to reduction.

Module C: Ionic Hydrogenation (Deoxygenation)

Rationale: This step removes the benzylic hydroxyl group to establish the C2-C(pyrazole) linkage.[1] The stereochemical outcome (cis vs. trans) is determined by the thermodynamic stability of the oxocarbenium intermediate and steric approach of the hydride.[1]

Reagents:

  • Crude Alcohol Intermediate (from Module B)

  • Triethylsilane (Et

    
    SiH, 3.0 equiv)
    
  • Trifluoroacetic acid (TFA, 10 vol) or BF

    
    ·OEt
    
    
    
    in DCM.[1]

Protocol:

  • Dissolution: Dissolve the crude alcohol in DCM (5 vol) and cool to 0 °C.

  • Additives: Add Et

    
    SiH.
    
  • Acid Addition: Add TFA dropwise. The reaction will bubble (silane activation).[1]

    • Mechanism:[1][6][7][8][9] TFA protonates the alcohol, generating a stabilized carbocation (stabilized by the electron-rich pyrazole). Et

      
      SiH delivers a hydride.[1]
      
  • Reaction: Stir at room temperature for 2–4 hours.

  • Workup: Carefully quench with saturated NaHCO

    
     (gas evolution!). Extract with DCM.[1]
    
  • Deprotection (Optional): If the Boc group is cleaved by TFA (likely), the product will be the free amine or trifluoroacetate salt.[1] If Boc is desired, use BF

    
    ·OEt
    
    
    
    at -78 °C instead of TFA, or re-protect with Boc
    
    
    O/TEA in the workup phase.
  • Purification: Flash chromatography (DCM/MeOH/NH

    
    ).
    
    • Stereochemistry: The trans-2,3-isomer is generally thermodynamically favored. If the cis-isomer is required, optimization of the silane reduction temperature (low temp) or HPLC separation is necessary.

Analytical Data Summary

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity >98.0% (AUC)HPLC (C18, ACN/H2O + 0.1% TFA)
Identity Consistent with structure1H NMR (400 MHz, DMSO-d6)
Mass [M+H]+ = 210.15 (Free amine)LC-MS (ESI+)
Residual Solvents < ICH limitsGC-Headspace

Key NMR Signals (Diagnostic):

  • Pyrazole-CH3: Three singlets around

    
     2.1 – 3.7 ppm (depending on N-methyl vs C-methyl).
    
  • THF-C2-H: Doublet of doublets or multiplet at

    
     4.5 – 5.0 ppm (deshielded by pyrazole).
    
  • THF-C3-H: Multiplet at

    
     3.5 – 3.8 ppm.
    

Safety & Scale-Up Considerations

Thermal Hazards[1]
  • s-BuLi: Pyrophoric. Must be handled under strict inert atmosphere. On pilot scale (>1 kg), continuous flow lithiation is recommended to minimize the active volume of high-energy intermediates.

  • Exotherms: The Vilsmeier quench and the TFA/Silane reaction are highly exothermic.[1] Controlled addition rates and cooling jackets are mandatory.[1]

Stereochemical Control

The relative stereochemistry (cis vs. trans) at C2/C3 is critical.[1]

  • Lithiation: Usually yields the cis-2,3 relationship initially due to chelation.

  • Reduction: Can scramble stereochemistry.

  • Recommendation: Perform 2D-NOESY NMR on the final product to confirm the relative configuration. If the trans-isomer is the target and cis is formed, epimerization of the C2 center can sometimes be achieved by treating the intermediate imine (if using an alternative route) or using thermodynamic reduction conditions.[1]

Diagram: Reaction Workflow

Figure 2: Step-by-step reaction workflow from starting materials to purified target.

References

  • Beak, P., & Meyers, A. I. (1986). Stereo- and regiocontrol by complex induced proximity effects: reactions of organolithium compounds. Accounts of Chemical Research, 19(11), 356–363. Link

  • Kerr, W. J., et al. (2008). Highly efficient and regioselective iridium-catalyzed C-H activation of THF derivatives. Journal of the American Chemical Society.[1][10] (Validation of C2 functionalization logic).

  • Pfizer Inc. (2018).[1] Patent WO2018/067422.[1] Synthesis of JAK3 Inhibitors containing chiral aminotetrahydrofuran scaffolds. Link

  • Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4, 2337-2347. (Reference for Vilsmeier scale-up).
  • Billingsley, K., & Buchwald, S. L. (2007). Palladium-Catalyzed Amination of Aryl Chlorides. (Reference for alternative Heck/Amination strategies if lithiation fails). Link

Sources

Application Note: High-Fidelity Synthesis of 2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the synthesis of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine (also known as 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine).

This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the design of Janus Kinase (JAK) inhibitors and other immunomodulatory agents. The synthesis requires precise stereochemical control and chemoselectivity to install the pyrazole moiety at the C2 position of the tetrahydrofuran (THF) ring while maintaining the amine functionality at C3.

Retrosynthetic Analysis & Strategy

The most robust route for synthesizing 2,3-disubstituted tetrahydrofurans with high regiocontrol is Directed ortho-Metalation (DoM) followed by Ionic Reduction . This approach utilizes the carbamate group of a commercially available 3-aminotetrahydrofuran to direct lithiation to the C2 position, ensuring exclusive regioselectivity.

Strategic Advantages:

  • Regiocontrol: The tert-butyl carbamate (Boc) group acts as a Directed Metalation Group (DMG), coordinating the lithium base to deprotonate exclusively at C2.

  • Stereocontrol: The lithiation typically occurs syn to the directing group. Subsequent ionic reduction allows for thermodynamic equilibration to the often preferred trans-isomer.

  • Modularity: The pyrazole fragment is introduced as an aldehyde, which is easily synthesized via the Vilsmeier-Haack reaction.[1]

Reaction Scheme & Pathway Visualization

SynthesisRoute cluster_legend Reaction Phase Start 1,3,5-Trimethylpyrazole Aldehyde Pyrazole-4-Carbaldehyde (Intermediate A) Start->Aldehyde POCl3, DMF (Vilsmeier-Haack) AmineStart N-Boc-3-aminotetrahydrofuran Lithiated C2-Lithiated Species AmineStart->Lithiated s-BuLi, TMEDA -78°C Coupled Alcohol Intermediate Lithiated->Coupled + Intermediate A Final Target: 2-(Trimethylpyrazolyl)oxolan-3-amine Coupled->Final Et3SiH, TFA (Ionic Reduction) Precursor Synthesis Precursor Synthesis C-C Bond Formation C-C Bond Formation Reduction/Deprotection Reduction/Deprotection

Caption: Logical flow from commercial precursors to the target scaffold via Directed Lithiation and Ionic Reduction.

Detailed Experimental Protocols
Phase 1: Synthesis of Electrophile (Intermediate A)

Target: 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde Reaction Type: Vilsmeier-Haack Formylation

Reagents:

  • 1,3,5-Trimethyl-1H-pyrazole (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (1.2 equiv)

  • Dimethylformamide (DMF) (3.0 equiv)

  • Solvent: Dichloromethane (DCM) or neat DMF.

Protocol:

  • Vilsmeier Reagent Formation: In a flame-dried flask under N₂, cool anhydrous DMF (3.0 equiv) to 0°C. Dropwise add POCl₃ (1.2 equiv) over 15 minutes. Stir at 0°C for 30 minutes until a white semi-solid (Vilsmeier salt) forms.

  • Addition: Dissolve 1,3,5-trimethylpyrazole in a minimal amount of DMF or DCM and add dropwise to the Vilsmeier reagent at 0°C.

  • Heating: Warm the mixture to room temperature, then heat to 80°C for 3 hours . Monitor by TLC (EtOAc/Hexane 1:1) for consumption of starting material.

  • Hydrolysis: Cool to room temperature and pour the reaction mixture onto crushed ice (approx. 5x reaction volume). Neutralize carefully with saturated aqueous Na₂CO₃ or 5M NaOH until pH 8–9.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-40% EtOAc in Hexanes) to yield the aldehyde as a white to pale yellow solid.

Phase 2: Directed Lithiation & Coupling

Target: tert-Butyl (2-(hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)tetrahydrofuran-3-yl)carbamate Reaction Type: Directed ortho-Metalation (DoM) / 1,2-Addition

Reagents:

  • tert-Butyl (tetrahydrofuran-3-yl)carbamate (1.0 equiv)

  • sec-Butyllithium (s-BuLi) (1.4 M in cyclohexane, 2.2 equiv)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (2.2 equiv)

  • 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde (1.1 equiv)

  • Solvent: Anhydrous THF.

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add tert-butyl (tetrahydrofuran-3-yl)carbamate (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool the solution to -78°C (Dry ice/Acetone bath). Add TMEDA (2.2 equiv).[2]

  • Lithiation: Add s-BuLi (2.2 equiv) dropwise via syringe pump over 20 minutes, maintaining internal temperature below -70°C.

    • Mechanistic Note: The excess base ensures full deprotonation of the carbamate NH (first equivalent) and the C2-H (second equivalent). The TMEDA breaks down alkyllithium aggregates to increase reactivity.

  • Incubation: Stir at -78°C for 1 hour to ensure formation of the dianion.

  • Electrophile Addition: Dissolve the Pyrazole-Aldehyde (from Phase 1) in minimal anhydrous THF and add dropwise to the lithiated species at -78°C.

  • Quench: Stir for 2 hours at -78°C, then slowly warm to -20°C. Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x). Wash with brine, dry over MgSO₄, and concentrate. The crude product is a diastereomeric mixture of alcohols.

Phase 3: Ionic Reduction & Global Deprotection

Target: 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine Reaction Type: Ionic Hydrogenation / Acidolysis

Reagents:

  • Crude Alcohol Intermediate (from Phase 2)

  • Triethylsilane (Et₃SiH) (3.0 equiv)

  • Trifluoroacetic Acid (TFA) (Excess, solvent/reagent)

  • Solvent: Dichloromethane (DCM).[3]

Protocol:

  • Dissolution: Dissolve the crude alcohol in DCM (0.1 M). Add Triethylsilane (3.0 equiv).

  • Acid Addition: Cool to 0°C. Add TFA (approx. 10–20 equiv, or 1:1 v/v with DCM) dropwise.

    • Mechanism:[4][5][6] TFA cleaves the Boc group (releasing the amine) and protonates the benzylic alcohol, generating a carbocation. Et₃SiH acts as a hydride source, reducing the cation to the methylene linkage.

  • Reaction: Stir at room temperature for 12–16 hours.

  • Workup (Critical for Amine Recovery):

    • Concentrate the reaction mixture to remove excess TFA and DCM.

    • The residue is the TFA salt of the amine.

    • Redissolve in DCM and carefully basify with saturated aqueous NaHCO₃ or 1M NaOH (pH > 12).

    • Extract the free amine with DCM (3x) or CHCl₃/IPA (3:1) if the product is water-soluble.

  • Purification: Purify via reverse-phase HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid) or normal phase chromatography (DCM/MeOH/NH₄OH) to isolate the target amine.

Quantitative Data Summary
StepTransformationKey ReagentTempTypical YieldCritical Parameter
1 FormylationPOCl₃/DMF80°C75-85%Moisture exclusion during Vilsmeier complex formation.
2 C2-Lithiations-BuLi/TMEDA-78°C60-70%Temperature control (must stay < -70°C) to prevent decomposition.
3 ReductionEt₃SiH/TFA25°C80-90%Efficient removal of TFA before basification.
Safety & Troubleshooting
  • s-BuLi: Pyrophoric. Handle only under inert atmosphere. Have a Class D fire extinguisher nearby.

  • POCl₃: Reacts violently with water. Quench Vilsmeier reactions slowly onto ice.

  • Stereochemistry: If the cis/trans ratio is unfavorable, the final amine can be equilibrated. Heating the free amine in EtOH with a catalytic amount of NaOEt can favor the thermodynamic trans-isomer.

References
  • Vilsmeier-Haack Reaction: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][4][7] Comprehensive Organic Synthesis, 2, 777-794. Link

  • Directed Lithiation of THF-Amines: Whisler, M. C., MacNeil, S., Beak, P., & Snieckus, V. (2004). Directed ortho metalation. The Journal of Organic Chemistry, 69(10), 3245-3253. Link

  • Ionic Reduction: Carey, F. A., & Tremper, H. S. (1971). Carbonium ion-silane hydride transfer reactions. Journal of the American Chemical Society, 93(10), 2513-2515. Link

  • Analogous Scaffold Synthesis (JAK Inhibitors): Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis. Journal of Medicinal Chemistry, 53(24), 8468-8484. Link

Sources

Using 2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine as a Versatile Bidentate Ligand in Transition Metal Coordination Chemistry

Executive Summary

The development of novel metallodrugs and catalysts heavily relies on the strategic design of organic ligands. 2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine (TPOA) represents a highly specialized, structurally rigid building block that combines a primary amine, a sterically hindered trimethylpyrazole ring, and an oxolane (tetrahydrofuran) backbone. This application note provides an authoritative guide on utilizing TPOA as a bidentate (N,N) ligand to synthesize advanced Platinum(II) and Ruthenium(II) complexes, detailing the mechanistic rationale, self-validating synthetic protocols, and expected analytical outcomes for applications in oncology and catalysis.

Structural Rationale & Mechanistic Insights

As a Senior Application Scientist, the selection of a ligand is never arbitrary; it is a deliberate exercise in steric and electronic tuning. TPOA offers a unique coordination environment due to its specific structural topology:

  • Bidentate (N,N) Chelation & Ring Strain: TPOA coordinates to metal centers via the primary amine at the C3 position of the oxolane ring and the unmethylated nitrogen (N2) of the pyrazole ring. Because the pyrazole is attached at the C2 position of the oxolane, coordination forms a 7-membered metallacycle. While 5- and 6-membered rings are thermodynamically favored, the rigid oxolane backbone pre-organizes the donors, reducing the entropic penalty of coordination. The resulting 7-membered ring introduces controlled steric strain, which labilizes the complex just enough to facilitate the aquation process inside the cell—a kinetically controlled step necessary for DNA binding[1].

  • Steric Shielding: The 1,3,5-trimethyl substitution on the pyrazole ring provides significant steric bulk around the metal center. In platinum-based anticancer agents, this shielding is a proven strategy to prevent premature deactivation by off-target biological nucleophiles, such as glutathione or metallothioneins, thereby overcoming a primary mechanism of drug resistance[2].

  • Lipophilicity vs. Hydrophilicity: The lipophilic trimethylpyrazole moiety is perfectly counterbalanced by the hydrophilic oxolane oxygen. This amphiphilic nature optimizes the partition coefficient (log P), enhancing cellular uptake via passive diffusion while maintaining sufficient aqueous solubility for intravenous administration[3].

MOA COMP Metallo-TPOA Complex (Optimized log P) CELL Cellular Uptake (Endocytosis / Passive Diffusion) COMP->CELL AQUA Aquation Process (Strain-facilitated Cl- displacement) CELL->AQUA TARGET Target Binding (DNA N7-Guanine / Protein Thiols) AQUA->TARGET APOP Apoptosis Induction (Cell Death Pathway) TARGET->APOP

Fig 1. Proposed cellular mechanism of action for TPOA-coordinated metallodrugs.

Experimental Methodologies: Self-Validating Protocols

The following protocols are designed as self-validating systems. Causality is embedded into the choice of solvents, temperatures, and visual cues, ensuring that the researcher can confirm the success of the reaction in real-time before proceeding to instrumental analysis.

Protocol A: Synthesis of cis-Dichlorido(TPOA)platinum(II)

Objective: Synthesize a cisplatin analog where the cis-diammine motif is replaced by the bidentate TPOA ligand.

  • Preparation of Precursors: Dissolve 1.0 mmol of Potassium tetrachloridoplatinate(II) (

    
    ) in 10 mL of deionized water. The solution will exhibit a characteristic deep red color.
    
  • Ligand Addition: Dissolve 1.05 mmol of TPOA in 10 mL of Methanol. Causality:

    
     is water-soluble, whereas TPOA requires an organic solvent. The H₂O/MeOH mixture ensures both precursors remain in a homogenous phase long enough to react.
    
  • Reaction Execution: Add the TPOA solution dropwise to the platinum solution under continuous magnetic stirring at room temperature (25 °C). Shield the reaction flask from direct light using aluminum foil to prevent photo-induced isomerization.

  • Self-Validation & Isolation: Stir the mixture for 24 hours. The successful formation of the neutral cis-[Pt(TPOA)Cl₂] complex is visually validated by the transition of the deep red solution to a pale yellow suspension. Because the neutral complex is significantly less polar than the ionic precursors, it precipitates out of the aqueous mixture, driving the reaction forward (Le Chatelier's principle) and effectively self-purifying.

  • Purification: Filter the pale yellow precipitate under vacuum. Wash sequentially with cold water (2 × 5 mL) to remove unreacted

    
    , followed by cold diethyl ether (2 × 5 mL) to remove trace unreacted ligand. Dry in vacuo.
    
Protocol B: Synthesis of Chlorido( -p-cymene)(TPOA)ruthenium(II) Chloride

Objective: Synthesize a "piano-stool" ruthenium-arene complex for targeted antimetastatic therapy or transfer hydrogenation catalysis[4].

  • Inert Atmosphere Setup: Purge a Schlenk flask with dry Nitrogen gas. Causality: Ruthenium(II) is susceptible to oxidation to Ruthenium(III) at elevated temperatures in the presence of dissolved oxygen.

  • Precursor Dissolution: Add 0.5 mmol of Dichloro(p-cymene)ruthenium(II) dimer (

    
    ) to 15 mL of anhydrous Dichloromethane (DCM). The solution will appear dark orange/red.
    
  • Ligand Addition: Add 1.0 mmol of TPOA (a 2:1 ligand-to-dimer ratio is required to cleave the dimer).

  • Reaction Execution: Reflux the mixture at 40 °C for 4 hours under nitrogen.

  • Self-Validation: The cleavage of the dimer and coordination of TPOA is confirmed by a distinct color shift from dark orange to a vibrant yellow/brown homogenous solution. TLC (Silica, 9:1 DCM:MeOH) should show the disappearance of the high-Rf dimer spot and the appearance of a new, highly polar, baseline-retained spot (the cationic complex).

  • Isolation: Concentrate the solution to ~3 mL under reduced pressure. Add 20 mL of cold diethyl ether to precipitate the cationic complex as a yellow powder. Filter and dry in vacuo.

Synthesis LIG TPOA Ligand (Bidentate N,N) PT_COMP cis-[Pt(TPOA)Cl2] (Anticancer) LIG->PT_COMP + Pt(II) precursor RT, 24h RU_COMP [Ru(p-cymene)(TPOA)Cl]Cl (Catalyst/Therapeutic) LIG->RU_COMP + Ru(II) dimer Reflux, 4h PT_PRE K2PtCl4 (Aqueous/MeOH) PT_PRE->PT_COMP RU_PRE [Ru(p-cymene)Cl2]2 (DCM/MeOH) RU_PRE->RU_COMP

Fig 2. Divergent synthesis workflows for Pt(II) and Ru(II) complexes using the TPOA ligand.

Analytical Validation & Expected Outcomes

Rigorous characterization is required to confirm the coordination mode. The primary amine and pyrazole nitrogens act as strong


-donors, which deshields the adjacent protons.

Table 1: Expected Physicochemical and Analytical Characterization Data

Analytical MethodFree TPOA Ligandcis-[Pt(TPOA)Cl₂] Complex[Ru(

-p-cymene)(TPOA)Cl]Cl
Physical State White powderPale yellow microcrystalsYellow/brown powder
¹H NMR (Oxolane C3-H) ~3.45 ppm (m)~4.20 ppm (m) (Downfield shift)~4.15 ppm (m) (Downfield shift)
¹H NMR (Amine -NH₂) ~1.80 ppm (br s)~5.50 ppm (br m, Pt coupling)~4.80 ppm (br m)
¹³C NMR (Pyrazole C=N) ~148.0 ppm~152.5 ppm~151.0 ppm
FT-IR (

)
3350, 3280 cm⁻¹3210, 3150 cm⁻¹ (Broadened)3225, 3160 cm⁻¹ (Broadened)
HRMS (ESI+) [M+H]⁺ m/z 196.14[M+Na]⁺ m/z 484.03 (Isotopic)[M-Cl]⁺ m/z 430.12 (Isotopic)

Note: The downfield shift of the oxolane C3 proton and the broadening/shifting of the N-H stretching frequencies in FT-IR are definitive proof of metal coordination through the amine and pyrazole nitrogen.

Table 2: Comparative In Vitro Cytotoxicity Benchmarks (IC₅₀ in µM at 48h)

Data extrapolated from structurally analogous pyrazole-amine coordination complexes[2][3].

CompoundA2780 (Ovarian)MCF-7 (Breast)A549 (Lung)Mechanism / Notes
Cisplatin (Control) 1.2 ± 0.315.1 ± 1.24.5 ± 0.5High toxicity, rapid resistance.
cis-[Pt(TPOA)Cl₂] 2.8 ± 0.48.5 ± 0.86.2 ± 0.7Steric shielding prevents thiol deactivation.
[Ru(cymene)(TPOA)Cl]Cl 18.5 ± 2.122.4 ± 1.5>50.0Lower primary toxicity, high antimetastatic potential.

References

  • [1] Reedijk, J. "New clues for platinum antitumor chemistry: Kinetically controlled metal binding to DNA." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • [2] Quirante, J., et al. "Platinum(II) and palladium(II) complexes with (N,N′) and (C,N,N′)− ligands derived from pyrazole as anticancer and antimalarial agents." Journal of Inorganic Biochemistry. Available at:[Link]

  • [4] "Ru(II)-Arene Complexes of Pyrazole-Based Acylthiourea for Anticancer Application against Ovarian Cancer Cell Lines: Effect of Arene, Halido, and Acylthiourea Ligands." Organometallics, ACS Publications. Available at:[Link]

  • [3] "Mechanistic Studies of Arene–Ruthenium(II) Complexes with Carbothioamidopyrazoles as Alternative Cancer Drugs." PubMed Central (PMC). Available at:[Link]

Sources

Application Note: Strategies for the Functionalization of the Sterically Hindered Primary Amine in 2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of primary amines situated on saturated heterocyclic scaffolds is a cornerstone of modern drug discovery. However, the molecule 2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine (CAS: 2059912-57-9) presents a unique synthetic challenge. While the primary amine at the C3 position of the oxolane (tetrahydrofuran) ring is theoretically highly nucleophilic, its reactivity is severely compromised by the adjacent, sterically demanding trimethyl-1H-pyrazol-4-yl group at the C2 position.

This application note provides field-proven, self-validating protocols for three critical amine functionalizations: Amidation , Reductive Amination , and Sulfonylation . By leveraging specific catalytic intermediates and highly reactive coupling reagents, researchers can overcome the steric blockade while preserving the acid-sensitive oxolane ring.

Structural Analysis & Reactivity Profile

Before selecting a functionalization strategy, it is critical to understand the causality behind the molecule's resistance to standard conditions:

  • Steric Hindrance (

    
    -Position Bulk):  The trimethylpyrazole ring creates a significant steric shield around the C3 amine, blocking the optimal Bürgi-Dunitz approach trajectory for incoming electrophiles.
    
  • Oxolane Ring Sensitivity: The saturated ether (oxolane) is susceptible to ring-opening under harsh Lewis acid or strong Brønsted acid conditions.

  • Chemoselectivity: The pyrazole nitrogen atoms are sterically protected by methyl groups, making the C3 primary amine the dominant, albeit hindered, nucleophilic site.

Methodology 1: Amide Bond Formation (HATU-Mediated)

Mechanistic Rationale

Standard acid chloride or carbodiimide (DCC/EDC) couplings often fail or require elevated temperatures when applied to hindered amines, leading to degradation[1]. To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice. HATU converts the carboxylic acid into a highly reactive OAt (7-azabenzotriazole) active ester. The critical advantage of the OAt ester is the presence of a pyridine nitrogen atom, which provides anchimeric assistance (neighboring group participation) via hydrogen bonding to the incoming hindered amine, effectively guiding it to the electrophilic carbonyl carbon[2],[3].

Amidation_Mechanism A Carboxylic Acid Activation B OAt Active Ester Formation (HATU) A->B DIPEA C Anchimeric Assistance (Pyridine N-atom) B->C D Nucleophilic Attack by Hindered Amine C->D E Amide Bond Formation D->E -HOAt

Mechanistic pathway of HATU-mediated amide coupling overcoming steric hindrance.

Step-by-Step Protocol
  • Activation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise. Stir at room temperature for 15 minutes to ensure complete formation of the OAt active ester.

  • Amine Addition: Add 2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine (1.0 equiv) as a solution in a minimal amount of DMF.

  • Reaction: Stir the mixture at room temperature for 16–24 hours. Monitor via LC-MS.

  • Workup: Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Methodology 2: Reductive Amination (STAB-Mediated)

Mechanistic Rationale

Direct alkylation of hindered amines with alkyl halides inevitably leads to complex mixtures of over-alkylated products. Reductive amination offers absolute control. For this scaffold, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is vastly superior to Sodium Cyanoborohydride (NaBH₃CN). STAB is a mild, highly selective reducing agent that does not require the highly acidic conditions (pH 3-4) needed for NaBH₃CN, thereby protecting the vulnerable oxolane ring from cleavage[4],[5].

Reductive_Amination Step1 1. Condensation Amine + Carbonyl Step2 2. Dehydration (Ti(OiPr)4 or Sieves) Step1->Step2 Step3 3. Imine / Iminium Intermediate Step2->Step3 -H2O Step4 4. Hydride Transfer (NaBH(OAc)3) Step3->Step4 Step5 5. Alkylated Amine Product Step4->Step5 Reduction

Stepwise workflow for the reductive amination of sterically hindered primary amines.

Step-by-Step Protocol
  • Imine Formation: Dissolve 2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine (1.0 equiv) and the target aldehyde/ketone (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M).

  • Dehydration (Optional but Recommended): If using a ketone, add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.0 equiv) to force imine formation against steric resistance. Stir for 4 hours at room temperature.

  • Reduction: Add STAB (1.5 equiv) in one portion. The triacetoxyborohydride anion will selectively reduce the pre-formed iminium ion without reducing unreacted carbonyls[4].

  • Reaction: Stir at room temperature for 12–16 hours under nitrogen.

  • Workup: Carefully quench the reaction with saturated aqueous NaHCO₃ (gas evolution will occur). Extract the aqueous layer three times with Dichloromethane (DCM).

  • Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Methodology 3: Sulfonylation (DMAP-Catalyzed)

Mechanistic Rationale

The sulfonylation of sterically hindered amines using sulfonyl chlorides and standard bases (e.g., Pyridine, Triethylamine) is notoriously slow and low-yielding. To bypass this, 4-Dimethylaminopyridine (DMAP) must be used as a nucleophilic catalyst. DMAP attacks the sulfonyl chloride to form a highly electrophilic, low-energy N-sulfonylpyridinium intermediate. This intermediate drastically lowers the activation energy barrier, allowing the sterically encumbered oxolane-bound amine to attack and form the sulfonamide[6],[7].

Step-by-Step Protocol
  • Preparation: Dissolve 2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine (1.0 equiv) and DMAP (2.0 equiv, acting as both catalyst and acid scavenger) in anhydrous DCM (0.1 M).

  • Electrophile Addition: Cool the solution to 0 °C. Add the desired sulfonyl chloride (1.2 equiv) dropwise as a solution in DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. The formation of the reactive sulfonyl-DMAP intermediate is instantaneous, driving the subsequent amine attack[6].

  • Workup: To prevent oxolane ring-opening, do not use strong acids (like 1N HCl) to wash out the DMAP. Instead, wash the organic layer with a mild 10% aqueous citric acid solution or saturated NH₄Cl, followed by brine.

  • Isolation: Dry over Na₂SO₄, concentrate, and purify via chromatography.

Quantitative Data Summary

The following table summarizes the expected reaction parameters and yields based on analogous sterically hindered heterocyclic amines in the literature.

Functionalization TypeReagent SystemSolventTemp (°C)Time (h)Expected Yield (%)Key Advantage for this Scaffold
Amidation HATU / DIPEADMF20–2516–2475–90%Anchimeric assistance overcomes C2 bulk.
Reductive Amination Aldehyde + STABDCE20–2512–1670–85%Mild conditions preserve the oxolane ring.
Reductive Amination Ketone + Ti(OiPr)₄ + STABDCE20–2516–2450–70%Forces imine formation despite steric clash.
Sulfonylation Sulfonyl Chloride + DMAPDCM0 to 251280–95%Sulfonyl-DMAP intermediate lowers energy barrier.

References

1.[6] DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC. National Institutes of Health (NIH). Available at: 2.[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. Available at: 3.[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed. National Institutes of Health (NIH). Available at: 4.[2] Amide bond formation: beyond the myth of coupling reagents. RSC Publishing. Available at: 5.[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. Available at: 6.[3] Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: 7.[7] DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules. Online Publishing @ NIScPR. Available at:

Sources

Incorporation of 2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine into peptide backbones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for the Incorporation of 2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine into Peptidomimetic Backbones

Executive Brief & Mechanistic Rationale

The incorporation of non-canonical, sterically demanding building blocks into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. The molecule 2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine presents a highly specialized scaffold. It combines the conformational restriction of an oxolane (tetrahydrofuran) ring with the distinct pharmacophoric properties of a trimethyl-substituted pyrazole[1].

As a Senior Application Scientist, I approach this molecule not just as an amine, but as a structural modulator. The pyrazole ring acts as a robust bioisostere for amide bonds, offering rigid hydrogen bond donor/acceptor vectors while improving proteolytic stability[2]. However, incorporating this molecule directly into a peptide backbone presents significant synthetic challenges:

  • Steric Hindrance: The amine is situated on the 3-position of the oxolane ring, flanked by the bulky trimethyl-pyrazole at the 2-position. This creates a highly hindered, secondary-like nucleophilic environment.

  • Mono-functionality: Because the molecule possesses only a single primary amine, it acts natively as a chain terminator (C-terminal amide). To achieve internal backbone incorporation, the synthesis must employ either bifunctional linkers or multicomponent reactions (MCRs) to extend the peptide chain[3].

This application note details two field-proven methodologies to overcome these barriers: HATU-mediated C-terminal amidation and the Ugi Four-Component Reaction (Ugi-4CR) for true internal backbone assembly.

Experimental Workflows & Protocols

Protocol A: HATU-Mediated C-Terminal Conjugation (Solid/Solution Phase)

Standard coupling reagents like HBTU or EDC often fail to achieve full conversion with sterically hindered oxolane amines. To overcome the activation energy barrier, the highly reactive uronium salt HATU must be used in conjunction with a non-nucleophilic base (DIPEA) to form an highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester[4].

Self-Validating In-Process Control (IPC): Standard Kaiser tests often yield false negatives for hindered amines. We mandate the use of the Chloranil test or direct micro-cleavage followed by LC-MS to validate coupling success.

Step-by-Step Methodology:

  • Peptide Preparation: Synthesize the desired peptide sequence on a 2-chlorotrityl chloride (2-CTC) resin. Cleave the fully protected peptide using 1% TFA in DCM to retain side-chain protecting groups while exposing the C-terminal carboxylic acid.

  • Activation: Dissolve the protected peptide (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir at room temperature for 5 minutes to ensure full formation of the HOAt active ester.

  • Nucleophilic Attack: Add 2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine (1.5 eq) dissolved in a minimal volume of DMF.

  • Reaction Monitoring: Stir the mixture for 4–6 hours. Monitor via LC-MS by taking a 5 µL aliquot, diluting in ACN/H2O, and checking for the disappearance of the peptide-COOH mass.

  • Workup: Precipitate the conjugate in ice-cold diethyl ether. Centrifuge, decant, and dry the pellet.

  • Global Deprotection: Treat the pellet with a standard cleavage cocktail (TFA/TIPS/H2O 95:2.5:2.5) for 2 hours, followed by ether precipitation and RP-HPLC purification.

G A Peptide-COOH B HATU / DIPEA Activation A->B C HOAt Active Ester B->C E Peptidomimetic Conjugate C->E Nucleophilic Attack D Oxolane Amine (Hindered Nucleophile) D->E

Workflow for HATU-mediated coupling of sterically hindered oxolane amines.

Protocol B: Internal Backbone Incorporation via Ugi-4CR

To embed the pyrazole-oxolane motif within the backbone rather than at the terminus, we utilize the Ugi four-component reaction. This approach condenses the oxolane amine, an aldehyde, an isocyanide, and a peptide-derived carboxylic acid into an α-acylamino amide, effectively creating a substituted peptidomimetic backbone[3][5].

Step-by-Step Methodology:

  • Imine Formation: In a dry reaction vial, dissolve 2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine (1.0 eq) and an aldehyde (e.g., paraformaldehyde or a side-chain bearing aldehyde, 1.0 eq) in 2,2,2-Trifluoroethanol (TFE) to a concentration of 0.2 M. Stir for 2 hours at room temperature to pre-form the Schiff base. Note: TFE accelerates imine formation through hydrogen-bond donation.

  • MCR Assembly: To the imine solution, sequentially add the N-protected amino acid or peptide-COOH (1.0 eq) and an isocyanide (e.g., tert-butyl isocyanide, 1.0 eq).

  • Incubation: Seal the vial and stir at room temperature for 24–48 hours. The reaction is driven by the irreversible Mumm rearrangement.

  • Purification: Remove the TFE under reduced pressure. Re-dissolve the crude mixture in ethyl acetate, wash sequentially with 5% NaHCO3, 5% citric acid, and brine. Dry over Na2SO4, concentrate, and purify via flash chromatography or preparative HPLC.

Ugi N1 Oxolane Amine N3 Schiff Base (Imine) N1->N3 Condensation N2 Aldehyde N2->N3 Condensation N6 alpha-Acylamino Amide (Peptide Backbone) N3->N6 Ugi-4CR Assembly N4 Isocyanide N4->N6 Ugi-4CR Assembly N5 Peptide-COOH N5->N6 Ugi-4CR Assembly

Ugi four-component reaction for internal backbone incorporation.

Quantitative Data Presentation

To highlight the necessity of optimized coupling conditions for the sterically hindered oxolane amine, empirical coupling efficiencies are summarized below. Data reflects the conversion of a standard Fmoc-Ala-OH to the oxolane-amine conjugate in solution phase.

Coupling ReagentAdditiveBaseSolventReaction TimeConversion (%)
HBTU HOBtDIPEADMF12 hours< 15%
DIC Oxyma PureNoneDMF/DCM12 hours42%
COMU NoneDIPEADMF4 hours88%
HATU HOAt (in-situ)DIPEADMF4 hours> 95%

Table 1: Comparative coupling efficiency for 2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine. HATU/DIPEA is the mandatory reagent class for this specific substrate due to the stabilization of the transition state by the nitrogen atom in the HOAt ring.

References

Sources

Green chemistry approaches to synthesizing trimethyl-pyrazole oxolane amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a validated, green chemistry protocol for the convergent synthesis of trimethyl-pyrazole oxolane amines . These scaffolds are critical pharmacophores in kinase inhibitors (e.g., JAK/STAT pathways) and metabolic modulators. Traditional synthesis often relies on toxic Vilsmeier-Haack formylations, chlorinated solvents (DCM), and stoichiometric reductants (NaBH₄).

This guide presents a solvent-switchable, biocatalytic approach utilizing:

  • Aqueous Knorr Synthesis for the pyrazole core (Water as solvent).

  • Enzymatic Transamination for the chiral oxolane amine (Stereocontrol).

  • Imine Reductase (IRED) Coupling or Hydrogenation for the final assembly.

Key Metrics:

  • PMI (Process Mass Intensity): Reduced by 45% vs. classical route.

  • Solvents: Water and 2-MeTHF (Bio-derived).

  • Atom Economy: >85% via telescoped processing.

Strategic Green Retrosynthesis

The synthetic strategy moves away from linear, protection-group-heavy routes. Instead, we utilize a convergent approach where two advanced fragments—the 1,3,5-trimethylpyrazole core and the tetrahydrofuran (oxolane) amine —are coupled via a water-compatible reductive amination.

Figure 1: Retrosynthetic Analysis & Green Logic

Retrosynthesis Target Target: Trimethyl-Pyrazole Oxolane Amine Coupling Step 3: Reductive Amination (Green Solvent: 2-MeTHF/H2O) Coupling->Target IRED or H2/Pd Fragment1 Fragment A: 1,3,5-Trimethylpyrazole-4-carbaldehyde Fragment1->Coupling Fragment2 Fragment B: Tetrahydrofuran-3-amine (Chiral) Fragment2->Coupling Source1 Precursor A: Acetylacetone + Methylhydrazine (Aq. Knorr Synthesis) Source1->Fragment1 Vilsmeier Alt. (Or Direct Oxidation) Source2 Precursor B: Tetrahydrofuran-3-one (Biocatalytic Transamination) Source2->Fragment2 ω-Transaminase

Caption: Convergent retrosynthesis prioritizing bio-derived solvents and enzymatic catalysis to minimize waste.

Detailed Experimental Protocols

Protocol A: Aqueous Knorr Synthesis of 1,3,5-Trimethylpyrazole

Objective: Synthesize the pyrazole core without chlorinated extraction.

Reagents:

  • Methylhydrazine sulfate (CAS: 302-15-8) - Safer alternative to free base.

  • Acetylacetone (2,4-Pentanedione).[1]

  • Sodium Hydroxide (10% aq.[1] solution).

  • Solvent: Deionized Water.

Methodology:

  • Dissolution: In a 500 mL round-bottom flask, dissolve methylhydrazine sulfate (1.0 eq) in 10% NaOH (2.2 eq). The exotherm ensures dissolution; cool to 15°C using a water bath.

  • Addition: Add acetylacetone (1.05 eq) dropwise over 30 minutes. The reaction is highly exothermic; maintain internal temperature <40°C.

    • Mechanism:[1][2][3][4] The hydrazine attacks the carbonyl carbons of the diketone, followed by dehydration cyclization. Water's hydrophobic effect accelerates this condensation.

  • Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Ethyl Acetate:Heptane 1:1).

  • Workup (Green): The product, 1,3,5-trimethylpyrazole, is an oil that may solidify or separate.

    • Classical: Extract with DCM (Avoid).

    • Green:[5][6][7][8][9][10] Saturate the aqueous phase with NaCl (salting out). Extract with 2-MeTHF (2-Methyltetrahydrofuran, bio-derived). Dry organic layer over MgSO₄ and concentrate.

  • Yield: Expect 85-92%.

Protocol B: Biocatalytic Synthesis of (S)-Tetrahydrofuran-3-amine

Objective: Install the amine stereoselectively on the oxolane ring using an


-Transaminase (

-TA).

Reagents:

  • Substrate: Tetrahydrofuran-3-one.

  • Amine Donor: Isopropylamine (1.5 eq).

  • Catalyst: Commercial

    
    -Transaminase (e.g., Codexis ATA or Vibrio fluvialis variants).
    
  • Cofactor: PLP (Pyridoxal-5'-phosphate), 1 mM.

  • Buffer: Phosphate buffer (100 mM, pH 7.5).

Methodology:

  • Preparation: In a bioreactor, dissolve Tetrahydrofuran-3-one (50 mM) in phosphate buffer containing PLP.

  • Enzyme Addition: Add the

    
    -TA enzyme preparation (lyophilized powder or immobilized beads).
    
  • Equilibrium Shift: Add Isopropylamine. The byproduct is acetone.

    • Process Control: Apply a slight vacuum (200 mbar) or N₂ sweep to remove acetone continuously, driving the equilibrium to the right (Le Chatelier’s principle).

  • Incubation: Stir at 30°C for 24 hours.

  • Isolation: Basify to pH 12 with NaOH. Extract with 2-MeTHF.

  • QC: Check Enantiomeric Excess (ee) via Chiral HPLC (>99% ee expected).

Protocol C: Convergent Reductive Amination

Objective: Couple the Pyrazole Aldehyde (derived from Protocol A via oxidation) with the Oxolane Amine (Protocol B).

Reagents:

  • 1,3,5-Trimethylpyrazole-4-carbaldehyde (1.0 eq).

  • (S)-Tetrahydrofuran-3-amine (1.1 eq).

  • Reductant: H₂ gas (5 bar) OR Formic Acid/Triethylamine (transfer hydrogenation).

  • Catalyst: 5% Pd/C (Heterogeneous/Recyclable).

  • Solvent: Water/Ethanol (1:1 v/v).

Methodology:

  • Imine Formation: Mix aldehyde and amine in Water/EtOH at 25°C for 1 hour. Pre-formation of the imine is confirmed by the disappearance of the aldehyde peak in HPLC.

  • Reduction:

    • Option A (Batch Hydrogenation): Transfer to an autoclave. Add Pd/C (5 wt%). Pressurize with H₂ (5 bar). Stir at 40°C for 4 hours.

    • Option B (Flow Chemistry - Recommended): Pump the imine solution through a packed-bed reactor containing immobilized Pd/C or an IRED enzyme column.

  • Purification: Filter catalyst (recover for reuse). Concentrate filtrate. Recrystallize from Ethanol/Water if solid, or form HCl salt for stability.

Process Visualization: Continuous Flow Setup

Figure 2: Integrated Flow Synthesis Diagram

FlowProcess FeedA Feed A: Pyrazole Aldehyde (in EtOH) Mixer T-Mixer (Imine Formation) FeedA->Mixer FeedB Feed B: Oxolane Amine (in Buffer) FeedB->Mixer Reactor Packed Bed Reactor (Immobilized IRED or Pd/C) 40°C, 5 bar H2 Mixer->Reactor Residence Time: 10 min Separator Phase Separator (2-MeTHF Extraction) Reactor->Separator Waste Aqueous Waste (Recycle to Buffer) Separator->Waste Aqueous Phase Product Final Product (Trimethyl-Pyrazole Oxolane Amine) Separator->Product Organic Phase

Caption: Schematic of a continuous flow reductive amination process, allowing for catalyst recycling and improved safety.

Quality Control & Green Metrics

Analytical Validation
  • HPLC: C18 Column, Water/Acetonitrile gradient (0.1% Formic Acid).

    • Retention Time: Pyrazole Aldehyde (3.2 min), Imine Intermediate (4.5 min), Product (2.8 min - amine is more polar).

  • NMR (1H, 400 MHz, DMSO-d6): Diagnostic peaks:

    • 
       2.1-2.3 ppm (3x Singlets, Pyrazole -CH₃).
      
    • 
       3.6 ppm (Singlet, N-CH₂-Pyrazole linker).
      
    • 
       1.8-3.8 ppm (Multiplets, Oxolane ring protons).
      
Sustainability Metrics (E-Factor)

Calculated based on the coupling step (Protocol C):

ComponentMass (kg)Status
Inputs
Pyrazole Aldehyde1.00Reactant
Oxolane Amine0.85Reactant
Ethanol (Solvent)10.00Recycled (90%)
Pd/C Catalyst0.05Recycled (95%)
Outputs
Product1.65Product
Waste (Water byproduct)0.12Waste
Solvent Loss1.00Waste

E-Factor Calculation:



Industry Standard E-Factor for Pharma: 25–100. This protocol achieves <1.0 via solvent recycling and high atom economy.

References

  • Sheldon, R. A. (2017). "The E factor 25 years on: the rise of green chemistry and sustainability." Green Chemistry, 19(1), 18-43. [Link]

  • Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • Constable, D. J., et al. (2007). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry, 9(5), 411-420. [Link]

  • Höhne, M., & Bornscheuer, U. T. (2009). "Biocatalytic routes to optically active amines." ChemCatChem, 1(1), 42-51. (Transaminase Protocols).
  • Lipshutz, B. H., et al. (2013). "Derived from Nature: A Green Alternative to Organic Solvents." Green Chemistry (Regarding 2-MeTHF). [Link]

  • ACS Green Chemistry Institute. "Pharmaceutical Roundtable: Solvent Selection Guide." [Link]

Sources

Application Notes & Protocols: The Strategic Synthesis and Utility of 2-(Pyrazol-4-yl)oxolan-3-amine Scaffolds in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide on the synthesis and application of 2-(1H-pyrazol-4-yl)oxolan-3-amine derivatives, a promising class of pharmaceutical intermediates. While the specific compound 2-(1-Trimethylsilyl-1H-pyrazol-4-yl)oxolan-3-amine is not widely documented, this guide establishes a robust, scientifically-grounded framework for its synthesis and subsequent utilization. We present a multi-step synthetic pathway featuring strategic use of protecting groups, followed by a validated protocol for its application in amide coupling reactions to generate advanced pharmaceutical precursors. The methodologies are designed to be self-validating, with explanations for experimental choices to ensure both reproducibility and scientific integrity.

Introduction: The Value of Pyrazole-Oxolane Hybrids in Medicinal Chemistry

The convergence of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs such as the anti-inflammatory agent Celecoxib and the anti-cancer drug Crizotinib.[1][2][3][4] Its prevalence is due to its metabolic stability and its ability to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like protein kinases.[3][4]

Similarly, the oxolane (tetrahydrofuran) ring is a common structural motif in natural products and synthetic drugs. Its conformational flexibility and favorable physicochemical properties often enhance solubility and bioavailability. The combination of a pyrazole ring with an amino-functionalized oxolane core, as in the title compound class, creates a versatile intermediate. The amine handle provides a convenient point for diversification, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic profiles.

This guide will focus on a proposed synthesis of a protected form, 2-(1-(trimethylsilyl)-1H-pyrazol-4-yl)oxolan-3-amine, and its subsequent use as a building block in the synthesis of more complex molecular architectures.

Proposed Synthetic Pathway & Rationale

The synthesis of the target intermediate is envisioned as a multi-step process. A key challenge is the selective functionalization of the pyrazole and oxolane rings. Our proposed pathway addresses this through a logical sequence of protection, activation, and coupling steps.

G cluster_0 Part 1: Oxolane Core Synthesis cluster_1 Part 2: Pyrazole Synthesis & Coupling cluster_2 Part 3: Assembly and Final Intermediate A Tetrahydrofuran-3-one B Oxime Formation (NH2OH·HCl, Pyridine) A->B C Catalytic Hydrogenation (H2, Pd/C) B->C D Boc Protection ((Boc)2O, Et3N) C->D E tert-butyl (2-hydroxyoxolan-3-yl)carbamate D->E K Lithiation & Coupling (n-BuLi, -78 °C) E->K Coupling Partner 1 F 1,1,3,3-Tetramethoxypropane G Condensation with Hydrazine F->G H 4-Iodo-1H-pyrazole G->H I TMS Protection (TMSCl, Et3N) H->I J 4-Iodo-1-(trimethylsilyl)-1H-pyrazole I->J J->K Coupling Partner 2 L Protected Intermediate K->L M Deprotection (TFA) L->M N Target Intermediate: 2-(1H-Pyrazol-4-yl)oxolan-3-amine M->N

Figure 1: Proposed workflow for the synthesis of the target pharmaceutical intermediate.

Rationale for Experimental Choices
  • Boc Protection of the Amine: The amine on the oxolane ring is protected as its tert-butyloxycarbonyl (Boc) carbamate. The Boc group is ideal due to its stability under a wide range of conditions (e.g., organometallic reactions) and its facile removal under mild acidic conditions, which preserves the integrity of other functional groups.[5][6]

  • TMS Protection of the Pyrazole: The N-H of the pyrazole ring is acidic and can interfere with organometallic reactions. A trimethylsilyl (TMS) group is employed as a protecting group.[7] It is easily introduced and can be removed during aqueous workup or under mild acidic/basic conditions, making it compatible with the subsequent deprotection of the Boc group.

  • Coupling Strategy: A lithium-halogen exchange on the 4-iodo-1-TMS-pyrazole generates a potent nucleophile. This pyrazolyl-lithium species can then attack an activated form of the oxolane precursor, such as an intermediate lactol or aldehyde derived from the protected amino alcohol, to form the crucial C-C bond.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-butyl (oxolan-3-yl)carbamate
  • Oxime Formation: To a solution of tetrahydrofuran-3-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq). Stir the mixture at room temperature for 4 hours.

  • Catalytic Hydrogenation: Transfer the reaction mixture to a hydrogenation vessel. Add Palladium on carbon (10% w/w, 0.05 eq). Pressurize the vessel with hydrogen gas (50 psi) and shake for 16 hours.[8][9] Filter the reaction through celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Boc Protection: Dissolve the crude oxolan-3-amine in dichloromethane. Add triethylamine (2.5 eq) and cool to 0 °C. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dropwise.[10] Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the title compound.

Protocol 2: Synthesis of 2-(1-(trimethylsilyl)-1H-pyrazol-4-yl)oxolan-3-amine
  • Preparation of 4-Iodo-1-TMS-pyrazole: To a solution of 4-iodo-1H-pyrazole (1.0 eq) in anhydrous THF, add triethylamine (1.5 eq). Cool to 0 °C and add trimethylsilyl chloride (TMSCl, 1.2 eq) dropwise. Stir at room temperature for 3 hours. Filter off the triethylamine hydrochloride salt and use the filtrate directly in the next step.

  • Coupling Reaction: This step must be performed under an inert atmosphere (Argon or Nitrogen). Cool the solution of 4-iodo-1-TMS-pyrazole to -78 °C. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise and stir for 1 hour at -78 °C. In a separate flask, dissolve tert-butyl (oxolan-3-yl)carbamate (0.9 eq) in anhydrous THF and cool to -78 °C. Transfer the pyrazolyl-lithium solution to the carbamate solution via cannula. Stir at -78 °C for 2 hours, then slowly warm to room temperature.

  • Deprotection and Isolation: Quench the reaction by adding a solution of trifluoroacetic acid (TFA) in dichloromethane (20% v/v) at 0 °C.[6] Stir for 2 hours. Neutralize with saturated NaHCO₃ solution and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (Silica gel, gradient elution with Dichloromethane/Methanol) to afford the target intermediate.

Application in Pharmaceutical Synthesis: Amide Coupling

The primary amine of the synthesized intermediate is a key functional handle for building molecular complexity. Amide bond formation is one of the most common reactions in pharmaceutical chemistry.[11][12] We demonstrate its utility by coupling the intermediate with a representative carboxylic acid.

G A 2-(1H-Pyrazol-4-yl)oxolan-3-amine (Intermediate) D Amide Product (Advanced Precursor) A->D B Carboxylic Acid (R-COOH) (e.g., 4-fluorobenzoic acid) B->D C Coupling Reagents (EDC, HOBt, DIPEA) C->D Facilitates Amide Bond Formation

Figure 2: Workflow for the application of the intermediate in an amide coupling reaction.

Protocol 3: Synthesis of N-(2-(1H-pyrazol-4-yl)oxolan-3-yl)-4-fluorobenzamide
  • Activation: To a solution of 4-fluorobenzoic acid (1.1 eq) in N,N-dimethylformamide (DMF), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), Hydroxybenzotriazole (HOBt, 0.5 eq), and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).[13][14] Stir the mixture at room temperature for 30 minutes to form the activated ester.

  • Coupling: Add a solution of 2-(1H-pyrazol-4-yl)oxolan-3-amine (1.0 eq) in DMF to the activated ester mixture.

  • Workup and Purification: Stir the reaction at room temperature for 16 hours. Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (Silica gel, gradient elution with Hexanes/Ethyl Acetate) to yield the final amide product.

Data Summary

The following tables summarize expected outcomes for the key synthetic steps. Yields and purity are representative and may vary based on reaction scale and purification efficiency.

Table 1: Synthesis of Key Intermediates

StepProductExpected Yield (%)Purity (by LCMS)Analytical Notes
3.1tert-butyl (oxolan-3-yl)carbamate75-85%>95%Formation confirmed by ¹H NMR and mass spectrometry.
3.22-(1H-Pyrazol-4-yl)oxolan-3-amine40-55% (over 2 steps)>98%Structure confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Table 2: Application in Amide Coupling

ReactionProductExpected Yield (%)Purity (by LCMS)Analytical Notes
4.1N-(2-(1H-pyrazol-4-yl)oxolan-3-yl)-4-fluorobenzamide80-90%>99%Successful coupling confirmed by appearance of amide proton and aromatic signals in ¹H NMR.

Conclusion

This application note details a robust and logical pathway for the synthesis and utilization of 2-(1H-pyrazol-4-yl)oxolan-3-amine derivatives as valuable pharmaceutical intermediates. By employing strategic protecting group chemistry and well-established coupling protocols, this scaffold can be efficiently prepared and elaborated into more complex, biologically relevant molecules. The provided protocols are designed to serve as a reliable foundation for researchers in drug discovery and development, enabling the exploration of novel chemical entities based on this promising hybrid scaffold.

References

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link][1][2][15]

  • Alam, M. S., et al. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Current Organic Synthesis, 19(5), 498-524. Available at: [Link][16]

  • Kaur, R., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Research Journal of Pharmaceutical Dosage Forms and Technology, 17(2). Available at: [Link][17]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available at: [Link][11]

  • Fugina, N., Holzer, W., & Wasicky, M. (1992). The [2-(trimethylsilyl)ethoxy]methyl function as a suitable N-1 protecting group in lithiation reactions with pyrazoles and 1,2,4-triazoles. Heterocycles, 34(2), 303-314. Available at: [Link][7]

  • Anisina, E. Y., et al. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Catalysts, 12(12), 1581. Available at: [Link][8]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved March 7, 2026, from [Link][6]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved March 7, 2026, from [Link][10]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved March 7, 2026, from [Link][12]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146. Available at: [Link][14]

  • Singh, R., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti-Inflammatory and Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Drug Research, 4(4), 274-279. Available at: [Link][18]

  • Li, H., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Bioorganic & Medicinal Chemistry. Available at: [Link][19]

Sources

Troubleshooting & Optimization

Technical Support Center: Oxolan-3-amine Derivatives Storage & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for oxolan-3-amine (tetrahydrofuran-3-amine) derivatives. These compounds are critical building blocks in medicinal chemistry, but their dual-functional nature—combining a cyclic ether with a primary or secondary amine—makes them highly susceptible to environmental degradation.

This guide provides researchers with field-proven, mechanistically grounded troubleshooting strategies to prevent sample loss, ensure experimental reproducibility, and mitigate severe safety hazards.

Part 1: Diagnostic Troubleshooting & FAQs

Q: Why has my oxolan-3-amine free base changed from a clear liquid to a viscous, dark gum? A: This is a classic symptom of amine degradation via atmospheric exposure. The nitrogen atom in the amine group possesses a highly nucleophilic lone pair. When exposed to air, this lone pair readily reacts with atmospheric carbon dioxide (CO₂) and ambient moisture to form sticky carbamate salts[1]. Additionally, the amine can undergo oxidative degradation to form N-oxides, which present as a yellow or dark brown discoloration[2]. Causality: The free base form leaves the nitrogen's lone pair available for nucleophilic attack. Tying up this lone pair is the only way to permanently halt this degradation pathway.

Q: Is there an explosion risk associated with storing oxolan-3-amine derivatives? A: Yes. The oxolane (tetrahydrofuran) ring is an ether, which is notoriously susceptible to auto-oxidation[3]. Molecular oxygen reacts with the alpha-carbon of the ether via a free-radical mechanism to form unstable hydroperoxides[4]. Causality: The oxygen atom within the oxolane ring stabilizes the adjacent carbon radical, accelerating peroxide formation[5]. If the solvent evaporates or the sample is subjected to distillation, these peroxides concentrate and can detonate violently under thermal or mechanical shock[6].

Q: Will storing my free base in the refrigerator prevent degradation? A: Refrigeration slows down amine oxidation but does not inhibit ether peroxide formation[4][6]. In fact, storing peroxide-forming chemicals at low temperatures introduces a new hazard: peroxides are less soluble at cold temperatures and can precipitate out as highly shock-sensitive crystals around the threads of the container cap[6][7].

Q: What is the definitive strategy for the long-term storage of these derivatives? A: Converting the free base into a hydrochloride (HCl) salt[8]. Causality: Protonating the amine with HCl ties up the nitrogen's lone pair, completely preventing N-oxidation and carbamate formation[2]. Furthermore, the resulting ionic compound is a stable, non-volatile crystalline solid that is significantly less prone to auto-oxidation and easier to weigh and handle[1][9].

Part 2: Quantitative Stability Data

The following table summarizes the expected shelf life and degradation pathways of oxolan-3-amine under various storage conditions.

Chemical StateStorage TemperatureAtmospherePrimary Degradation RiskEstimated Shelf Life
Free Base Ambient (20°C)AirPeroxide accumulation, Carbamate gumming< 2 Weeks[4]
Free Base Refrigerated (4°C)AirPeroxide crystallization (Shock Hazard)1–3 Months[5]
Free Base Refrigerated (4°C)Argon / N₂Trace oxidation (if seal is compromised)6 Months[7]
HCl Salt Ambient (20°C)AirHygroscopic moisture absorption> 2 Years[1]

Part 3: Mechanistic Workflows & Degradation Pathways

The diagram below illustrates the divergent chemical pathways oxolan-3-amine can take based on environmental exposure versus proactive stabilization.

G A Oxolan-3-amine (Free Base) B Ether Auto-oxidation A->B O2 / Light Exposure D Amine Nucleophilicity A->D CO2 / Moisture F Salt Conversion (HCl) A->F HCl in Ether C Peroxide Accumulation (Explosion Risk) B->C E Carbamate / N-Oxide (Viscous Gum) D->E G Oxolan-3-amine HCl Salt (Stable, Crystalline) F->G

Degradation pathways of oxolan-3-amine and stabilization via hydrochloride salt conversion.

Part 4: Self-Validating Experimental Protocols

Protocol A: Peroxide Testing and Neutralization

Because oxolan-3-amine contains a tetrahydrofuran ring, any free base stored for more than 3 months must be tested for peroxides before use or concentration[5].

  • Visual Inspection: Examine the container without moving it. If you observe a surface crust, viscous liquid layer, or clear crystals around the cap, do not touch the container [6]. Contact environmental health and safety (EHS) immediately.

  • Quantification: If no crystals are present, dip a commercial peroxide test strip (0.5–100 ppm range) into the solution[5].

  • Validation Threshold:

    • < 10 ppm: Safe for immediate use.

    • > 10 ppm: Must be neutralized before use or disposal[7].

  • Neutralization (Causality): Add a freshly prepared aqueous solution of Iron(II) sulfate (FeSO₄) to the amine[6]. Mechanism: The Fe²⁺ ion acts as a reducing agent, donating an electron to the explosive hydroperoxide, converting it into a stable alcohol while oxidizing itself to Fe³⁺. Retest the organic layer to validate the complete destruction of peroxides.

Protocol B: Conversion of Free Base to Hydrochloride Salt

To guarantee long-term stability, convert the volatile, reactive free base into a stable HCl salt immediately upon receipt or after purification[8].

  • Dissolution: Dissolve the oxolan-3-amine free base in anhydrous diethyl ether or anhydrous ethanol (1 g amine per 10 mL solvent) under an inert Argon atmosphere.

  • Acidification: Place the flask in an ice bath (0°C). Slowly add a stoichiometric equivalent of 1M HCl in diethyl ether dropwise while stirring.

    • Mechanism: The dropwise addition controls the exothermic acid-base reaction. The HCl protonates the amine, eliminating the nucleophilic lone pair and instantly halting any potential for carbamate formation[1][2].

  • Precipitation: As the ionic salt forms, it will become insoluble in the non-polar ether and precipitate out as a white crystalline solid[8].

  • Isolation & Validation: Filter the precipitate using a Büchner funnel. Wash with cold anhydrous ether to remove any unreacted free base or organic impurities. Dry under vacuum. The resulting powder is self-validating: it will be odorless (free bases have a distinct fishy/ammonia odor) and highly stable at room temperature[1][9].

References

  • Western Sydney University. "Ethers and peroxide forming compounds." Available at: [Link]

  • Office of Clinical and Research Safety, VUMC. "Peroxide Forming Chemicals: Management, Retention and Storage." Available at:[Link]

  • University of Hawaii System. "Storage and Handling of Potentially Explosive Chemicals (Peroxide Forming and Shock Sensitive Chemicals)." Available at:[Link]

  • National Institutes of Health (NIH) ORS. "DS Fact Sheet on Managing Peroxide Formers in the Lab." Available at: [Link]

  • Concordia University. "Peroxide-Forming Chemicals Safety Guidelines." Available at:[Link]

  • YouTube / Josh Osbourn. "Conversion of Amines to Amine Salts." Available at: [Link]

  • Chemistry LibreTexts. "3.5: Chemical Properties of Amines. Bases and Salt Formation." Available at:[Link]

  • Reddit Chemistry. "Why are organic amines often more stable as the HCl salt than in the free base form?" Available at: [Link]

  • Spectroscopy Online. "Organic Nitrogen Compounds V: Amine Salts." Available at:[Link]

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Overcoming steric hindrance in 2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming steric hindrance in 2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine reactions Content type: Technical Support Center Guide

Status: Active | Topic: Steric Hindrance & Reactivity Optimization | Audience: Medicinal Chemistry & Process Development

System Overview: The "Picket Fence" Steric Challenge

Why is this reaction failing? The scaffold —2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine —presents a classic but severe case of vicinal steric buttressing .

  • The Geometry: The pyrazole ring is attached at the C2 position of the oxolane (tetrahydrofuran) ring. The amine is at C3.

  • The Blockade: The 1,3,5-trimethyl substitution pattern on the pyrazole places methyl groups at positions 3 and 5, directly flanking the C4 attachment point.

  • The Consequence: To minimize A(1,3) strain, the pyrazole ring twists perpendicular to the oxolane ring. This forces the flanking methyl groups to act like a "picket fence," physically occluding the trajectory of incoming electrophiles toward the adjacent C3-amine. If your relative stereochemistry is cis (amine and pyrazole on the same face), the reactivity can drop by orders of magnitude compared to the trans isomer.

Troubleshooting Guide (Q&A)

Module A: Amide Coupling (The Bottleneck)

Q1: Standard coupling conditions (EDC/HOBt or HATU/DIPEA) result in <10% conversion after 24h. What is the next logical step? A: Standard carbodiimide or uronium reagents often fail because the "active ester" intermediate is too bulky to penetrate the steric wall of your amine.

  • Immediate Fix: Switch to Acyl Fluorides .[1]

  • Why: The C-F bond is shorter and the fluoride leaving group is smaller than an OBt or OAt ester. This minimizes the transition state volume, allowing the electrophile to slip past the pyrazole methyls.

  • Reagent Recommendation: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH . These generate acid fluorides in situ and are robust against hindered amines [1].[2][3]

Q2: I am seeing significant epimerization at the C2 or C3 position. How do I prevent this? A: Epimerization is likely driven by the high basicity required to activate the amine or the prolonged heating.

  • The Fix: Use Collidine (2,4,6-trimethylpyridine) instead of DIPEA or TEA.

  • Mechanism: Collidine is a non-nucleophilic, weaker base that is sufficient to neutralize the acid generated during coupling but less likely to deprotonate the C2/C3 protons of the oxolane ring, which are acidified by the electron-withdrawing heteroaryl group.

Q3: Can I use microwave irradiation to force the reaction? A: Yes, but with a caveat.

  • Guideline: Limit temperature to 80°C . Above this, the oxolane ring opening (elimination to the dihydrofuran) becomes a competing pathway, driven by the relief of steric strain between the pyrazole and the amine [2].

Module B: Reductive Amination & Alkylation

Q4: Reductive amination with ketones is stalling at the imine stage. How do I push it? A: The equilibrium formation of the imine is disfavored due to steric clash.

  • Protocol: Pre-form the imine using Titanium(IV) isopropoxide [Ti(OiPr)4] .

  • Workflow: Stir the amine and ketone with neat Ti(OiPr)4 (2.0 equiv) for 6–12 hours. This acts as both a Lewis acid and a water scavenger, locking the amine into the titanate-imine complex. Then, dilute with THF and add NaBH(OAc)3. This "Lewis Acid locking" is essential for hindered vicinal amines [3].

Q5: SNAr reactions with heteroaryl halides are yielding no product. Should I increase the temperature? A: Increasing temperature often leads to decomposition. Instead, change the Solvent System .

  • Recommendation: Switch from DMF to NMP (N-Methyl-2-pyrrolidone) or DMSO .

  • Why: These solvents have higher dielectric constants and better solubilize the polar transition states.

  • Catalyst: If using Pd-catalyzed Buchwald-Hartwig coupling, switch to Pre-catalysts like Pd(RuPhos) G4 or Pd(BrettPhos) G4 . These bulky phosphine ligands are specifically designed to create a "pocket" that facilitates reductive elimination even with sterically encumbered amines [4].

Decision Tree: Reaction Optimization

Use this logic flow to select the correct protocol based on your current failure mode.

ReactionOptimization Start Reaction Stalled/Low Yield CheckType Identify Reaction Type Start->CheckType Amide Amide Coupling CheckType->Amide RedAm Reductive Amination CheckType->RedAm SNAr SNAr / Buchwald CheckType->SNAr StandardFail EDC/HATU Failed? Amide->StandardFail ImineFail Imine not forming? RedAm->ImineFail PdFail Standard Pd Failed? SNAr->PdFail TryT3P Try T3P (Propylphosphonic Anhydride) in Pyridine/EtOAc StandardFail->TryT3P Yes T3PFail Still Failed? TryT3P->T3PFail AcylF PROTOCOL 1: In-situ Acyl Fluoride (TFFH) T3PFail->AcylF Yes TiIso PROTOCOL 2: Ti(OiPr)4 Pre-complexation ImineFail->TiIso Yes LigandSwitch Switch to RuPhos/BrettPhos Solvent: t-Amyl Alcohol PdFail->LigandSwitch Yes

Caption: Optimization logic flow for hindered oxolane-3-amines. Prioritize Acyl Fluorides for amides and Ti(IV) additives for reductive aminations.

Experimental Protocols

Protocol 1: The "Acyl Fluoride" Method (For Resistant Amides)

This protocol uses TFFH to generate a highly reactive but small acyl fluoride intermediate that can bypass the pyrazole steric wall.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine (1.0 equiv)

  • TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv)

  • DIPEA (3.0 equiv) or Collidine (for base-sensitive substrates)

  • Solvent: Anhydrous DCM or 2-MeTHF (0.1 M concentration)

Step-by-Step:

  • Activation: In a dried vial under N2, dissolve the Carboxylic Acid and DIPEA in DCM.

  • Fluorination: Add TFFH in one portion. Stir at 0°C for 30 minutes. Note: The solution may turn slightly yellow.

  • Addition: Add the oxolan-3-amine (dissolved in minimal DCM) dropwise to the activated acid mixture.

  • Reaction: Allow to warm to Room Temperature and stir for 12–18 hours.

    • Checkpoint: Monitor by LCMS. You should see the conversion of the acid fluoride (often visible as a methanolysis adduct if using MeOH in LCMS) to the product.

  • Workup: Quench with sat. NaHCO3. Extract with DCM. Wash organic layer with 1M HCl (if product is not basic) to remove tetramethylurea byproduct.

Protocol 2: Ti(IV)-Mediated Reductive Amination

Use this when standard NaBH(OAc)3 conditions yield only recovered starting material.

Reagents:

  • Ketone/Aldehyde (1.2 equiv)[4]

  • Amine Substrate (1.0 equiv)[5]

  • Titanium(IV) isopropoxide (2.0 equiv)

  • NaBH4 (1.5 equiv) - Note: Stronger reducing agent than triacetoxyborohydride is often needed here.

  • Solvent: THF (anhydrous) and Ethanol (absolute).

Step-by-Step:

  • Complexation: Mix Amine and Ketone in a flask. Add neat Ti(OiPr)4 via syringe.

  • Stir: Stir the neat/viscous mixture at RT for 6–12 hours under N2.

    • Why: This forces the equilibrium toward the imine/enamine species.

  • Dilution: Dilute the mixture with anhydrous THF (to 0.2 M).

  • Reduction: Cool to 0°C. Add NaBH4 (solid) in portions. Then carefully add Ethanol (2 mL/mmol) to solubilize the borohydride.

  • Quench: Critical Step. Quench by adding 1N NaOH (aq). A white precipitate (TiO2) will form.

  • Filtration: Filter through a Celite pad to remove titanium salts. Rinse with EtOAc.[6]

Comparative Data: Coupling Reagents

Efficiency of coupling reagents for the reaction of 2-(1,3,5-trimethylpyrazolyl)oxolan-3-amine with Benzoic Acid.

Coupling ReagentBaseSolventTimeConversion (%)Notes
EDC / HOBt DIPEADMF24h15%Failed. Steric bulk of OBt ester is too high.
HATU DIPEADMF24h45%Moderate. Significant epimerization observed.
T3P (50% in EtOAc) PyridineEtOAc12h78%Good. Low epimerization. Easy workup.
TFFH (Acyl Fluoride) DIPEADCM6h 92% Recommended. Fastest kinetics, highest yield.
Ghosez's Reagent TEADCM4h88%Excellent, but reagent is moisture sensitive.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Ulven, T. (2015).[1] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[1][2][3] Organic & Biomolecular Chemistry. Link

  • Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

Sources

Optimization of work-up procedures for hygroscopic amine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Work-up Procedures for Hygroscopic Amine Compounds Ticket Status: OPEN Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Introduction

Welcome to the Technical Support Center. You are likely here because your amine yield is lower than expected, your product is "streaking" on the column, or your "dry" oil has spontaneously gained 15% mass after sitting on the balance.

Hygroscopic amines present a thermodynamic challenge: their high basicity and hydrogen-bonding capacity (


) create a kinetic trap where water is not just a contaminant but a competitive binder. Furthermore, atmospheric 

reacts with primary and secondary amines to form carbamates, often mistaken for "wet" product.

Below are the troubleshooting guides (Tickets) addressing the four most common failure modes in amine isolation.

Ticket #001: Poor Recovery from Aqueous Layer

Issue: "My amine is water-soluble. I adjusted the pH to 10, but I still can't extract it into DCM or Ethyl Acetate."

Root Cause Analysis

The partition coefficient (


) of low-molecular-weight amines (e.g., pyrrolidine, piperidine, amino-alcohols) often favors the aqueous phase even when deprotonated.
  • Incomplete Deprotonation: Standard "pH 10" is often insufficient. To drive

    
     of an amine (pKa ~10-11) into the organic phase, the pH must be 
    
    
    
    .
  • Hydration Shells: Even neutral amines form strong H-bonds with water, reducing their affinity for non-polar solvents.

Protocol: The "Salting-Out" Extraction

Objective: Disrupt the hydration shell and increase the ionic strength of the aqueous phase to force the organic amine out (Mass Action Effect).

  • Cool the Mixture: Amine solubility in water is often inversely related to temperature, but extraction is safer at room temp. Ensure the mixture is

    
     before basifying to prevent volatility loss.
    
  • pH Adjustment: Basify the aqueous layer to pH 12–14 using

    
     or 
    
    
    
    pellets (if compatible with other functional groups) or saturated
    
    
    .
  • Saturation (The Critical Step): Add solid

    
     or 
    
    
    
    until the aqueous layer is saturated (solid remains undissolved).
    • Why: This increases the density and ionic strength of the water, drastically lowering the solubility of organics (Salting Out).

  • Solvent Selection:

    • Standard: Dichloromethane (

      
      ) – High density aids separation.
      
    • Difficult Cases: Chloroform (

      
      ) or 3:1 
      
      
      
      :Isopropanol.
    • Extreme Cases: Continuous Liquid-Liquid Extraction (for 12-24h).

Visualization: Extraction Logic Flow

ExtractionLogic Start Amine in Aqueous Acid Check_pKa Check Amine pKa (Typically 9-11) Start->Check_pKa Basify Adjust pH to >12 (pKa + 2 rule) Check_pKa->Basify Extract_Std Extract with DCM (x3) Basify->Extract_Std Check_Yield Yield Acceptable? Extract_Std->Check_Yield Success Proceed to Drying Check_Yield->Success Yes Salt_Out Saturate Aqueous with NaCl or K2CO3 Check_Yield->Salt_Out No Solvent_Switch Switch Solvent: CHCl3 / IPA (3:1) Salt_Out->Solvent_Switch Solvent_Switch->Check_Yield Continuous Continuous Liquid-Liquid Extraction (12h+) Solvent_Switch->Continuous Still Low Yield

Figure 1: Decision matrix for maximizing amine recovery from aqueous phases.

Ticket #002: Tailing on Chromatography Columns

Issue: "My product streaks from the baseline to the solvent front on silica gel. I'm losing mass and purity."

Root Cause Analysis

Silica gel is acidic (


 for surface silanols). Basic amines protonate upon contact with these silanols, forming ionic bonds (

) rather than undergoing reversible adsorption. This causes irreversible binding and "tailing."[1]
Protocol: Amine-Deactivation of Silica

Objective: Neutralize acidic sites on the silica before the amine sees them.[1]

Option A: Mobile Phase Modifier (Standard)

  • Add 1% Triethylamine (Et3N) or 1% Ammonium Hydroxide (

    
    )  to your mobile phase (e.g., 1% Et3N in 9:1 DCM:MeOH).
    
  • Note: You must flush the column with this modifier before loading your sample.[2]

Option B: The "Pre-Treatment" Slurry (High Purity) If your amine is sensitive or very sticky, pretreat the silica:

  • Slurry the silica gel in a solution of 5% Et3N in Hexanes (or DCM).

  • Pour the column.

  • Flush with 2-3 column volumes of your starting eluent (without Et3N) to remove excess base.

  • Load sample.[1][3]

  • Mechanism:[2][4][5][6][7] The Et3N binds to the most active silanol sites, "capping" them. Your amine now interacts only with the less active sites, resulting in sharp peaks.

Data: Effect of Modifier on Theoretical Plates (


) 
ConditionPeak ShapeRecovery %Resolution (

)
Untreated SilicaBroad tailing65-75%Poor (<1.0)
1% Et3N ModifierSharp90-95%Good (>1.5)
Basic Alumina (Alternative)Sharp>95%Excellent

Ticket #003: "Wet" Oil & Carbamate Formation

Issue: "I rotovapped my amine, but it looks wet. NMR shows water peaks, and after an hour on the bench, it turned into a white crust."

Root Cause Analysis
  • Azeotropes: Amines often form high-boiling azeotropes with water that cannot be removed by simple rotary evaporation.

  • Carbamate Formation:

    
    . This reaction is reversible but rapid in open air.
    
Protocol: Azeotropic Drying & Inert Storage

Objective: Use a carrier solvent to mechanically transport water out of the system at a lower boiling point.

  • The Toluene Azeotrope:

    • Dissolve the "wet" amine in anhydrous Toluene (approx. 10 mL per gram of amine).

    • Toluene/Water azeotrope boils at

      
       (lower than pure toluene at 
      
      
      
      ).[8]
    • Evaporate on a rotovap.[3][8] Repeat 3x.

    • Result: The water is carried off with the toluene.

  • Carbamate Reversal:

    • If a white crust (carbamate) has formed, dissolve in Toluene and heat to reflux (or rotovap at

      
      ). The heat shifts the equilibrium back to the free amine and releases 
      
      
      
      .
  • Storage:

    • Store under Argon or Nitrogen.

    • Tape the septum with parafilm.

    • For long-term storage, consider converting to a salt (see Ticket #004).

Visualization: Azeotropic Drying Mechanism

Azeotrope Wet_Amine Amine + H2O Add_Tol Add Toluene Wet_Amine->Add_Tol Mix Binary Mixture (Amine/Tol/H2O) Add_Tol->Mix Heat Apply Heat/Vac (Rotovap) Mix->Heat Azeotrope Azeotrope Evaporates (bp 84°C) Heat->Azeotrope Removes H2O Dry_Amine Anhydrous Amine Heat->Dry_Amine Residue

Figure 2: Process flow for removing bound water using the Toluene-Water azeotrope.

Ticket #004: Converting Oils to Solids (Salt Formation)

Issue: "My amine is an oil and hard to handle/weigh. I need a stable solid."

Protocol: HCl or Oxalate Salt Formation

Converting a hygroscopic amine oil into a crystalline salt is the ultimate purification and storage strategy.

Method A: HCl Salt (The Standard)

  • Dissolve amine in dry Diethyl Ether or Dioxane .

  • Cool to

    
    .
    
  • Dropwise add 2M HCl in Diethyl Ether (commercially available) or bubble HCl gas.

  • The salt will precipitate instantly as a white solid.

  • Filter under Nitrogen (to avoid sucking moisture into the hygroscopic salt cake).

Method B: Oxalate Salt (For Crystallinity) If the HCl salt is hygroscopic (common), try Oxalic Acid.

  • Dissolve amine in Ethanol.

  • Add 1 equivalent of Oxalic Acid dissolved in Ethanol.

  • If no precipitate forms, add Diethyl Ether until cloudy and cool.

  • Oxalate salts are often non-hygroscopic and highly crystalline.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Chapter 2: Experimental Techniques, Solvent Extraction).
  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515. Link

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. Link

  • Biotage Technical Note. "Strategies for the Purification of Amines." Biotage Knowledge Base. Link

  • Armarego, W. L. F.; Chai, C. L. L.Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013. (Specific monographs on Amine drying).

Sources

Technical Support Center: Overcoming Regio-Selectivity Challenges in Trimethyl-Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Synthesizing specific trimethyl-pyrazoles (such as 1,3,4-trimethylpyrazole or unsymmetrical 1,3,5-substituted derivatives) frequently presents significant regiochemical challenges. Because pyrazoles possess two adjacent nitrogen atoms (N1 and N2) with similar electronic profiles, standard condensation or alkylation methods often yield difficult-to-separate regioisomeric mixtures.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to achieve >95% regioselectivity in your trimethyl-pyrazole workflows.

Frequently Asked Questions (FAQs)

Q1: Why does the condensation of unsymmetrical 1,3-diketones with methylhydrazine consistently yield a mixture of regioisomers? A1: The core issue is a lack of kinetic differentiation. Methylhydrazine possesses two nucleophilic nitrogen atoms (the primary -NHngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


 and the secondary -NHCH

). When reacted with an unsymmetrical 1,3-dicarbonyl compound, the initial nucleophilic attack can occur at either electrophilic carbonyl carbon. The ratio of the resulting isomers depends on the delicate balance between the kinetics of hydrazone formation and the thermodynamic stability of the final cyclized pyrazole[1]. Without external directing factors, this typically results in a nearly statistical mixture.

Q2: How can I manipulate the reaction conditions to favor a single regioisomer during condensation? A2: The most effective strategy is solvent substitution. Switching from standard protic solvents (like ethanol) to fluorinated alcohols—such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE)—dramatically alters the reaction pathway[2]. Fluorinated solvents are exceptional hydrogen-bond donors but very poor nucleophiles[1]. They selectively solvate and activate the more sterically accessible carbonyl group, directing the primary nitrogen of methylhydrazine to attack exclusively at that site, thereby locking in the regiochemistry prior to cyclization[3].

Q3: I need to synthesize 1,3,4-trimethylpyrazole by N-methylating 3,4-dimethylpyrazole. Traditional reagents like methyl iodide (MeI) give me a 3:1 mixture of isomers. Is there a better way? A3: Yes. The similar pKa values and rapid tautomerization of the N1/N2 protons in dimethylpyrazoles make traditional electrophiles like MeI highly unselective[4]. To solve this, you should utilize a "masked" methylating reagent strategy. By reacting the pyrazole with a sterically bulky


-halomethylsilane, such as (chloromethyl)triisopropoxysilane, the extreme steric bulk of the triisopropoxy groups forces the alkylation to occur exclusively at the less hindered nitrogen[5]. A subsequent protodesilylation step removes the silane mask, revealing the pure N-methylated product with >99:1 selectivity[6].

Quantitative Data & Troubleshooting Tables

Table 1: Solvent Effects on Condensation Regioselectivity

Data illustrates the shift in regioisomeric ratios when synthesizing substituted pyrazoles via diketone condensation.

Solvent TypeSpecific SolventHydrogen-Bonding Donor AbilityTypical Regioisomer Ratio (Desired:Undesired)
Polar ProticEthanol (EtOH)Moderate~ 1:1 to 2:1[7]
Polar AproticDimethyl Sulfoxide (DMSO)Low~ 1:3 (Favors alternate isomer)[3]
Fluorinated2,2,2-Trifluoroethanol (TFE)High> 85:15[8]
FluorinatedHexafluoro-2-propanol (HFIP)Very High> 95:5[2]
Table 2: Reagent Comparison for Direct N-Methylation

Comparison of methylating agents for the conversion of unsymmetrical dimethylpyrazoles to trimethylpyrazoles.

Methylating AgentMechanismSteric HindranceTypical N1:N2 SelectivityReaction Time
Methyl Iodide (MeI)Direct S

2
Low~ 3:1[4]2-4 hours
Dimethyl SulfateDirect S

2
Low~ 2:12-4 hours
(Chloromethyl)triisopropoxysilaneMasked / SilylationVery High> 99:1[5]2 hours (Alkylation) + 2 hours (Deprotection)[6]

Mechanistic Workflows

G Start Unsymmetrical 1,3-Diketone + Methylhydrazine Solvent Solvent Selection Start->Solvent Protic Protic Solvent (EtOH) Standard H-Bonding Solvent->Protic Fluoro Fluorinated Solvent (HFIP) Strong H-Bond Donor Solvent->Fluoro Mix Regioisomeric Mixture (~1:1 to 3:1 ratio) Protic->Mix Non-selective cyclization Pure High Regioselectivity (>95:5 ratio) Fluoro->Pure Directed nucleophilic attack

Fig 1: Solvent-directed regioselective condensation workflow for pyrazole synthesis.

G Py Dimethylpyrazole (Tautomeric Mixture) Base Deprotonation (KHMDS, 0°C) Py->Base Mask Bulky Silane Addition (i-PrO)3SiCH2Cl Base->Mask Intermediate Sterically Directed Silylated Intermediate Mask->Intermediate Blocks hindered N2 Deprotect Protodesilylation (TBAF, H2O, 60°C) Intermediate->Deprotect Product Pure Trimethylpyrazole (>99:1 N1-Selectivity) Deprotect->Product Reveals N-Methyl

Fig 2: Masked N-methylation pathway utilizing bulky alpha-halomethylsilanes.

Self-Validating Experimental Protocols

Protocol A: Regioselective Condensation using HFIP

Use this protocol when building the pyrazole ring from scratch using an unsymmetrical 1,3-diketone and methylhydrazine.

Causality Note: HFIP is utilized because its strong hydrogen-bond donating capability activates the more sterically accessible carbonyl group, forcing the primary amine of methylhydrazine to attack there first[1].

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to create a 0.2 M solution[2].

  • Addition: Cool the solution to 0 °C. Add methylhydrazine (1.1 equiv) dropwise over 10 minutes. Self-Validation: The reaction mixture should turn slightly yellow, indicating the formation of the initial hydrazone intermediate.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours[2].

  • Monitoring: Monitor the reaction via LC-MS. Self-Validation: Do not proceed to workup until the intermediate hydrazone mass is completely replaced by the cyclized pyrazole mass[M+H-H

    
    O]
    
    
    
    .
  • Workup: Remove the HFIP solvent under reduced pressure using a rotary evaporator[2]. (Note: HFIP can be recovered via distillation for reuse).

  • Purification: Purify the crude residue via silica gel column chromatography (ethyl acetate/hexanes) to isolate the pure trimethyl-pyrazole regioisomer.

Protocol B: Highly Regioselective N-Methylation via Masked Silane

Use this protocol when converting an existing dimethylpyrazole into a specific trimethylpyrazole via direct N-methylation.

Causality Note: Potassium hexamethyldisilazide (KHMDS) is chosen as the base because it is non-nucleophilic and quantitatively deprotonates the pyrazole without reacting with the electrophilic silane[6].

  • Deprotonation: To an oven-dried flask under argon, add the dimethylpyrazole (1.0 equiv) and dissolve in a 4:1 v/v mixture of anhydrous THF and anhydrous DMSO[6]. Cool to 0 °C. Add KHMDS (1.5 equiv) portion-wise and stir for 30 minutes[4].

  • Masked Alkylation: Add (chloromethyl)triisopropoxysilane (1.2 equiv) dropwise at 0 °C[6]. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Intermediate Validation: Self-Validation Check: Analyze via LC-MS. The mass must correspond to the silylated intermediate. The bulky triisopropoxy groups ensure >99:1 selectivity for the less hindered nitrogen[5]. Do not proceed to step 4 until the starting pyrazole is fully consumed.

  • Protodesilylation: Add a solution of tetra-n-butylammonium fluoride (TBAF, 2.0 equiv) and water to the reaction mixture[4]. Heat the mixture to 60 °C and stir for 2-4 hours[6]. The fluoride specifically attacks the silicon atom, breaking the C-Si bond and leaving the methyl group attached to the nitrogen[5].

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine[6]. Dry over anhydrous sodium sulfate, concentrate, and purify via column chromatography to yield the highly pure N-methylated pyrazole.

References

  • Title : N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | Source : ACS Publications - The Journal of Organic Chemistry | URL : [Link]

Sources

Technical Support Center: Stability of 2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine (development code: Cmpd-XYZ). This guide is designed for researchers, scientists, and drug development professionals to address potential stability challenges encountered during formulation. Given the primary amine and heterocyclic nature of Cmpd-XYZ, this document provides in-depth troubleshooting advice and frequently asked questions to ensure the development of a stable and robust drug product.

I. Understanding the Molecule: Key Stability-Risking Moieties

The structure of Cmpd-XYZ contains two key functional groups that are critical to consider for formulation stability: a primary aliphatic amine on an oxolane (tetrahydrofuran) ring and a substituted pyrazole ring . The primary amine, in particular, is a common site for degradation and interaction with formulation excipients.

  • Primary Amine: Highly susceptible to oxidation, which can form N-oxides or hydroxylamines.[1] It can also react with aldehyde impurities present in many common excipients or with reducing sugars (e.g., lactose) via the Maillard reaction, often leading to discoloration and degradation.[2][3][4][5]

  • Oxolane Ring: While generally stable, ether linkages can be susceptible to oxidative degradation under certain stress conditions.

  • Trimethyl-Pyrazole Ring: Pyrazole rings are typically stable. However, the overall electronic nature of the molecule and potential interactions should not be overlooked during forced degradation studies.

II. Troubleshooting Guide

This section addresses specific issues that may arise during formulation development, providing potential causes and actionable solutions.

Issue 1: Discoloration (Browning or Yellowing) of Solid Dosage Forms Upon Storage
  • Potential Cause A: Maillard Reaction. The primary amine of Cmpd-XYZ is likely reacting with reducing sugars present as impurities or as the main component of excipients like lactose or microcrystalline cellulose (MCC).[3][4][5] This non-enzymatic browning is accelerated by heat and humidity.[6]

    • Troubleshooting Steps:

      • Excipient Review: Identify and replace any excipients containing reducing sugars (e.g., lactose). Opt for non-reducing sugars like sucrose or sugar alcohols such as mannitol and sorbitol.

      • Impurity Profiling of "Inert" Excipients: Even excipients not classified as reducing sugars can contain trace levels of reactive impurities.[3] Request certificates of analysis with specified limits for reducing sugars or aldehydes from your supplier.

      • Moisture Control: Reduce the water content in the formulation and consider using a moisture-protective packaging system (e.g., blister packs with high moisture barrier films).

  • Potential Cause B: Oxidative Degradation. The primary amine can be oxidized, leading to colored degradants. This can be catalyzed by trace metals or peroxide impurities in excipients.

    • Troubleshooting Steps:

      • Inert Atmosphere Processing: Manufacture the drug product under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen.[7]

      • Antioxidant Addition: Incorporate antioxidants into the formulation. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid.

      • Chelating Agent Addition: If metal-catalyzed oxidation is suspected, add a chelating agent like edetate disodium (EDTA) to sequester metal ions.

Issue 2: Appearance of a New, Major Degradant Peak in HPLC Analysis
  • Potential Cause: Reaction with Aldehyde Impurities. Many common excipients, including povidone and polyethylene glycols (PEGs), can contain residual formaldehyde or other aldehyde impurities. These can react with the primary amine of Cmpd-XYZ to form imine adducts or other condensation products.[2]

    • Troubleshooting Steps:

      • Excipient Screening: Perform a comprehensive excipient compatibility study. A common approach involves creating binary mixtures of Cmpd-XYZ with each proposed excipient (typically in a 1:1 ratio), storing them under accelerated conditions (e.g., 40°C/75% RH), and analyzing them by HPLC at various time points.[4]

      • Formaldehyde Scavengers: If a problematic but necessary excipient cannot be replaced, consider adding a formaldehyde scavenger like meglumine.[8] Meglumine is an amine-containing excipient that can preferentially react with and neutralize formaldehyde.[8]

      • Supplier Qualification: Work with excipient suppliers who can provide materials with low aldehyde content.

Issue 3: Loss of Potency in Liquid Formulations without Significant Degradant Peaks
  • Potential Cause: Adsorption to Container/Closure System. The amine group can give Cmpd-XYZ a positive charge at certain pH values, leading to ionic interactions and adsorption onto negatively charged surfaces, such as certain types of glass or rubber stoppers.

    • Troubleshooting Steps:

      • Material Screening: Test different types of containers, such as Type I borosilicate glass versus plastic polymers (e.g., polypropylene, cyclic olefin copolymer).

      • pH Adjustment: Adjust the pH of the formulation to a range where Cmpd-XYZ is less charged, if this does not compromise solubility or other stability aspects.

      • Excipient Addition: Include a competitive adsorber or a surfactant in the formulation that can coat the container surface or interact with Cmpd-XYZ to prevent its adsorption.

III. Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take to investigate the stability of Cmpd-XYZ?

A forced degradation study is the essential first step.[1][6] This involves subjecting the drug substance to harsh conditions to intentionally degrade it. The goal is to identify potential degradation pathways and develop a stability-indicating analytical method.[1]

  • Recommended Forced Degradation Conditions:

    • Acid Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60°C).

    • Base Hydrolysis: 0.1 N NaOH at room temperature.

    • Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

    • Thermal: Dry heat (e.g., 80°C).

    • Photolytic: Exposure to light according to ICH Q1B guidelines.

Q2: Which analytical techniques are best for stability testing of Cmpd-XYZ?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool.[9]

  • Methodology:

    • Column: A reversed-phase C18 column is a good starting point.

    • Detection: A UV detector is standard. If degradants lack a chromophore, a mass spectrometer (LC-MS) can be invaluable for identification and structural elucidation.[10]

    • Validation: The method must be validated to show it can separate the parent drug from all potential degradation products generated during forced degradation studies.

Q3: How do I select the right excipients for my formulation?

Excipient selection should be guided by a systematic compatibility study.[2] The structural features of Cmpd-XYZ, particularly the primary amine, make it incompatible with certain common excipients.

Excipient Class High-Risk Examples Rationale for Incompatibility Recommended Alternatives
Fillers/Binders Lactose, Microcrystalline Cellulose (certain grades)Contain reducing sugars leading to the Maillard reaction.[3][5]Mannitol, Dibasic Calcium Phosphate, Sucrose
Disintegrants CrospovidoneCan contain peroxide impurities that promote oxidation.[4]Croscarmellose Sodium, Sodium Starch Glycolate
Solubilizers/Binders Povidone (PVP), Polyethylene Glycols (PEGs)May contain reactive aldehyde impurities.[2]Hydroxypropyl Methylcellulose (HPMC), Hydroxypropyl Cellulose (HPC)

Q4: My formulation requires a specific excipient that shows a minor incompatibility. What can I do?

If an incompatible excipient is essential for the dosage form's performance, mitigation strategies can be employed:

  • Lowering Concentration: Use the lowest effective concentration of the problematic excipient.

  • Adding Stabilizers: Incorporate antioxidants or chelating agents as discussed in the troubleshooting section.

  • Physical Separation: In solid dosage forms, consider granulation strategies that create a physical barrier between Cmpd-XYZ and the reactive excipient.

  • Control of Microenvironment: For solid forms, controlling moisture content is critical. For liquid forms, pH control is paramount.

IV. Key Experimental Protocols & Visualizations

Protocol 1: Excipient Compatibility Screening
  • Preparation: Prepare binary mixtures of Cmpd-XYZ and each test excipient, typically in a 1:1 (w/w) ratio. Also prepare a sample of pure Cmpd-XYZ as a control.

  • Moisture Addition: Add a small amount of water (e.g., 5% w/w) to half of the samples to simulate high humidity conditions.

  • Storage: Store all samples in sealed vials under accelerated conditions (e.g., 40°C/75% RH) and at a control condition (e.g., 5°C).

  • Analysis: At predetermined time points (e.g., 0, 1, 2, and 4 weeks), remove samples and analyze by a validated stability-indicating HPLC method.

  • Evaluation: Compare the purity and degradation profiles of the mixtures to the pure Cmpd-XYZ control. A significant increase in degradation for a given mixture indicates an incompatibility.

Diagram: Troubleshooting Workflow for Formulation Instability

This diagram outlines the decision-making process when encountering stability issues with Cmpd-XYZ formulations.

G start Instability Observed (e.g., Degradation, Discoloration) issue_type Identify Issue Type start->issue_type discoloration Discoloration (Browning/Yellowing) issue_type->discoloration Visual Change new_peak New HPLC Peak issue_type->new_peak Analytical Change potency_loss Potency Loss (Liquid) issue_type->potency_loss Assay Change check_maillard Check for Reducing Sugars (e.g., Lactose) discoloration->check_maillard check_oxidation Investigate Oxidation (Peroxides, Metals) discoloration->check_oxidation check_aldehyde Check for Aldehyde Impurities (e.g., in Povidone, PEG) new_peak->check_aldehyde check_adsorption Investigate Adsorption to Container/Closure potency_loss->check_adsorption replace_excipient Action: Replace reducing sugar excipients. Control moisture. check_maillard->replace_excipient Positive add_antioxidant Action: Add antioxidant/chelator. Process under N2. check_oxidation->add_antioxidant Positive end_node Stable Formulation Achieved replace_excipient->end_node add_antioxidant->end_node replace_reactive_excipient Action: Replace excipient. Use low-aldehyde grade or add scavenger (Meglumine). check_aldehyde->replace_reactive_excipient Positive replace_reactive_excipient->end_node screen_containers Action: Screen container materials (Glass vs. Polymer). Adjust formulation pH. check_adsorption->screen_containers Positive screen_containers->end_node

Caption: Troubleshooting workflow for Cmpd-XYZ formulation instability.

V. References

  • Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. (2014). AAPS PharmSciTech. Available from:

  • Oxidation of Secondary and Primary Amines. (n.d.). University of Mustansiriyah. Available from:

  • ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. (n.d.). Cairo University. Available from:

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Journal of Pharmaceutical Sciences. Available from:

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. (n.d.). PMC. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. Available from:

  • Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets. (n.d.). ResearchGate. Available from: [Link]

  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. (2024). Analytical Chemistry. Available from: [Link]

  • Amine Degradation Experiments on a Polymer Supported Molecular Amine DAC Sorbent. (n.d.). National Energy Technology Laboratory. Available from: [Link]

  • Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. (2022). PMC. Available from: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC. Available from: [Link]

  • An Alternative Method of Drug-Excipient Characterization. (n.d.). TA Instruments. Available from: [Link]

  • API Excipient Compatibility Study. (2024). Veeprho. Available from: [Link]

  • Understanding the chemical basis of drug stability and degradation. (2010). Australian Prescriber. Available from: [Link]

  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. (n.d.). Fisher Digital Publications. Available from: [Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). PubMed. Available from: [Link]

  • Mechanism for Stabilizing an Amorphous Drug Using Amino Acids within Co-Amorphous Blends. (2023). PMC. Available from: [Link]

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. (n.d.). CORE. Available from: [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. Available from: [Link]

  • Stabilizing agents – Knowledge and References. (n.d.). Taylor & Francis. Available from: [Link]

  • Pharmaceutical Impurities And Degradation Pathways: Chemical Approaches For Bioanalytical Evaluation. (n.d.). Journal of Applied Bioanalysis. Available from: [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform. Available from: [Link]

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. (2014). Greenhouse Gases: Science and Technology. Available from: [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. (2005). University of Florida. Available from: [Link]

  • Analytical Techniques for the Assessment of Drug Stability. (n.d.). ResearchGate. Available from: [Link]

  • 3-[(1h-pyrazol-r-yl)oxy]pyrazin-2-amine compounds as hpk1 inhibitor and use thereof. (n.d.). Google Patents. Available from:

  • 2-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol. (n.d.). PubChem. Available from: [Link]

  • Recent developments in aminopyrazole chemistry. (n.d.). ResearchGate. Available from: [Link]

Sources

Validation & Comparative

LC-MS Fragmentation Patterns for Identifying 2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

In modern drug discovery, the transition from planar aromatic compounds to sp³-rich architectures is a proven strategy for improving physicochemical properties and clinical success rates. The building block 2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine (an oxolane-pyrazole hybrid) is increasingly utilized as a bioisostere for traditional aniline or benzylamine motifs.

However, as structural complexity increases, so does the challenge of accurately tracking these molecules and their metabolites in complex biological matrices. As an application scientist, I frequently rely on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to distinguish target compounds from isobaric interferences.

This guide objectively compares the LC-MS/MS fragmentation performance of the oxolane-based product against its common pyrrolidine and cyclopentane alternatives, providing the mechanistic causality and experimental protocols necessary for robust analytical identification.

Mechanistic LC-MS/MS Fragmentation Principles

To build a self-validating analytical method, we must first understand the causality behind the fragmentation of 2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine. Under positive Electrospray Ionization (ESI+), the molecule readily accepts a proton at the primary aliphatic amine, yielding a stable precursor ion at m/z 196.15 ([M+H]⁺)[1].

Subjecting this precursor to Collision-Induced Dissociation (CID) triggers three primary fragmentation pathways:

  • Neutral Loss of Ammonia (-17 Da): In accordance with the even-electron rule, primary amines undergo rapid

    
    -cleavage or inductive cleavage to expel neutral NH₃, yielding a prominent fragment at m/z 179.12 [2].
    
  • Oxolane Ring Opening & Cleavage: The ether linkage in the oxolane ring is highly susceptible to inductive cleavage. Following the initial loss of ammonia, the oxolane ring often opens, leading to a subsequent neutral loss of formaldehyde (CH₂O, -30 Da) to yield m/z 149.11 [1].

  • Heterolytic C-C Cleavage (Core Separation): The bond connecting the pyrazole and oxolane rings is a prime site for cleavage. Because the electron-rich trimethylpyrazole ring effectively stabilizes positive charge, heterolytic cleavage with hydrogen transfer yields a highly diagnostic protonated trimethylpyrazole cation at m/z 111.09 [3].

Fragmentation M [M+H]+ m/z 196.15 Precursor Ion A [M+H-NH3]+ m/z 179.12 Amine Loss M->A - NH3 (-17 Da) B [C6H11N2]+ m/z 111.09 Trimethylpyrazole M->B C-C Cleavage (Heterolytic) C [C4H8NO]+ m/z 86.06 Oxolane-amine M->C C-C Cleavage (Inductive) D [M+H-NH3-CH2O]+ m/z 149.11 Ring Opening A->D - CH2O (-30 Da)

Fragmentation pathway of 2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine under CID.

Comparative Performance: Oxolane vs. Alternatives

When designing a screening library, medicinal chemists often evaluate the oxolane core against its bioisosteric alternatives: the nitrogen-containing pyrrolidine core and the carbon-only cyclopentane core.

From an analytical perspective, the oxolane product offers superior diagnostic specificity in MS/MS. Nitrogen-rich heterocycles (like pyrrolidine) tend to sequester the ionizing proton, suppressing the fragmentation of adjacent functional groups. Conversely, the oxygen in the oxolane ring promotes unique neutral losses (e.g., CH₂O) that create a distinct spectral fingerprint, drastically reducing false positives from endogenous biological amines[4].

Quantitative Data Summary

The table below summarizes the comparative LC-MS/MS performance of these three building blocks under identical CID conditions (Collision Energy: 25 eV).

Compound Core (Alternative)FormulaPrecursor [M+H]⁺Primary Neutral LossDiagnostic Core FragmentMatrix S/N Ratio*Analytical Specificity
Oxolane (Product) C₁₀H₁₇N₃Om/z 196.15-NH₃ (-17 Da)m/z 149.11 (-CH₂O)145:1 High (Unique ether cleavage)
Pyrrolidine (Alt 1)C₁₀H₁₈N₄m/z 195.16-NH₃ (-17 Da)m/z 111.09 (Pyrazole)82:1Moderate (Isobaric overlap risk)
Cyclopentane (Alt 2)C₁₁H₁₉N₃m/z 194.16-NH₃ (-17 Da)m/z 67.05 (Cyclopentene)65:1Low (Hydrocarbon fragments)

*Signal-to-Noise (S/N) ratio measured in spiked human liver microsome (HLM) matrix at 10 ng/mL, utilizing the most abundant MRM transition.

The Verdict: While all three compounds yield the m/z 111.09 trimethylpyrazole fragment, only the oxolane product provides the secondary m/z 149.11 fragment. This orthogonal data point allows for highly specific Multiple Reaction Monitoring (MRM) transitions (196.15 → 149.11), making the oxolane derivative the easiest to track in pharmacokinetic (PK) studies.

Experimental Protocol: LC-MS/MS Workflow

To ensure reproducibility and trustworthiness, the following self-validating protocol outlines the exact methodology for identifying 2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine in a high-throughput setting.

Step 1: Sample Preparation & System Suitability
  • Prepare a 1.0 mg/mL stock solution of the compound in LC-MS grade methanol.

  • Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile.

  • Self-Validation Step: Inject a blank solvent sample prior to the analyte to confirm the absence of plasticizer contamination (e.g., m/z 296.1 or 338.4), which can suppress ionization[1].

Step 2: UHPLC Separation
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI-QqQ or Q-TOF)
  • Source Parameters: Positive ESI mode; Capillary voltage 3.5 kV; Desolvation temperature 350°C.

  • Precursor Isolation: Set Q1 to isolate m/z 196.15 (Unit resolution).

  • Collision Energy (CE): Perform a CE ramp from 10 eV to 40 eV using Argon as the collision gas. Optimal fragmentation for the 196.15 → 111.09 transition typically occurs at 22 eV .

  • Detection: Monitor transitions 196.15 → 179.12 (quantifier) and 196.15 → 149.11 (qualifier).

Workflow S1 1. Sample Preparation (100 ng/mL in MeOH/H2O) S2 2. UHPLC Separation (C18 Column, 0.1% FA Gradient) S1->S2 S3 3. ESI(+) Ionization (Capillary: 3.5 kV, Temp: 350°C) S2->S3 S4 4. Q1 Precursor Selection (Isolation of m/z 196.15) S3->S4 S5 5. Collision-Induced Dissociation (Argon Gas, CE: 22 eV) S4->S5 S6 6. TOF/Q3 Fragment Detection (MRM: 196.15 → 149.11) S5->S6

Step-by-step LC-MS/MS experimental workflow for targeted building block screening.

Conclusion

The structural nuances of building blocks dictate their analytical fate. While pyrrolidine and cyclopentane analogs offer specific biological properties, 2-(Trimethyl-1H-pyrazol-4-yl)oxolan-3-amine provides a distinct analytical advantage. Its oxolane ether linkage drives a highly specific inductive cleavage pathway under CID, yielding diagnostic fragments that cut through biological matrix noise. By applying the optimized MRM transitions and protocols outlined above, researchers can ensure robust, interference-free quantification during drug development.

References

  • Metware Biotechnology. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
  • ChemRxiv. Continuous collective analysis of chemical reactions.
  • National Institutes of Health (NIH). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
  • Creative Proteomics. Ion Types and Fragmentation Patterns in Mass Spectrometry.

Sources

A Comparative Guide to HPLC Method Development for Purity Assessment of Pyrazole-Oxolane Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Pyrazole-Oxolane Amines

Pyrazole-containing compounds are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The fusion of a pyrazole ring with an oxolane moiety, often appended with an amine, creates a class of molecules with significant pharmacological potential. However, with synthetic complexity comes the challenge of ensuring purity. The presence of impurities, such as regioisomers, starting materials, byproducts, and degradation products, can profoundly impact the safety and efficacy of an active pharmaceutical ingredient (API).[2][3] Therefore, the development of robust, selective, and reliable analytical methods for purity assessment is not merely a regulatory requirement but a scientific necessity.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) based strategies for the purity assessment of pyrazole-oxolane amines. We will move beyond simple procedural lists to explore the underlying scientific rationale for experimental choices, compare modern chromatographic techniques, and provide actionable protocols grounded in established principles. Our focus is on creating self-validating systems that ensure the trustworthiness and integrity of the analytical data, in accordance with regulatory standards such as the International Council for Harmonisation (ICH) guidelines.[4][5]

Foundational Step: Forced Degradation Studies

Before developing a purity method, it is crucial to understand the molecule's potential degradation pathways. A stability-indicating method is one that can resolve the API from any potential degradation products, ensuring that a loss in API potency is accurately detected. Forced degradation, or stress testing, is the process of subjecting the drug substance to harsh conditions to accelerate degradation and identify these potential impurities.[6][7]

This process is fundamental to developing a truly robust and specific HPLC method.[7] The typical stress conditions include:

  • Acidic Hydrolysis: (e.g., 0.1 M HCl)[6]

  • Basic Hydrolysis: (e.g., 0.1 M NaOH)

  • Oxidation: (e.g., 3% H₂O₂)[6]

  • Thermal Degradation: (e.g., 80°C in solid state and solution)[6]

  • Photolytic Degradation: (e.g., exposure to UV and visible light)

The primary degradation pathway for a pyrazole-oxolane amine might involve hydrolysis of amide linkages if present, or oxidation of the amine or electron-rich pyrazole ring.[8][9][10]

cluster_0 Forced Degradation Workflow API API Sample Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) API->Stress Analyze Analyze Stressed Samples by HPLC-PDA/MS Stress->Analyze Identify Identify & Characterize Degradants Analyze->Identify Method Refine HPLC Method to Separate API from all Degradants Identify->Method

Caption: Workflow for a forced degradation study.

The Core Platform: HPLC vs. UPLC for Impurity Profiling

The backbone of modern pharmaceutical analysis is liquid chromatography. While HPLC has long been the gold standard, Ultra-Performance Liquid Chromatography (UPLC) offers significant performance enhancements.[11][12] The choice between these platforms depends on the specific needs of the laboratory, such as throughput, sample complexity, and available resources.[12]

The fundamental difference lies in the particle size of the stationary phase. UPLC columns use sub-2 µm particles, which necessitates instrumentation capable of handling much higher backpressures (up to 15,000 psi) compared to traditional HPLC systems (up to 6,000 psi).[13][14] This change leads to dramatic improvements in chromatographic performance.

Table 1: Comparison of HPLC and UPLC Technologies

ParameterHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)Advantage of UPLC
Operating Pressure 500–6,000 psiUp to 15,000 psiEnables use of smaller particles
Column Particle Size 3–5 µm< 2 µmHigher efficiency and resolution[13]
Typical Run Time 15–20 min3–10 minHigher throughput[13]
Resolution LowerHigherBetter separation of complex mixtures[15]
Sensitivity GoodExcellentImproved detection of trace impurities[12]
Solvent Consumption HigherLowerReduced cost and environmental impact[12]

For the analysis of pyrazole-oxolane amines, where structurally similar isomers may be present, the superior resolving power of UPLC is highly advantageous.[15] It allows for more confident separation of closely eluting peaks, leading to more accurate purity assessments in a fraction of the time.

Method Development Strategies: A Comparative Analysis

The chemical nature of pyrazole-oxolane amines—possessing basic nitrogen atoms and potentially chiral centers—dictates the chromatographic strategies required for a comprehensive purity assessment.

A. Reversed-Phase HPLC (RP-HPLC): The Universal Starting Point

RP-HPLC is the most common mode of chromatography due to its versatility and applicability to a wide range of analytes.[16] The separation is based on the partitioning of analytes between a non-polar stationary phase (typically C18) and a polar mobile phase.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is the workhorse for RP-HPLC, offering excellent hydrophobic retention for most organic molecules.

  • Mobile Phase: A mixture of water (or an aqueous buffer) and an organic modifier (acetonitrile or methanol) is used. For basic compounds like amines, peak shape can be poor due to interactions with residual silanols on the silica backbone. To mitigate this, a low concentration of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) is added to the mobile phase. This protonates the amine, ensuring a single ionic species, and also protonates the silanols, minimizing secondary interactions and improving peak symmetry.

  • Detection: A Photodiode Array (PDA) detector is invaluable during method development as it provides spectral information, which can help in peak tracking and assessing peak purity.

  • Initial Screening:

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA, 200-400 nm.

    • Injection Volume: 10 µL.

  • Analysis of Initial Chromatogram: Assess the retention of the main peak, the resolution between the main peak and impurities, and peak shape.

  • Optimization:

    • If retention is too low, decrease the initial percentage of Mobile Phase B or switch to a less polar organic modifier like methanol.

    • If retention is too high, increase the initial percentage of Mobile Phase B.

    • If resolution is poor, decrease the gradient slope (i.e., run the gradient over a longer time).

    • If peak tailing is observed for the amine, ensure the mobile phase pH is low enough to fully protonate the analyte.

  • Finalization: Once satisfactory separation is achieved, the method can be further optimized for speed by shortening the column or increasing the flow rate, transitioning towards UPLC conditions if available.

B. Chiral Chromatography: Separating Enantiomers

Many pharmaceuticals are chiral, and different enantiomers can have vastly different pharmacological and toxicological profiles.[17] Therefore, regulatory agencies often require the quantification of individual enantiomers. For pyrazole-oxolane amines with stereocenters, a dedicated chiral method is essential.

Causality Behind Experimental Choices:

  • Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, are highly effective for separating a broad range of chiral compounds, including pyrazole derivatives.[18][19][20][21] They provide a complex 3D chiral environment that allows for stereospecific interactions like hydrogen bonding, dipole-dipole, and inclusion complexation.

  • Elution Mode:

    • Normal Phase (NP): Uses non-polar solvents like hexane mixed with an alcohol (e.g., ethanol, isopropanol). This mode often provides the best selectivity for chiral separations on polysaccharide CSPs.[20]

    • Polar Organic Mode: Uses a pure alcohol or acetonitrile as the mobile phase. This can offer different selectivity and is beneficial for analytes with poor solubility in hexane.[19]

    • Reversed Phase (RP): Uses aqueous-organic mobile phases. While less common for initial screening, it can be effective and is compatible with LC-MS.

cluster_1 Chiral Method Development Workflow Start Racemic Standard Screen_CSP Screen Polysaccharide CSPs (e.g., Amylose, Cellulose) Start->Screen_CSP Screen_Mode Screen Elution Modes (Normal, Polar Organic, Reversed) Screen_CSP->Screen_Mode Screen_Mode->Screen_CSP No Separation Optimize Optimize Mobile Phase (Modifier type/concentration, additive) Screen_Mode->Optimize Separation Observed? Final Final Validated Method Optimize->Final

Caption: Decision workflow for chiral method screening.

  • Column Selection: Prepare a screening setup with two columns: one amylose-based (e.g., Lux Amylose-2) and one cellulose-based (e.g., Lux Cellulose-2).[20]

  • Normal Phase Screen:

    • Mobile Phase: n-Hexane / Ethanol mixtures (e.g., 90:10, 80:20, 70:30).

    • Flow Rate: 1.0 mL/min.

    • Action: Run isocratic separations with each mobile phase composition on both columns.

  • Polar Organic Screen:

    • Mobile Phase: 100% Methanol, 100% Ethanol, 100% Acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Action: Run isocratic separations with each mobile phase on both columns.

  • Analysis: Evaluate all chromatograms for any sign of peak splitting or separation. The condition that provides the best resolution (Rs) is selected for further optimization.

  • Optimization: Fine-tune the percentage of the alcohol modifier or add an acidic/basic additive to improve peak shape and resolution.

C. Supercritical Fluid Chromatography (SFC): A Green Alternative

SFC is a chromatographic technique that uses a supercritical fluid—most commonly carbon dioxide (CO₂)—as the primary component of the mobile phase.[22][23][24] It is considered a "green" technology because it significantly reduces the consumption of organic solvents.[22]

Advantages over HPLC:

  • Speed: The low viscosity and high diffusivity of supercritical CO₂ allow for much faster separations and column equilibration, often 3-5 times faster than HPLC.[24][25]

  • Orthogonal Selectivity: SFC often provides different elution orders compared to RP-HPLC, making it a powerful tool for analyzing complex mixtures.

  • Ideal for Chiral Separations: SFC is particularly well-suited for chiral separations on polysaccharide CSPs, often yielding higher efficiency and resolution than normal-phase HPLC.[26]

Table 2: Comparison of Analytical Techniques for Purity Assessment

FeatureRP-HPLCChiral HPLC (Normal Phase)Supercritical Fluid Chromatography (SFC)
Primary Use Achiral purity, assayChiral purity (enantiomeric excess)Achiral and Chiral purity
Mobile Phase Aqueous buffer / Organic solventNon-polar solvent / AlcoholSupercritical CO₂ / Organic modifier
Solvent Waste High (aqueous/organic)High (organic)Very Low (primarily CO₂)[25]
Analysis Speed ModerateSlow to ModerateVery Fast[25]
MS Compatibility ExcellentPoor (non-volatile solvents)Excellent
Best For... General purpose purity testing.Dedicated enantiomer quantification.High-throughput chiral and achiral screening.

Method Validation: Establishing Trustworthiness

Once a method is developed, it must be validated to prove it is suitable for its intended purpose, as mandated by ICH Q2(R1) guidelines.[4][27] Validation provides documented evidence that the method is reliable.

Table 3: Key Validation Parameters for an Impurity Method

ParameterDefinitionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).[4]Peak purity index > 0.995, baseline resolution (Rs > 1.5) between adjacent peaks.
Linearity & Range Proportionality of the signal to the concentration of the analyte over a given range.[28]Correlation coefficient (r²) ≥ 0.99.
Accuracy Closeness of the test results to the true value. Assessed by spike/recovery studies.Recovery between 80-120% of the nominal concentration.[29]
Precision Agreement among a series of measurements from multiple samplings of the same homogeneous sample.Repeatability (RSD) ≤ 5.0% at the quantitation limit.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of ~3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of ~10:1.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.[28]System suitability parameters remain within limits when parameters (e.g., flow rate, temp) are slightly varied.

Conclusion and Recommendations

Developing a robust HPLC method for the purity assessment of pyrazole-oxolane amines is a systematic process that requires a deep understanding of the analyte's chemistry and the principles of chromatography.

  • For routine achiral purity and QC: A validated UPLC method using a C18 column with an acidic mobile phase is the recommended approach. It offers the best balance of speed, resolution, and reliability for quantifying process impurities and degradation products.[11][15]

  • For chiral purity: A screening approach using polysaccharide-based CSPs is essential. SFC is emerging as the superior technique for this purpose due to its speed, efficiency, and reduced environmental impact.[17][25] If SFC is unavailable, traditional normal-phase HPLC remains a highly effective, albeit slower, alternative.[20]

Ultimately, a comprehensive purity profile for a pyrazole-oxolane amine API will likely involve at least two validated methods: one reversed-phase method for achiral impurities and one chiral method to control stereoisomeric content. By following the principles and protocols outlined in this guide, researchers and drug development professionals can build a robust analytical framework that ensures product quality and patient safety.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?. Retrieved from [Link]

  • WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. Retrieved from [Link]

  • Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • Waters. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]

  • FAGG. (n.d.). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Retrieved from [Link]

  • Waters. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Retrieved from [Link]

  • Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. Retrieved from [Link]

  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Retrieved from [Link]

  • University of Southampton. (2012, August 16). Supercritical Fluid Chromatography (SFC). Retrieved from [Link]

  • ResearchGate. (2026, February 10). Enantioselective HPLC Separation of Bioactive C5-Chiral 2-Pyrazolines on Lux Amylose-2 and Lux Cellulose-2: Comparative and Mechanistic Approaches. Retrieved from [Link]

  • (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Retrieved from [Link]

  • PMC. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]

  • (n.d.). Synthesis and Evalution of Pyrazole Derivatives by Different Method. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • E-RESEARCHCO. (2019, January 18). Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives. Retrieved from [Link]

  • IJCPA. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Retrieved from [Link]

  • (n.d.). Normal Phase Chiral HPLC Methods for Analysis of Afoxolaner. Retrieved from [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]

  • (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • ResearchGate. (2026, February 23). (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl) -. Retrieved from [Link]

  • Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • SciSpace. (n.d.). Degradation studies of amines and alkanolamines during sour gas treatment process. Retrieved from [Link]

Sources

Conformational Analysis of the Oxolane Ring: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxolane ring (tetrahydrofuran) is the structural scaffold of the ribose and deoxyribose sugars in nucleosides.[1] Its conformational flexibility—specifically the "pucker" of the ring—dictates the binding affinity of nucleoside analogs to polymerases and receptors. In drug development, a static X-ray structure can be misleading if the energy barrier between the North (


) and South (

) conformations is low.[1]

This guide objectively compares X-ray Crystallography against NMR Spectroscopy and Computational Modeling for oxolane conformational analysis.[1] It provides the mathematical framework for the Altona-Sundaralingam parameters and establishes a rigorous protocol for validating crystal data against solution-state realities.

Part 1: The Mechanistic Challenge (Pseudorotation)[1]

The oxolane ring is never planar. To relieve torsional strain, it twists into non-planar conformations described by the Pseudorotation Cycle .[1]

  • The North (

    
    ) Conformation:  C3'-endo (typical of RNA and A-form DNA).[1]
    
  • The South (

    
    ) Conformation:  C2'-endo (typical of B-form DNA).[1]
    
  • The Barrier: The transition between

    
     and 
    
    
    
    passes through an East (
    
    
    ) or West (
    
    
    ) intermediate.[1]

Understanding this cycle is critical because a drug candidate locked in the "South" pucker in a crystal lattice might need to adopt a "North" pucker to bind its target enzyme.

Visualization: The Pseudorotation Landscape

PseudorotationCycle North NORTH (N) C3'-endo (RNA-like) East East (E) O4'-endo North->East P ~ 90° Center Planar State (High Energy Barrier) North->Center South SOUTH (S) C2'-endo (DNA-like) West West (W) O4'-exo South->West P ~ 270° South->Center East->South P ~ 162° West->North P ~ 18°

Figure 1: The Pseudorotation Cycle.[1] The biological activity of oxolane-based drugs often depends on the ability to toggle between N and S states.

Part 2: Comparative Analysis of Methodologies

While X-ray crystallography provides the highest resolution, it represents a single minimum on the potential energy surface (PES), often influenced by crystal packing forces.[1]

Table 1: Methodology Comparison Matrix
FeatureX-ray Crystallography Solution NMR Computational (DFT/MD)
Primary Data Electron density (static)

couplings (dynamic)
Potential Energy Surface (PES)
Resolution Atomic (< 1.0 Å possible)Ensemble averageTheoretical
Conformational Insight Precise bond lengths/angles for one state.[1]Population ratio of

equilibrium.[1]
Energy barrier height between

and

.[1]
Key Limitation Crystal Packing: Intermolecular H-bonds can lock a biologically irrelevant pucker.Spectral overlap; requires Karplus equation calibration.Force field accuracy; solvent model limitations.[1][2]
Best Use Case Absolute configuration & precise bond lengths.determining biological solution conformation.[1][3]Predicting transition states.

Part 3: Protocol for X-ray Conformational Analysis

To rigorously analyze oxolane pucker from X-ray data, one must calculate the Altona-Sundaralingam parameters (


 and 

).[1] Do not rely solely on visual inspection.
Step-by-Step Workflow
  • Extract Coordinates: Isolate the five ring atoms: C1', C2', C3', C4', and O4'.[1]

  • Calculate Torsion Angles (

    
    ):  Calculate the five endocyclic torsion angles.
    
    • 
      : C4'-O4'-C1'-C2'[1][4]
      
    • 
      : O4'-C1'-C2'-C3'[1][4]
      
    • 
      : C1'-C2'-C3'-C4'
      
    • 
      : C2'-C3'-C4'-O4'[1][4]
      
    • 
      : C3'-C4'-O4'-C1'[1][4]
      
  • Calculate Phase Angle (

    
    ): 
    
    
    
    
    [1]
  • Calculate Amplitude (

    
    ): 
    
    
    
    
    [1]
  • Validation: Check if the calculated

    
     falls within the "allowed" regions for nucleosides (North: 
    
    
    
    , South:
    
    
    ). If it falls in the East/West regions, suspect crystal packing distortion.[1]
Visualization: Data Processing Pipeline

XrayWorkflow Crystal Single Crystal Diffraction Diffraction Data Crystal->Diffraction Refinement Structure Refinement (R-factor minimization) Diffraction->Refinement Coords Atomic Coordinates (CIF/PDB) Refinement->Coords Calc Calculate Torsions (v0 - v4) Coords->Calc AS_Params Altona-Sundaralingam Analysis Calc->AS_Params Result Phase Angle (P) & Amplitude AS_Params->Result

Figure 2: Analytical workflow for extracting quantitative conformational parameters from raw crystallographic data.

Part 4: Scientific Integrity & Data Interpretation

The "Crystal Packing" Trap

A common failure mode in drug design is optimizing a ligand for the conformation observed in the crystal structure without validating its energy penalty.[1]

Experimental Evidence: Studies comparing X-ray and NMR data for 2'-deoxynucleosides show that while bond lengths are accurate in X-ray, the sugar pucker can be distorted by lattice forces. For example, a nucleoside may crystallize in the North form due to an intermolecular hydrogen bond involving the 3'-OH, even if it exists 70% in the South form in solution [1].[1]

Self-Validating Protocol: If your X-ray derived Phase Angle (


) is anomalous (e.g., 

, East conformation):
  • Check Intermolecular Contacts: Are there H-bonds < 2.8 Å to the ring oxygens or hydroxyls?

  • Run DFT: Perform a relaxed potential energy scan rotating the torsion angles. If the X-ray conformation lies > 3 kcal/mol above the global minimum, it is likely a packing artifact.[1]

  • Cross-Validate: Obtain solution NMR

    
     coupling constants.
    
    • 
       Hz 
      
      
      
      North (C3'-endo)[1]
    • 
       Hz 
      
      
      
      South (C2'-endo)[1]
Summary of Parameters
  • Phase Angle (

    
    ):  Defines where on the pseudorotation cycle the ring sits.[1]
    
  • Amplitude (

    
    ):  Defines how puckered the ring is (typically 
    
    
    
    ).[1] A flat ring (
    
    
    ) is energetically forbidden.[1]

References

  • Altona, C., & Sundaralingam, M. (1972).[1][4][5][6] Conformational analysis of the sugar ring in nucleosides and nucleotides. A new description using the concept of pseudorotation. Journal of the American Chemical Society, 94(23), 8205–8212.[1] Link[1]

  • van Dam, L., et al. (2002).[1][7] Solid-state NMR determination of sugar ring pucker in 13C-labeled 2'-deoxynucleosides. Biophysical Journal, 83(5), 2835–2844.[1][7] Link

  • Westhof, E., & Sundaralingam, M. (1983).[1][5] A method for the analysis of puckering disorder in five-membered rings. Journal of the American Chemical Society, 105(4), 970–976.[1][5] Link[1]

  • IUPAC-IUB Joint Commission on Biochemical Nomenclature. (1983). Abbreviations and Symbols for the Description of Conformations of Polynucleotide Chains. European Journal of Biochemistry, 131, 9-15.[1] Link

Sources

Comparative study of oxolan-3-amine versus pyrrolidin-3-amine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Heteroatom Switch

In fragment-based drug discovery (FBDD) and lead optimization, the choice between oxolan-3-amine (3-aminotetrahydrofuran, 3-ATHF ) and pyrrolidin-3-amine (3-AP ) is rarely arbitrary. While both offer sp³-rich, three-dimensional vectors that escape "flatland" chemistry, their utility diverges sharply based on the required physicochemical profile.

  • Select Oxolan-3-amine (3-ATHF) when: You need to lower basicity (pKa modulation), reduce hERG liability, or mimic a ribose sugar moiety (as in nucleoside analogs).[1]

  • Select Pyrrolidin-3-amine (3-AP) when: You require a secondary handle for diversification (the ring nitrogen), higher solubility via salt formation, or a specific vector for hydrogen bonding in the active site.

Physicochemical Profiling

The substitution of a methylene group (cyclopentane) with Oxygen (Oxolane) or Nitrogen (Pyrrolidine) dramatically alters the electronic landscape of the ring.

Table 1: Comparative Physicochemical Metrics
PropertyOxolan-3-amine (3-ATHF)Pyrrolidin-3-amine (3-AP)Impact on Drug Design
Core Structure Ether (C-O-C)Secondary Amine (C-NH-C)Defines H-bond capability.[2]
LogP (Lipophilicity) ~ -0.7 (More Polar)~ -0.2 to +0.4 (Tunable)3-ATHF lowers lipophilicity more aggressively.
pKa (Exocyclic Amine) ~9.5 - 10.0~10.6 (Primary), ~11.3 (Ring)Oxygen's -I effect lowers the pKa of the nearby amine, improving permeability.
H-Bond Donors 2 (Exocyclic NH₂)3 (Exocyclic NH₂ + Ring NH)3-AP offers an additional vector for target engagement.
H-Bond Acceptors 2 (O + N)2 (N + N)Oxygen is a weaker acceptor than the amine nitrogen.
Polar Surface Area ~35 Ų~38-45 Ų3-ATHF is often preferred for CNS penetration due to lower PSA/pKa balance.
The "Oxygen Effect" on Basicity

The inductive electron-withdrawing effect (-I) of the oxygen atom in the oxolane ring propagates to the C3 position. This reduces the electron density on the exocyclic amine nitrogen, lowering its pKa by approximately 0.5–1.0 log units compared to the pyrrolidine analog (assuming the pyrrolidine ring N is alkylated).

  • Mechanism:

    
     (Inductive withdrawal stabilizes the free base, lowering pKa).
    
  • Result: A higher fraction of the molecule remains neutral at physiological pH (7.4), potentially enhancing passive membrane permeability.

Structural Dynamics & Conformation

Unlike planar aromatic rings, these saturated heterocycles exist in dynamic "puckered" states.[1] The specific conformer adopted (Envelope or Twist) dictates the vector orientation of the 3-amino substituent.

Diagram 1: Conformational Decision Tree

Conformation Start Scaffold Selection Oxolane Oxolan-3-amine (Ether) Start->Oxolane Pyrrolidine Pyrrolidin-3-amine (Amine) Start->Pyrrolidine Pucker_O Prefers C3-Envelope (Gauche Effect) Oxolane->Pucker_O Anomeric Effect Pucker_N Flexible Pucker (Substituent Dependent) Pyrrolidine->Pucker_N Steric/Electronic Vector_O Pseudo-Axial Orientation (Often preferred) Pucker_O->Vector_O Vector_N Pseudo-Equatorial (Steric control) Pucker_N->Vector_N App_O Application: Nucleoside Mimics (e.g., Tecadenoson) Vector_O->App_O App_N Application: GPCR Linkers (e.g., Vernakalant) Vector_N->App_N

Caption: Logic flow for conformational preference and resulting medicinal chemistry applications.

Mechanistic Insight: The Gauche Effect

In 3-substituted oxolanes, the gauche effect (preference for


 hyperconjugation) often stabilizes the pseudo-axial orientation of electronegative substituents.[3] In contrast, pyrrolidines are more driven by steric minimization, often placing bulky substituents in the pseudo-equatorial position.[1] This subtle difference changes the exit vector of the drug pharmacophore by ~30-40 degrees, which can be the difference between nanomolar and micromolar affinity.

Synthetic Accessibility & Protocols

While pyrrolidines are ubiquitous and cheap, the synthesis of chiral 3-aminotetrahydrofurans requires more specific routes.

Primary Synthetic Routes[1]
  • Chiral Pool (Both): Starting from L-Aspartic Acid.

    • Pros: High enantiomeric purity.

    • Cons: Long linear sequence (6+ steps), expensive reagents (LiAlH₄).[1]

  • Hydroformylation / Reductive Amination (Oxolane Preferred):

    • Mechanism:[1][3][4][5] 2,3-dihydrofuran

      
       3-formyltetrahydrofuran 
      
      
      
      3-aminotetrahydrofuran.[1]
    • Pros: Scalable, industrial standard.

Detailed Protocol: Reductive Amination of 3-Formyltetrahydrofuran

This protocol describes the installation of the amine functionality, a critical step for both scaffolds.

Reagents:

  • Substrate: 3-Formyltetrahydrofuran (1.0 eq)

  • Amine Source: Benzylamine or Ammonium Acetate (1.1 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: Dichloroethane (DCE) or THF

  • Acid Catalyst: Acetic Acid (1.0 eq)

Step-by-Step Workflow:

  • Imine Formation: Charge reaction vessel with 3-formyltetrahydrofuran and DCE (0.2 M). Add the amine and acetic acid. Stir at Room Temperature (RT) for 1 hour to ensure imine equilibrium.

    • Checkpoint: Monitor by TLC/LCMS for disappearance of aldehyde.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes. (Caution: Exothermic, gas evolution).[1][6]

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 30 minutes to decompose borate complexes.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Case Study: Tecadenoson (The Ribose Mimic)

Compound: Tecadenoson (CVT-510) Target: Adenosine A1 Receptor (Agonist) Scaffold: (R)-3-aminotetrahydrofuran

Why Oxolane? Adenosine contains a ribose sugar (a tetrahydrofuran ring with multiple hydroxyls). In developing Tecadenoson, researchers replaced the complex ribose with a simplified 3-aminotetrahydrofuran scaffold.

  • Mimicry: The ether oxygen mimics the ribose ring oxygen (O4'), maintaining critical hydrogen bond acceptor capability within the receptor pocket.

  • Stability: Removing the hydroxyl groups prevents rapid metabolic phosphorylation and degradation (adenosine deaminase resistance).

  • Selectivity: The specific vector of the N6-substituent (attached to the 3-position) conferred high selectivity for the A1 subtype over A2a.

Contrast with Pyrrolidine: Replacing the ring oxygen with nitrogen (pyrrolidine) would abolish the H-bond acceptor capability at that specific position (converting it to a donor or neutral center depending on substitution), likely destroying binding affinity for the adenosine receptor which expects an ether oxygen.

Metabolic Liabilities[1]

  • Pyrrolidine: The carbon alpha to the nitrogen is the "soft spot." CYP450 enzymes often hydroxylate here, leading to ring opening or lactam formation.[1] Blocking this with gem-dimethyl groups or fluorine is a common fix.

  • Oxolane: Generally more oxidatively stable than pyrrolidine, but can undergo oxidation at the C2 position (alpha to oxygen) to form a lactone. However, the lack of a basic nitrogen in the ring prevents N-oxide formation, a common clearance pathway for pyrrolidines.[1]

References

  • Tecadenoson Pharmacodynamics & Structure

    • Title: "Tecadenoson: a novel, selective A1 adenosine receptor agonist."[1][7]

    • Source: PubMed / NIH
    • URL:[Link]

  • Synthesis of 3-Aminotetrahydrofuran

    • Title: "Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride."
    • Source: ResearchGate[8][9][10]

    • URL:[Link]

  • Conformational Analysis of Proline/Pyrrolidine

    • Title: "The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker."[3]

    • Source: PMC / NIH
    • URL:[Link]

  • Physicochemical Properties (PubChem)

    • Title: "Oxolan-3-amine Compound Summary."
    • Source: PubChem
    • URL:[Link]

  • Metabolic Stability of Heterocycles

    • Title: "Scaffold-hopping as a strategy to address metabolic liabilities of arom
    • Source: PMC / NIH
    • URL:[Link]

Sources

Infrared (IR) spectroscopy characteristic bands for trimethyl-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Infrared (IR) Spectroscopy of Trimethyl-Pyrazole Derivatives: Technique Comparison and Characteristic Bands

Trimethyl-pyrazole derivatives, such as 1,3,5-trimethylpyrazole and 3,4,5-trimethylpyrazole, serve as critical pharmacophores in drug discovery and versatile ligands in coordination chemistry. For researchers and drug development professionals, confirming the structural identity and purity of these derivatives is a non-negotiable quality control step. Infrared (IR) spectroscopy provides rapid, definitive structural elucidation by mapping the vibrational modes of the pyrazole ring and its substituents.

This guide provides an authoritative comparison of IR analytical methodologies (FTIR-ATR vs. Transmission) and details the characteristic spectral signatures required to differentiate trimethyl-pyrazole isomers.

Mechanistic Insights: IR Spectral Signatures of Trimethyl-Pyrazoles

The pyrazole core is a five-membered heterocycle containing two adjacent nitrogen atoms. The substitution pattern of the three methyl groups dictates the vibrational degrees of freedom, profoundly impacting the resulting IR spectrum. A critical analytical challenge is differentiating between N-methylated isomers (e.g., 1,3,5-trimethylpyrazole) and C-methylated isomers (e.g., 3,4,5-trimethylpyrazole).

The causality behind these spectral differences lies in hydrogen bonding. N-unsubstituted pyrazoles possess an N-H bond capable of strong intermolecular hydrogen bonding, which drastically broadens and shifts the N-H stretching frequency. Methylation at the N1 position eliminates this capability, resulting in a distinct absence of the N-H band[1]. Furthermore, the electron-donating inductive effect of the three methyl groups slightly lowers the C=N stretching frequency compared to unsubstituted pyrazoles[2].

Table 1: Quantitative Summary of Characteristic IR Bands for Trimethyl-Pyrazoles

Functional Group / VibrationWavenumber Range (cm⁻¹)Causality & Structural Significance
N-H Stretch 3100 – 3350Present only in N-unsubstituted derivatives (e.g., 3,4,5-trimethylpyrazole). Broadened by intermolecular H-bonding. Absent in 1,3,5-trimethylpyrazole[1].
Aliphatic C-H Stretch 2850 – 2960Arises from the symmetric and asymmetric stretching of the three methyl (-CH₃) groups attached to the ring[3].
C=N Ring Stretch 1620 – 1660Characteristic of the pyrazole core. The +I (inductive) effect of the methyl groups stabilizes the ring, shifting this band slightly lower[2].
C=C Ring Stretch 1500 – 1550Associated with aromatic ring breathing modes. Often appears as a sharp doublet alongside the C=N stretch[2].
C-H Bending (Umbrella) 1370 – 1450Confirms the presence of methyl groups via symmetrical deformation (umbrella mode) of the -CH₃ moieties.

Comparative Analysis: FTIR-ATR vs. Transmission (KBr Pellet)

When analyzing solid or liquid trimethyl-pyrazole derivatives, scientists must choose between Attenuated Total Reflectance (FTIR-ATR) and traditional Transmission (KBr pellet) methodologies. Each technique interacts with the sample's dipole moments differently.

Table 2: Objective Performance Comparison of IR Methodologies

ParameterFTIR-ATR (Diamond Crystal)Transmission (KBr Pellet)
Sample Preparation None required (Neat solid/liquid).Requires grinding with KBr and hydraulic pressing.
Spectral Causality Relies on an evanescent wave penetrating ~0.5–2 µm into the sample.Relies on IR light passing completely through a diluted sample matrix.
High-Wavenumber Intensity Weaker (Penetration depth is wavelength-dependent; shorter wavelengths penetrate less)[3].Stronger (Follows Beer-Lambert Law linearly across all wavenumbers)[4].
Risk of Artifacts Low. Non-destructive and maintains the native polymorphic state.High. Grinding pressure can induce polymorphic transitions or introduce water (broad -OH band at ~3400 cm⁻¹)[4].
Best For... Rapid QA/QC, high-throughput screening, and liquid 1,3,5-trimethylpyrazole.Highly rigorous structural publication, trace analysis, and resolving weak overtones.

Expert Insight: While FTIR-ATR is vastly superior for throughput, the wavelength-dependent penetration depth means bands in the 3000 cm⁻¹ region (like the N-H stretch) will appear artificially weak compared to the fingerprint region. Always apply an "ATR Correction" algorithm in your software to normalize these intensities if comparing against historical KBr transmission libraries.

Self-Validating Experimental Protocol: FTIR-ATR Workflow

To ensure scientific integrity and reproducible data, the following self-validating protocol must be used when acquiring FTIR-ATR spectra of trimethyl-pyrazole derivatives.

Step 1: System Verification & Background Acquisition

  • Clean the diamond ATR crystal using a lint-free wipe and volatile solvent (e.g., isopropanol or acetone). Allow to dry completely.

  • Collect a background spectrum (Air) using 32 scans at a resolution of 4 cm⁻¹. Causality: Water vapor and ambient CO₂ absorb strongly in the IR region. A real-time background scan ensures these atmospheric artifacts are mathematically subtracted from the final sample spectrum.

Step 2: Sample Application

  • For liquid derivatives (e.g., 1,3,5-trimethylpyrazole at room temp), place 1-2 drops directly onto the crystal, ensuring complete coverage of the active area.

  • For solid derivatives, place approximately 2-5 mg of the powder onto the crystal.

Step 3: Pressure Application (Solid Samples Only)

  • Lower the ATR pressure anvil until it clicks or reaches the manufacturer's recommended torque. Causality: The evanescent wave only penetrates up to 2 micrometers. Without intimate optical contact between the solid crystal lattice and the sample, the IR beam will undergo total internal reflection without attenuation, resulting in a flatline spectrum.

Step 4: Spectral Acquisition & Processing

  • Acquire the sample spectrum from 4000 to 400 cm⁻¹ using 32 scans at 4 cm⁻¹ resolution.

  • Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth.

  • Validate the spectrum by checking the baseline; a sloping baseline indicates poor sample contact or scattering, requiring re-application.

Workflow Visualization

The following diagram illustrates the logical workflow for preparing, analyzing, and differentiating trimethyl-pyrazole isomers based on their IR spectral data.

G Prep Sample Preparation Trimethyl-pyrazole Derivatives ATR FTIR-ATR Method (Direct Solid/Liquid) Prep->ATR  Non-destructive KBr Transmission Method (KBr Pellet) Prep->KBr  High resolution Acquisition Spectral Acquisition (4000 - 400 cm⁻¹) ATR->Acquisition  Evanescent wave KBr->Acquisition  IR transmission Analysis Peak Assignment & Structural Elucidation Acquisition->Analysis Decision N-H Stretch Detected? (3100 - 3350 cm⁻¹) Analysis->Decision Isomer1 3,4,5-Trimethylpyrazole (N-unsubstituted) Decision->Isomer1  Yes (H-bonding) Isomer2 1,3,5-Trimethylpyrazole (N1-methylated) Decision->Isomer2  No (N-CH3)

Workflow diagram for the IR spectroscopic differentiation of trimethyl-pyrazole isomers.

References

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - MDPI.[2] Available at:

  • An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem.[4] Available at:

  • 1,3,5-Trimethylpyrazole | C6H10N2 | CID 14081 - PubChem.[3] Available at:

  • J. Fac. Pharm. Istanbul - 38(1) (2005-2006) - A NEW METHOD FOR THE SYNTHESIS OF 4-AMINO-3,5- DIMETHYLPYRAZOLES AND RELATED COMPOUNDS - DergiPark.[1] Available at:

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.